molecular formula C25H28N2O6 B050775 (4S)-4-N-Fmoc-amino-1-Boc-L-proline CAS No. 174148-03-9

(4S)-4-N-Fmoc-amino-1-Boc-L-proline

Cat. No.: B050775
CAS No.: 174148-03-9
M. Wt: 452.5 g/mol
InChI Key: UPXRTVAIJMUAQR-BTYIYWSLSA-N
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Description

(4S)-4-N-Fmoc-amino-1-Boc-L-proline is a sophisticated, orthogonally protected proline derivative engineered for advanced solid-phase peptide synthesis (SPPS). Its core value lies in its dual-protection strategy: an acid-labile N-tert-butoxycarbonyl (Boc) group on the pyrrolidine nitrogen and a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the secondary amine at the 4-position. This orthogonal protection allows for precise, sequential deprotection, providing researchers with unparalleled control for the site-specific incorporation of substituted proline residues. This compound is indispensable for studying proline's unique role in peptide and protein conformation, as the substitution at the 4-position directly influences the ring's pucker (Cγ-endo or Cγ-endo) and the cis/trans isomerization of the Xaa-Pro peptide bond. By facilitating the synthesis of peptides with constrained architectures, it enables critical research into structure-activity relationships (SAR), the stabilization of β-turns and helices, and the development of peptidomimetics and macrocyclic therapeutics. Its primary application is in the construction of complex peptides where precise control over proline's stereoelectronic properties is paramount for modulating biological activity, stability, and pharmacokinetic profiles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O6/c1-25(2,3)33-24(31)27-13-15(12-21(27)22(28)29)26-23(30)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,26,30)(H,28,29)/t15-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXRTVAIJMUAQR-BTYIYWSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373257
Record name (4S)-4-N-Fmoc-amino-1-Boc-L-proline
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URL https://comptox.epa.gov/dashboard/DTXSID10373257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174148-03-9
Record name (4S)-4-N-Fmoc-amino-1-Boc-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,4S)-Pyrrolidine-2-carboxylic acid, N1-BOC 4-FMOC protected
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

An In-depth Technical Guide to (4S)-4-N-Fmoc-amino-1-Boc-L-proline: Structure, Stereochemistry, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (4S)-4-N-Fmoc-amino-1-Boc-L-proline, a crucial building block for researchers, scientists, and drug development professionals. This document details its chemical structure, stereochemistry, physicochemical properties, and its application in synthetic chemistry, particularly in the realm of peptide synthesis.

Chemical Structure and Stereochemistry

This compound is a derivative of the amino acid L-proline, featuring two key protecting groups: a tert-butoxycarbonyl (Boc) group on the ring nitrogen and a fluorenylmethyloxycarbonyl (Fmoc) group on the 4-amino substituent.

Systematic Name (IUPAC): (2S,4S)-1-(tert-butoxycarbonyl)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pyrrolidine-2-carboxylic acid

CAS Number: 174148-03-9

Molecular Formula: C₂₅H₂₈N₂O₆

Molecular Weight: 452.50 g/mol

The stereochemistry of this molecule is critical to its function. The "L-proline" designation indicates that the stereocenter at the alpha-carbon (C2) has an (S) configuration. The "(4S)" notation specifies the stereochemistry at the 4th carbon of the pyrrolidine ring, where the Fmoc-protected amino group is located. The relative orientation of the carboxyl group at C2 and the amino group at C4 is cis, meaning they are on the same side of the proline ring. This specific stereoisomer is also referred to as N-Boc-cis-4-N-Fmoc-amino-L-proline.[1]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in chemical syntheses.

PropertyValueReference
Appearance White to off-white powder or crystalline powderGeneric chemical supplier information
Melting Point 150-154 °C[1]
Optical Rotation [α]20/D -68° (c = 1 in chloroform)
Purity ≥97% (by HPLC)
Storage 2-8°C[1]

Experimental Protocols

General Protocol for N-Fmoc Protection of Amines

This protocol describes a general method for the introduction of the Fmoc protecting group to an amino group, which is a key step in the synthesis of the title compound.

Materials:

  • Amine (e.g., a 4-amino-1-Boc-L-proline derivative)

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Aqueous sodium bicarbonate solution or an organic base (e.g., triethylamine)

  • Solvent (e.g., dioxane, dichloromethane, or a biphasic system)

Procedure:

  • Dissolve the amine in the chosen solvent system.

  • Cool the solution in an ice bath.

  • Add the base to the solution.

  • Slowly add a solution of Fmoc-Cl or Fmoc-OSu in a suitable solvent.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Perform an aqueous workup to remove water-soluble byproducts.

  • Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the pure N-Fmoc protected compound.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in SPPS to introduce a conformationally constrained, functionalized proline residue into a peptide sequence. The orthogonal Boc and Fmoc protecting groups allow for selective deprotection and chain elongation.

Materials:

  • Solid support resin (e.g., Wang resin, Rink amide resin)

  • This compound

  • Coupling reagents (e.g., HBTU, HATU, DIC)

  • Base (e.g., DIPEA, NMM)

  • Deprotection reagents: 20% piperidine in DMF (for Fmoc removal), TFA (for Boc and final cleavage)

  • Solvents: DMF, DCM

General SPPS Cycle:

  • Resin Swelling: The resin is swollen in a suitable solvent like DMF.

  • Fmoc Deprotection: The N-terminal Fmoc group on the resin-bound amino acid is removed by treatment with 20% piperidine in DMF.

  • Washing: The resin is thoroughly washed to remove piperidine and the deprotection byproducts.

  • Coupling: this compound is pre-activated with a coupling reagent and a base and then added to the resin. The reaction is allowed to proceed until completion.

  • Washing: The resin is washed to remove excess reagents.

  • These steps are repeated for each subsequent amino acid in the desired peptide sequence.

  • Final Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the Boc and any side-chain protecting groups are removed using a strong acid like TFA.

Mandatory Visualizations

Chemical Structure of this compound

Caption: 2D structure of this compound.

Experimental Workflow: Incorporation into a Peptide via SPPS

G cluster_SPPS_Cycle Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_Final_Steps Final Steps Resin Resin-Bound Peptide (N-terminus Fmoc-protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 1. Washing1 Washing (DMF, DCM) Deprotection->Washing1 2. Coupling Coupling of This compound (HBTU/DIPEA in DMF) Washing1->Coupling 3. Washing2 Washing (DMF, DCM) Coupling->Washing2 4. Elongated_Peptide Elongated Resin-Bound Peptide Washing2->Elongated_Peptide 5. Elongated_Peptide->Deprotection Repeat for next amino acid Final_Cleavage Final Cleavage and Deprotection (TFA Cocktail) Elongated_Peptide->Final_Cleavage After last amino acid Purification Purification (HPLC) Final_Cleavage->Purification Final_Product Pure Modified Peptide Purification->Final_Product

Caption: Workflow for incorporating the title compound in SPPS.

Applications in Research and Drug Development

This compound is a valuable tool in medicinal chemistry and drug discovery for several reasons:

  • Conformational Constraint: The rigid pyrrolidine ring of proline restricts the conformational flexibility of the peptide backbone. Introducing this modified proline can help to stabilize specific secondary structures, such as β-turns, which are often crucial for biological activity.

  • Introduction of Functionality: The 4-amino group serves as a handle for further chemical modification. After deprotection of the Fmoc group, this site can be used to attach various functionalities, such as fluorescent labels, pharmacophores, or linkers for conjugation to other molecules.

  • Peptidomimetics: This building block is used in the synthesis of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but may have improved properties such as enhanced stability to enzymatic degradation and better oral bioavailability.

  • Drug Discovery: By incorporating this modified amino acid into peptide-based drug candidates, researchers can explore the structure-activity relationship (SAR) and optimize the therapeutic properties of the lead compounds. Its use has been noted in the synthesis of inhibitors for enzymes like the hepatitis C virus NS3-serine protease.

References

Synthesis of Fmoc-4-amino-1-Boc-L-proline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of the Fmoc-4-amino-1-Boc-L-proline building block, a crucial component in peptide synthesis and drug discovery. The strategic incorporation of orthogonal Boc and Fmoc protecting groups allows for selective deprotection and subsequent functionalization, making it a valuable tool for creating complex peptides and peptidomimetics. This document outlines the synthetic pathway, detailed experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Synthetic Strategy

The synthesis of Fmoc-4-amino-1-Boc-L-proline is typically achieved through a multi-step process commencing with readily available L-proline. The general strategy involves the protection of the proline nitrogen, followed by the introduction and subsequent protection of the 4-amino group. An alternative and commonly employed starting material is the more functionalized 4-hydroxy-L-proline, which allows for a more direct introduction of the 4-amino substituent.

The most common synthetic route, which will be detailed in this guide, starts from L-proline and proceeds through the following key stages:

  • N-Boc Protection: The secondary amine of the proline ring is protected with a tert-butyloxycarbonyl (Boc) group.

  • Hydroxylation (if starting from L-proline): Introduction of a hydroxyl group at the 4-position. For the purpose of this guide, we will consider the more direct route starting from 4-hydroxy-L-proline.

  • Oxidation: The 4-hydroxyl group of N-Boc-4-hydroxy-L-proline is oxidized to a ketone to yield N-Boc-4-oxo-L-proline.

  • Reductive Amination: The ketone is converted to an amine via reductive amination.

  • N-Fmoc Protection: The newly introduced 4-amino group is selectively protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group.

This orthogonal protection strategy is advantageous as the acid-labile Boc group on the proline nitrogen and the base-labile Fmoc group on the 4-amino substituent can be selectively removed under different conditions, enabling precise control during peptide synthesis.

Experimental Workflow

The following diagram illustrates the synthetic workflow for the preparation of Fmoc-4-amino-1-Boc-L-proline starting from 4-hydroxy-L-proline.

G cluster_0 cluster_1 Reagents and Conditions A 4-Hydroxy-L-proline B N-Boc-4-hydroxy-L-proline A->B (Boc)2O, Base C N-Boc-4-oxo-L-proline B->C Oxidation (e.g., TEMPO/NaOCl) D N-Boc-4-amino-L-proline C->D Reductive Amination (e.g., NH4OAc, NaBH3CN) E Fmoc-4-amino-1-Boc-L-proline D->E Fmoc-OSu, Base R1 Di-tert-butyl dicarbonate R2 Oxidizing Agent R3 Amine Source & Reducing Agent R4 Fmoc Reagent

Caption: Synthetic workflow for Fmoc-4-amino-1-Boc-L-proline.

Detailed Experimental Protocols

Step 1: Synthesis of N-Boc-4-hydroxy-L-proline

This procedure outlines the protection of the proline nitrogen with a Boc group.

Materials:

  • 4-Hydroxy-L-proline

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve 4-hydroxy-L-proline in a mixture of dioxane and water.

  • Add sodium bicarbonate to the solution and cool the mixture in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate in dioxane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the dioxane under reduced pressure.

  • Wash the aqueous residue with ethyl acetate.

  • Acidify the aqueous layer with a cold solution of citric acid or dilute HCl to pH 3.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-hydroxy-L-proline as a white solid.

Step 2: Synthesis of N-Boc-4-oxo-L-proline

This step involves the oxidation of the secondary alcohol to a ketone.

Materials:

  • N-Boc-4-hydroxy-L-proline

  • TEMPO (2,2,6,6-Tetrachloro-1-piperidinyloxy)

  • Sodium hypochlorite (NaOCl) solution

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution

  • Sodium thiosulfate solution

  • Brine

Procedure:

  • Dissolve N-Boc-4-hydroxy-L-proline in dichloromethane.

  • Add a catalytic amount of TEMPO to the solution.

  • Cool the mixture in an ice bath and slowly add sodium hypochlorite solution while maintaining the temperature below 5 °C.

  • Monitor the reaction by TLC until completion.

  • Quench the reaction by adding sodium thiosulfate solution.

  • Separate the organic layer and wash it sequentially with sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain N-Boc-4-oxo-L-proline.

Step 3: Synthesis of N-Boc-4-amino-L-proline

This procedure describes the conversion of the ketone to an amine via reductive amination.

Materials:

  • N-Boc-4-oxo-L-proline

  • Ammonium acetate (NH₄OAc) or other ammonia source

  • Sodium cyanoborohydride (NaBH₃CN) or other suitable reducing agent

  • Methanol (MeOH)

Procedure:

  • Dissolve N-Boc-4-oxo-L-proline in methanol.

  • Add ammonium acetate in excess to the solution.

  • Stir the mixture at room temperature for 1-2 hours.

  • Cool the reaction mixture in an ice bath and slowly add sodium cyanoborohydride.

  • Allow the reaction to proceed at room temperature overnight.

  • Quench the reaction by adding a small amount of water.

  • Concentrate the mixture under reduced pressure.

  • The crude product can be purified by ion-exchange chromatography or by precipitation to yield N-Boc-4-amino-L-proline.

Step 4: Synthesis of Fmoc-4-amino-1-Boc-L-proline

This final step involves the selective protection of the 4-amino group.

Materials:

  • N-Boc-4-amino-L-proline

  • 9-Fluorenylmethoxycarbonyl succinimide (Fmoc-OSu) or Fmoc-Cl

  • Sodium bicarbonate (NaHCO₃) or other suitable base

  • Dioxane

  • Water

  • Diethyl ether

Procedure:

  • Dissolve N-Boc-4-amino-L-proline in a mixture of dioxane and aqueous sodium bicarbonate solution.

  • Cool the solution in an ice bath.

  • Add a solution of Fmoc-OSu in dioxane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until completion as monitored by TLC.

  • Remove the dioxane under reduced pressure.

  • Wash the aqueous layer with diethyl ether to remove any unreacted Fmoc-OSu.

  • Acidify the aqueous layer with dilute HCl to pH 2-3.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain Fmoc-4-amino-1-Boc-L-proline.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of Fmoc-4-amino-1-Boc-L-proline. Please note that yields and reaction times may vary depending on the specific reaction conditions and scale.

StepStarting MaterialKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1 4-Hydroxy-L-proline(Boc)₂O, NaHCO₃Dioxane/H₂O0 to RT12-1685-95
2 N-Boc-4-hydroxy-L-prolineTEMPO, NaOClDCM0-51-380-90
3 N-Boc-4-oxo-L-prolineNH₄OAc, NaBH₃CNMeOH0 to RT12-2460-75
4 N-Boc-4-amino-L-prolineFmoc-OSu, NaHCO₃Dioxane/H₂O0 to RT4-870-85

Characterization Data

The final product, Fmoc-4-amino-1-Boc-L-proline, should be characterized to confirm its identity and purity.

PropertyValue
Molecular Formula C₂₅H₂₈N₂O₆
Molecular Weight 452.50 g/mol
Appearance White to off-white solid
Melting Point Varies depending on cis/trans isomer (e.g., trans: ~199 °C[1])
Optical Rotation Varies depending on cis/trans isomer and solvent
Purity (HPLC) ≥95%

Conclusion

The synthesis of Fmoc-4-amino-1-Boc-L-proline is a well-established, multi-step process that provides a valuable building block for peptide synthesis and medicinal chemistry. The orthogonal protection scheme allows for the selective manipulation of the amino groups, enabling the construction of complex and novel peptide architectures. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to successfully synthesize this important compound. Careful execution of each step and appropriate characterization of the intermediates and final product are crucial for obtaining high-quality material for subsequent applications.

References

Physicochemical characteristics of N-Boc-cis-4-N-Fmoc-amino-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical characteristics of N-Boc-cis-4-N-Fmoc-amino-L-proline, a crucial building block in modern peptide synthesis and drug discovery. This document outlines its key properties, analytical methodologies, and its application in Solid-Phase Peptide Synthesis (SPPS).

Physicochemical Characteristics

N-Boc-cis-4-N-Fmoc-amino-L-proline, with the CAS number 174148-03-9, is a derivative of L-proline featuring two orthogonal protecting groups: a tert-butoxycarbonyl (Boc) group on the alpha-amino group and a fluorenylmethyloxycarbonyl (Fmoc) group on the 4-amino group.[1][2] This dual protection strategy allows for selective deprotection and subsequent modification, making it a valuable tool in the synthesis of complex peptides and peptidomimetics.[1]

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₂₅H₂₈N₂O₆[1][2]
Molecular Weight 452.5 g/mol [1][2]
Melting Point 150-154 °C
Optical Rotation [α]20/D -68° (c = 1 in chloroform)
Appearance White to off-white powder or crystalline powder
Purity ≥97%

Solubility: Specific quantitative solubility data for N-Boc-cis-4-N-Fmoc-amino-L-proline in various organic solvents is not readily available in published literature. However, for the related compound N-Boc-L-proline, it is soluble in organic solvents such as ethanol (~15 mg/ml), DMSO (~15 mg/ml), and dimethylformamide (DMF) (~20 mg/ml).[3] It is sparingly soluble in aqueous buffers.[3] It is anticipated that N-Boc-cis-4-N-Fmoc-amino-L-proline exhibits similar solubility characteristics, being soluble in polar aprotic solvents commonly used in peptide synthesis, such as DMF and N-Methyl-2-pyrrolidone (NMP).

pKa: The pKa value for N-Boc-cis-4-N-Fmoc-amino-L-proline has not been specifically reported in the available literature. The carboxylic acid proton is expected to have a pKa value typical for N-protected amino acids.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and analysis of N-Boc-cis-4-N-Fmoc-amino-L-proline are not publicly available. The following sections provide generalized methodologies that are commonly employed for the synthesis and quality control of similar protected amino acids. These protocols would require optimization for this specific compound.

Synthesis of N-Boc-cis-4-N-Fmoc-amino-L-proline (General Approach)

The synthesis of N-Boc-cis-4-N-Fmoc-amino-L-proline would typically start from cis-4-amino-L-proline. The synthetic strategy involves the sequential and selective protection of the two amino groups. A plausible, though not explicitly documented, synthetic route is outlined below.

Workflow for the Synthesis of N-Boc-cis-4-N-Fmoc-amino-L-proline

cluster_synthesis Synthesis Workflow Start cis-4-amino-L-proline Step1 Boc Protection of α-amino group Start->Step1 (Boc)₂O, Base Intermediate1 N-Boc-cis-4-amino-L-proline Step1->Intermediate1 Step2 Fmoc Protection of 4-amino group Intermediate1->Step2 Fmoc-OSu, Base Product N-Boc-cis-4-N-Fmoc-amino-L-proline Step2->Product Purification Purification (e.g., Crystallization) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: A generalized workflow for the synthesis of N-Boc-cis-4-N-Fmoc-amino-L-proline.

Step 1: Boc Protection of the α-Amino Group

  • Dissolve cis-4-amino-L-proline in a suitable solvent system, such as a mixture of dioxane and water.

  • Add a base, for instance, sodium hydroxide or triethylamine, to adjust the pH.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in dioxane to the reaction mixture.

  • Stir the reaction at room temperature for several hours to overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup to isolate the N-Boc-cis-4-amino-L-proline intermediate.

Step 2: Fmoc Protection of the 4-Amino Group

  • Dissolve the N-Boc-cis-4-amino-L-proline intermediate in an appropriate solvent, such as a mixture of acetone and water.

  • Add a base, for example, sodium bicarbonate.

  • Add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) in acetone dropwise.

  • Stir the reaction mixture at room temperature for several hours.

  • Monitor the reaction by TLC.

  • After completion, perform an appropriate workup, which may involve acidification and extraction with an organic solvent, to isolate the crude N-Boc-cis-4-N-Fmoc-amino-L-proline.

Step 3: Purification

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Quality Control and Analytical Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of protected amino acids.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (e.g., 0.1% trifluoroacetic acid in water) and solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

  • Gradient: A typical gradient would be from 10% to 90% B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 220 nm and 254 nm.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a suitable solvent like acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the compound. Spectral data for N-Boc-cis-4-N-Fmoc-amino-L-proline is available in chemical databases.

  • ¹H NMR: Provides information on the number and environment of protons. Key expected signals include those for the Boc group (a singlet around 1.4 ppm), the proline ring protons, and the aromatic protons of the Fmoc group.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

Application in Solid-Phase Peptide Synthesis (SPPS)

N-Boc-cis-4-N-Fmoc-amino-L-proline is primarily used in SPPS to introduce a cis-4-amino-L-proline residue into a peptide chain. The orthogonal protecting groups allow for selective deprotection and further modification of the 4-amino group on the solid support.

Workflow of Incorporating N-Boc-cis-4-N-Fmoc-amino-L-proline in Fmoc-SPPS

cluster_spps Fmoc-SPPS Workflow Resin Resin with N-terminal Fmoc Deprotection1 Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection1 Free_Amine Resin with free N-terminal amine Deprotection1->Free_Amine Coupling Coupling of N-Boc-cis-4-N-Fmoc-amino-L-proline (e.g., HBTU/DIEA) Free_Amine->Coupling Protected_Pro Resin-Peptide-Pro(Boc,Fmoc) Coupling->Protected_Pro Selective_Deprotection Selective Fmoc Deprotection (Piperidine/DMF) Protected_Pro->Selective_Deprotection Side_Chain_Mod Side-chain modification at 4-amino group Selective_Deprotection->Side_Chain_Mod Chain_Elongation Continue Peptide Chain Elongation Side_Chain_Mod->Chain_Elongation Final_Cleavage Final Cleavage from Resin and Boc Deprotection (TFA) Chain_Elongation->Final_Cleavage Final_Peptide Final Modified Peptide Final_Cleavage->Final_Peptide

Caption: A simplified workflow for the incorporation and modification of N-Boc-cis-4-N-Fmoc-amino-L-proline in Fmoc-SPPS.

Protocol for Incorporation in Fmoc-SPPS:

  • Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin) that has been deprotected to expose a free amino group.

  • Coupling:

    • Dissolve N-Boc-cis-4-N-Fmoc-amino-L-proline (2-5 equivalents) in DMF.

    • Add a coupling reagent such as HBTU (2-5 equivalents) and a base like DIEA (4-10 equivalents).

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling completion using a qualitative test (e.g., Kaiser test).

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

  • Selective Fmoc Deprotection: To modify the 4-amino group, treat the resin with a solution of 20% piperidine in DMF for 5-20 minutes. This will remove the Fmoc group, leaving the Boc group intact.

  • Side-Chain Modification: The now free 4-amino group can be coupled to another amino acid, a reporter molecule, or any other desired moiety.

  • Continuation of Peptide Synthesis: After modification, the synthesis can proceed by coupling the next Fmoc-protected amino acid to the N-terminus of the proline residue after Boc deprotection (which would require a switch to Boc-SPPS chemistry) or if the N-terminus was initially protected with a different orthogonal protecting group. More commonly, the Boc group on the proline nitrogen remains until the final cleavage step.

  • Final Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the Boc protecting group is removed simultaneously using a strong acid, typically trifluoroacetic acid (TFA) with scavengers.

Conclusion

N-Boc-cis-4-N-Fmoc-amino-L-proline is a highly valuable and versatile building block for the synthesis of complex peptides and peptidomimetics. Its orthogonal protection scheme provides synthetic flexibility, enabling the introduction of specific modifications within a peptide sequence. The data and protocols presented in this guide offer a foundational understanding for researchers and scientists working in the fields of peptide chemistry and drug development. Further experimental optimization is necessary to apply the generalized protocols to specific research needs.

References

The Strategic Integration of 4-Amino-L-proline Derivatives in Peptidomimetics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the role and application of 4-amino-L-proline derivatives in the design and synthesis of advanced peptidomimetics. By imparting conformational rigidity and offering a scaffold for diverse chemical modifications, these proline analogues have emerged as powerful tools in the development of therapeutic peptides with enhanced stability, selectivity, and efficacy. This guide details the synthesis, conformational properties, and biological applications of these derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.

Introduction: The Conformational Advantage of 4-Amino-L-proline

Peptides are crucial signaling molecules in a vast array of physiological processes. However, their therapeutic potential is often hindered by poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and selectivity. Peptidomimetics aim to overcome these limitations by introducing non-natural amino acids that mimic the structure and function of native peptides while offering improved pharmacological properties.[1]

Among the various strategies to constrain peptide conformation, the incorporation of proline and its derivatives is particularly effective. The unique cyclic structure of the proline ring restricts the backbone dihedral angles (φ), and 4-substitution can further influence the ring's pucker (endo vs. exo) and the cis/trans isomerization of the preceding peptide bond.[2][3] 4-amino-L-proline, particularly the cis-isomer (cAmp), combines the rigidity of the proline ring with a primary amino group, providing a versatile scaffold for creating both linear and cyclic peptidomimetics with novel architectures and biological activities.[4]

Applications in Drug Discovery

The unique structural features of 4-amino-L-proline derivatives have been exploited to develop potent and selective modulators for various biological targets, most notably G-protein coupled receptors (GPCRs) and integrins.

Opioid Receptor Modulation: Endomorphin-2 Analogues

Endomorphin-2 (EM-2; Tyr-Pro-Phe-Phe-NH₂) is an endogenous opioid peptide with high affinity and selectivity for the µ-opioid receptor (MOR), playing a key role in analgesia.[4][5] The Pro² residue is critical for its bioactive conformation. Replacing this proline with cis-4-amino-L-proline has enabled the synthesis of both linear and cyclic analogues with altered receptor binding profiles. The additional amino group on the proline ring allows for "side-chain-to-tail" cyclization, creating constrained structures that can provide valuable insights into structure-activity relationships.[4]

Integrin Targeting: Modulators of α₄β₁

Integrins are cell adhesion receptors involved in inflammation, autoimmune diseases, and cancer.[6][7] The α₄β₁ integrin, expressed on leukocytes, is a key therapeutic target.[8] Peptidomimetics containing a 4-aminoproline scaffold have been designed to target α₄β₁, leading to the development of compounds with promising submicromolar agonist activity in cell adhesion assays.[6][7][9] These molecules often incorporate key recognition sequences, such as Leu-Asp-Val (LDV), which is found in the natural ligand fibronectin.[8]

Quantitative Data Summary

The following tables summarize the quantitative biological data for representative 4-amino-L-proline-containing peptidomimetics.

Table 1: Opioid Receptor Binding Affinities of Endomorphin-2 Analogues [4]

CompoundStructureµ-Opioid Receptor Kᵢ (nM)δ-Opioid Receptor Kᵢ (nM)κ-Opioid Receptor Kᵢ (nM)
Endomorphin-2Tyr-Pro-Phe-Phe-NH₂0.341600>10000
9 Tyr-c[(cis-4-NH)-Pro-Phe-Phe]660>10000>10000
13 Tyr-(cis-4-NH₂)-Pro-Phe-Phe-OH2000>10000>10000
15 Tyr-(cis-4-NH₂)-Pro-Phe-Phe-NH₂310>10000>10000

Table 2: Activity of α₄β₁ Integrin Modulators [10]

CompoundStructureα₄β₁ Adhesion to Fibronectin (EC₅₀/IC₅₀, nM)Activity
BIO1211 (Reference) Not providedIC₅₀ = 5.5Antagonist
3a c[Amp(MPUPA)Val-Asp-Leu] derivativeEC₅₀ = 31.8 x 10⁻⁹ M (on α₄β₇)Dual α₄β₁/α₄β₇ Agonist
3b c[Amp(MPUPA)Val-Asp-Leu] derivativeEC₅₀ = 32.1 x 10⁻⁹ M (on α₄β₇)Dual α₄β₁/α₄β₇ Agonist

Note: Specific EC₅₀ values for α₄β₁ were not explicitly provided in the cited text for compounds 3a and 3b, but they are characterized as potent agonists.

Experimental Protocols

Synthesis of 4-Amino-L-proline Containing Peptidomimetics

The synthesis of these complex molecules is typically achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy, followed by solution-phase cyclization where applicable.

Protocol 4.1.1: General Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a linear peptide on a resin support.[11][12][13]

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF twice for 5-15 minutes each to remove the Fmoc protecting group from the N-terminus. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-protected amino acid (including Fmoc-cis-4-(Boc-amino)-L-proline) (1.5-3 equivalents) with a coupling reagent such as HBTU/HOBt (1.5-3 eq.) or HATU/HOAt (3.8 eq.) in the presence of a base like N,N-diisopropylethylamine (DIEA) (2-7.5 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-4 hours.

    • Monitor the coupling reaction completion using a qualitative test (e.g., Kaiser test).

    • Wash the resin with DMF and dichloromethane (DCM).

  • Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.

  • Cleavage and Deprotection:

    • After synthesis of the full peptide sequence, wash the resin with DCM and dry under vacuum.

    • Treat the peptide-resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-4 hours at room temperature.

    • Filter the resin and precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 4.1.2: In-Solution Cyclization [14]

  • Precursor Synthesis: Synthesize the linear peptide precursor with orthogonal protecting groups on the side chains that will form the cyclic bond (e.g., an amine and a carboxylic acid).

  • Deprotection: Selectively deprotect the two functional groups that will form the amide bond.

  • Cyclization:

    • Dissolve the deprotected linear peptide in a large volume of DMF (to maintain high dilution, typically 10⁻³ M, and minimize intermolecular reactions).

    • Add a coupling reagent such as PyBOP in the presence of a base (e.g., DIEA).

    • Stir the reaction at room temperature for 24 hours.

  • Work-up and Purification: Remove the solvent under reduced pressure and purify the cyclic peptide using RP-HPLC.

Biological Assays

Protocol 4.2.1: Opioid Receptor Radioligand Binding Assay [14][15]

  • Membrane Preparation: Prepare crude membranes from cells (e.g., CHO or HEK293T) stably expressing the human µ, δ, or κ opioid receptor.

  • Binding Reaction:

    • In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]DAMGO for MOR) and varying concentrations of the competitor test compound (e.g., the 4-amino-L-proline peptidomimetic).

    • Incubate for 60-120 minutes at room temperature in an appropriate assay buffer.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Kᵢ value using the Cheng-Prusoff equation.

Protocol 4.2.2: Integrin-Mediated Cell Adhesion Assay [10][16]

  • Plate Coating: Coat the wells of a 96-well microplate with an α₄β₁ ligand (e.g., fibronectin or VCAM-1) or specific anti-integrin antibodies overnight at 4°C or for 1-2 hours at 37°C.

  • Blocking: Wash the wells and block non-specific binding sites with a solution of bovine serum albumin (BSA).

  • Cell Preparation: Use a cell line expressing α₄β₁ integrin (e.g., Jurkat cells). Label the cells with a fluorescent dye (e.g., Calcein-AM) if using a fluorescence-based readout.

  • Adhesion:

    • Add the cells to the coated wells in the presence of varying concentrations of the test peptidomimetic.

    • Incubate for 30-60 minutes at 37°C to allow for cell adhesion.

  • Washing: Gently wash the wells to remove non-adherent cells.

  • Quantification:

    • For agonist activity (EC₅₀), quantify the number of adherent cells. This can be done by measuring fluorescence with a plate reader or by fixing, staining (e.g., with crystal violet), and measuring absorbance.

    • For antagonist activity (IC₅₀), a stimulating agent is added, and the ability of the test compound to inhibit adhesion is measured.

  • Data Analysis: Plot the cell adhesion versus compound concentration and fit the data to a sigmoidal dose-response curve to determine EC₅₀ or IC₅₀ values.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is crucial for understanding the mechanism of action of these peptidomimetics. The following diagrams, generated using Graphviz, illustrate key pathways and workflows.

G Synthesis of a Cyclic 4-Amino-L-proline Peptidomimetic cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_cyclization In-Solution Cyclization Resin Rink Amide Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection 1. Swell Amino_Acid_Coupling Amino Acid Coupling (Fmoc-Aa, HBTU/DIEA) Fmoc_Deprotection->Amino_Acid_Coupling 2. Remove Fmoc Amino_Acid_Coupling->Fmoc_Deprotection 3. Couple Aa 4. Repeat Cleavage Cleavage from Resin (TFA Cocktail) Amino_Acid_Coupling->Cleavage 5. Final Aa Linear_Peptide Linear Peptide Precursor Cleavage->Linear_Peptide 6. Cleave from resin Cyclization Cyclization (PyBOP/DIEA) Linear_Peptide->Cyclization 7. High Dilution Crude_Cyclic_Peptide Crude Cyclic Peptide Cyclization->Crude_Cyclic_Peptide 8. Couple Purification Purification Crude_Cyclic_Peptide->Purification 9. RP-HPLC Final_Product Final Cyclic Peptidomimetic Purification->Final_Product

A generalized workflow for the synthesis of cyclic 4-amino-L-proline peptidomimetics.

G Endomorphin-2 Signaling via the µ-Opioid Receptor EM2_Analogue EM-2 Analogue (4-Amino-L-proline) MOR µ-Opioid Receptor (GPCR) EM2_Analogue->MOR Binds G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (Gα) Ca_Channel Voltage-gated Ca²⁺ Channels G_Protein->Ca_Channel Inhibits (Gβγ) (Presynaptic) K_Channel GIRK Channels G_Protein->K_Channel Activates (Gβγ) (Postsynaptic) cAMP cAMP AC->cAMP Decreases Analgesia Analgesia Ca_Channel->Analgesia ↓ Neurotransmitter Release K_Channel->Analgesia Hyperpolarization

Simplified signaling pathway of µ-opioid receptor activation by an endomorphin-2 analogue.

G α₄β₁ Integrin Signaling Cascade Integrin_Agonist α₄β₁ Agonist (4-Amino-L-proline) Integrin α₄β₁ Integrin Integrin_Agonist->Integrin Activates ECM VCAM-1 / Fibronectin Integrin->ECM Binds to FAK FAK ECM->FAK Recruits & Activates Src Src FAK->Src Activates PI3K PI3K FAK->PI3K Pyk2 Pyk2 FAK->Pyk2 Phosphorylates Src->PI3K Rac1 Rac1 PI3K->Rac1 Cytoskeleton Cytoskeletal Reorganization Rac1->Cytoskeleton Cell_Adhesion Cell Adhesion, Spreading & Migration Cytoskeleton->Cell_Adhesion

Key signaling events following the activation of α₄β₁ integrin.

Conclusion

4-amino-L-proline derivatives represent a powerful and versatile class of building blocks for the construction of sophisticated peptidomimetics. Their ability to impose conformational constraints and serve as a scaffold for cyclization and other modifications allows for the fine-tuning of peptide properties to achieve enhanced stability, affinity, and selectivity. The successful application of these derivatives in developing potent modulators of opioid receptors and integrins underscores their significant potential in modern drug discovery. The synthetic and analytical protocols detailed in this guide provide a framework for the rational design and evaluation of novel 4-amino-L-proline-based therapeutics.

References

A Technical Guide to the Conformational Analysis of Peptides Containing 4-Amino-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-standard amino acids into peptides is a powerful strategy in drug discovery and peptide engineering. 4-amino-proline (4-Amp), a substituted proline analog, offers unique structural and functional properties, including pH-responsiveness, that can be exploited to modulate peptide conformation and activity.[1] A thorough understanding of the conformational landscape of 4-Amp-containing peptides is crucial for their rational design and application. This technical guide provides an in-depth overview of the core principles and methodologies for the conformational analysis of these peptides, targeting researchers, scientists, and drug development professionals. We will delve into the key experimental and computational techniques, present quantitative data in a structured format, and provide detailed experimental protocols.

Introduction to 4-Amino-proline and its Conformational Significance

Proline is a unique proteinogenic amino acid due to its cyclic side chain, which imparts significant conformational constraints on the peptide backbone.[2] The pyrrolidine ring of proline restricts the main-chain dihedral angle φ and influences the cis-trans isomerization of the preceding peptide bond.[2][3] Substitution at the C4 position of the proline ring, as in 4-amino-proline, introduces additional steric and stereoelectronic effects that further modulate these conformational equilibria.[4]

The key conformational features of 4-amino-proline that are central to its analysis are:

  • Pyrrolidine Ring Pucker: The five-membered ring of proline is not planar and exists in two major puckered conformations: Cγ-endo (puckering towards the same side as the carbonyl group) and Cγ-exo (puckering towards the opposite side).[3][5] The stereochemistry of the 4-amino group (4R or 4S) and its protonation state can significantly influence the preferred ring pucker.[2]

  • Cis-Trans Isomerization: The peptide bond preceding a proline residue (the X-Pro bond) can exist in either a cis or trans conformation.[3] The energy barrier for this isomerization is relatively low compared to other peptide bonds, making the cis conformation significantly populated.[6] The conformational preferences of the 4-Amp residue can bias this equilibrium.

  • pH-Responsiveness: The amino group at the C4 position has a pKa value close to physiological pH (around 7.5-7.8).[1] Protonation of this group can alter the stereoelectronic properties of the residue, thereby influencing the local peptide conformation in a pH-dependent manner.[1]

Experimental Techniques for Conformational Analysis

A multi-faceted approach combining several experimental techniques is often necessary for a comprehensive conformational analysis of 4-Amp-containing peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the solution-state conformation and dynamics of peptides.[7] For 4-Amp peptides, NMR can provide detailed information on ring pucker, cis-trans isomerization, and backbone dihedral angles.

The following tables summarize key NMR parameters used in the conformational analysis of proline-containing peptides.

Parameter Structural Information Typical Values / Observations Citation
13C Chemical Shifts (Cβ, Cγ)Cis/trans isomerism of the X-Pro bondThe chemical shift difference (Δδβγ) is diagnostic. In the trans isomer, Δδβγ is smaller than in the cis isomer.[2][8][9]
3JHαHβ Coupling ConstantsPyrrolidine ring puckerThe magnitude of the coupling constants is related to the Hα-Cα-Cβ-Hβ dihedral angles, which are dependent on the ring pucker.[10][11]
Ktrans/cisPopulation of trans and cis isomersDetermined by integrating the corresponding NMR signals. For Ac-(4S)-nitrobenzoyl-Hyp-OMe, Ktrans/cis is reported to be 2.0.[3][5]
NOE (Nuclear Overhauser Effect)Inter-proton distancesProvides distance restraints for structure calculation. Sequential and medium-range NOEs help define the peptide backbone conformation.[12]

Table 1: Key NMR parameters for the conformational analysis of proline-containing peptides.

Isomer 13C Chemical Shift Range (ppm) for Proline Cγ
trans X-Pro~25-26
cis X-Pro~23-24
trans X-Hyp~70-71
cis X-Hyp~69-70

Table 2: Typical 13C chemical shift ranges for the Cγ of proline and hydroxyproline, indicating the conformation of the preceding peptide bond. Data is indicative and can vary based on the specific peptide and solvent conditions. (Adapted from[2][8])

  • Sample Preparation:

    • Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or a mixture) to a concentration of 1-5 mM.

    • Add a known concentration of an internal standard (e.g., DSS or TMSP) for chemical shift referencing.

    • Adjust the pH of the solution with dilute DCl or NaOD if pH-dependent studies are required.

  • Data Acquisition:

    • Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • 1D ¹H NMR: To get an overview of the sample and to quantify the cis/trans isomer ratio by integrating well-resolved proton signals.

    • 2D TOCSY (Total Correlation Spectroscopy): To identify the spin systems of the individual amino acid residues.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), providing distance restraints for structure calculation. A mixing time of 200-400 ms is typically used for NOESY.

    • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons. This is particularly useful for resolving overlapping proton signals and for analyzing the Cβ and Cγ chemical shifts of proline.

    • 2D DQF-COSY (Double-Quantum Filtered Correlation Spectroscopy): To measure 3JHαHβ coupling constants for the analysis of ring pucker.

  • Data Processing and Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the resonances to specific atoms in the peptide sequence.

    • Calculate the cis/trans isomer ratio from the integrals of well-resolved signals in the 1D ¹H or 2D spectra.

    • Extract 3J coupling constants from high-resolution 1D or 2D spectra.

    • Use the measured NOE intensities, coupling constants, and chemical shifts as restraints in structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the NMR data.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules in the solid state.[13] A crystal structure of a 4-Amp-containing peptide can unambiguously determine the ring pucker, the cis/trans conformation of the peptide bond, and the overall molecular conformation.

  • Peptide Purity and Solubility: The peptide must be of high purity (>95%) and soluble at high concentrations.[14]

  • Crystallization Screening:

    • Use commercially available crystallization screens to test a wide range of conditions (precipitants, buffers, salts, and additives).[14]

    • The hanging drop or sitting drop vapor diffusion method is commonly used.[15] A small drop of the peptide solution is mixed with the crystallization solution and allowed to equilibrate with a larger reservoir of the crystallization solution.

  • Crystal Optimization and Harvesting:

    • Once initial crystals are obtained, the crystallization conditions are optimized by fine-tuning the concentrations of the components to obtain larger, single crystals.

    • Crystals are carefully harvested and cryo-protected by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.[14]

  • Data Collection and Structure Determination:

    • The frozen crystal is mounted on a goniometer and exposed to a monochromatic X-ray beam.[16]

    • The diffraction pattern is recorded on a detector.

    • The diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.

    • The phase problem is solved using methods like molecular replacement (if a homologous structure is available) or experimental phasing (e.g., by incorporating a heavy atom).

    • An electron density map is calculated, and a molecular model is built into the map and refined.[16]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.[17][18] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The shape of the CD spectrum in the far-UV region (190-250 nm) is characteristic of the peptide's secondary structure content (α-helix, β-sheet, random coil).[19]

  • Sample Preparation:

    • The peptide sample must be highly pure, and the buffer components should not have high absorbance in the far-UV region.[17][20] Phosphate buffers are a good choice.

    • The typical peptide concentration is in the range of 0.1-1.0 mg/mL.[19]

    • A blank solution containing only the buffer must be prepared.

  • Data Acquisition:

    • Use a quartz cuvette with a short path length (e.g., 1 mm).[19]

    • The instrument should be purged with nitrogen gas.[18]

    • Record the CD spectrum of the blank solution first, followed by the peptide sample, typically from 260 nm to 190 nm.

    • Multiple scans are usually averaged to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • Subtract the blank spectrum from the sample spectrum.

    • Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]).[21]

    • The resulting spectrum can be visually inspected for characteristic features of different secondary structures or analyzed using deconvolution algorithms to estimate the percentage of each secondary structure element.

Molecular Dynamics (MD) Simulations

MD simulations are computational methods used to study the dynamic behavior of molecules over time.[22] For 4-Amp-containing peptides, MD simulations can provide insights into the conformational landscape, the relative stability of different conformers, and the transitions between them.[23][24]

  • System Setup:

    • Start with an initial 3D structure of the peptide, which can be built using peptide building software or derived from experimental data.

    • Parameterize the non-standard 4-amino-proline residue for the chosen force field (e.g., AMBER, CHARMM, GROMOS). This involves defining atom types, charges, bond lengths, angles, and dihedral parameters.[25][26]

    • Place the peptide in a simulation box of a chosen shape (e.g., cubic, dodecahedron) and solvate it with an explicit water model (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Simulation Protocol:

    • Energy Minimization: Minimize the energy of the system to remove any steric clashes.

    • Equilibration: Gradually heat the system to the desired temperature and then equilibrate it at constant temperature and pressure (NPT ensemble) to allow the solvent to relax around the peptide.

    • Production Run: Run the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of interest.

    • Enhanced sampling methods, such as replica exchange MD or metadynamics, may be necessary to overcome large energy barriers, such as that for cis-trans isomerization.[27]

  • Analysis:

    • Analyze the trajectory to study various properties, including:

      • Root Mean Square Deviation (RMSD) to assess structural stability.

      • Dihedral angle distributions (φ, ψ, and ring dihedrals) to characterize conformational preferences.

      • Hydrogen bonding patterns.

      • Clustering analysis to identify representative conformations.

Visualizing Conformational Equilibria and Workflows

Graphviz diagrams can be used to illustrate the key conformational equilibria and the experimental workflow for the analysis of 4-Amp containing peptides.

Conformational_Equilibria Cg_endo Cγ-endo Cg_exo Cγ-exo Cg_endo->Cg_exo Fast Equilibrium cis cis-X-4Amp Cg_endo->cis favored by cis-isomer trans trans-X-4Amp trans->cis Slow Equilibrium

Caption: Conformational equilibria in 4-amino-proline containing peptides.

Experimental_Workflow cluster_synthesis Peptide Preparation cluster_analysis Conformational Analysis cluster_interpretation Data Interpretation Synthesis Peptide Synthesis (Solid-Phase) Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization NMR NMR Spectroscopy (Solution Structure) Characterization->NMR CD Circular Dichroism (Secondary Structure) Characterization->CD X-ray X-ray Crystallography (Solid-State Structure) Characterization->X-ray MD MD Simulations (Dynamics & Energetics) Characterization->MD Structure 3D Structure & Ensemble NMR->Structure CD->Structure X-ray->Structure MD->Structure Properties Structure-Activity Relationship (SAR) Structure->Properties

Caption: General experimental workflow for conformational analysis.

Signaling_Pathway_Analogy Stimulus Environmental Cue (e.g., pH change) Protonation 4-Amp Protonation State (NH2 / NH3+) Stimulus->Protonation modulates Conformation Conformational Switch (Ring Pucker / cis-trans) Protonation->Conformation influences Activity Biological Activity (e.g., Receptor Binding) Conformation->Activity determines

Caption: pH-responsive conformational switching of 4-Amp peptides.

Applications in Drug Development

The ability to control peptide conformation through the incorporation of 4-amino-proline has significant implications for drug development.

  • Stabilizing Bioactive Conformations: 4-Amp can be used to lock a peptide into a specific conformation that is optimal for binding to a biological target, thereby increasing potency and selectivity.

  • Improving Pharmacokinetic Properties: By rigidifying the peptide backbone, 4-Amp can enhance resistance to proteolytic degradation, leading to a longer in vivo half-life.

  • Developing pH-Responsive Therapeutics: The pH-sensitive nature of 4-Amp can be exploited to design peptides that are activated or change their binding properties in specific microenvironments, such as tumor tissues or endosomes, which often have a lower pH.[1]

Conclusion

The conformational analysis of peptides containing 4-amino-proline is a critical step in harnessing their full potential in peptide engineering and drug discovery. A combination of high-resolution experimental techniques, particularly NMR spectroscopy and X-ray crystallography, along with computational methods like molecular dynamics simulations, provides a comprehensive picture of the structural landscape of these modified peptides. The insights gained from such analyses enable the rational design of peptides with tailored conformational properties, leading to improved stability, affinity, and novel functionalities such as pH-responsiveness. This guide provides a foundational framework of the methodologies and data interpretation required for researchers to effectively explore and utilize 4-amino-proline in their work.

References

The Architect's Choice: A Technical Guide to Fmoc and Boc Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, target-specific peptides. Among the arsenal of chemical moieties available, the fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) groups have emerged as the two dominant strategies for the temporary protection of the α-amino group of amino acids. This technical guide provides an in-depth exploration of these two core methodologies in solid-phase peptide synthesis (SPPS), offering a comparative analysis, detailed experimental protocols, and a discussion of the critical considerations for their application in research and drug development.

Core Principles: A Tale of Two Chemistries

The fundamental distinction between the Fmoc and Boc strategies lies in their orthogonal deprotection schemes, which dictate the chemical environment for the iterative removal of the Nα-protecting group and the final cleavage of the peptide from the solid support.

The Fmoc Strategy: This approach, developed in the late 1970s, utilizes the base-labile Fmoc group.[1] The Fmoc group is stable under acidic conditions, allowing for the use of acid-labile protecting groups on the amino acid side chains (e.g., tert-butyl, tBu).[2] This orthogonality is a key advantage, as the repetitive deprotection of the Nα-Fmoc group with a mild base, typically piperidine, does not affect the side-chain protecting groups or the acid-sensitive linker anchoring the peptide to the resin.[3][4] The final cleavage of the peptide from the resin and the simultaneous removal of the side-chain protecting groups are achieved with a strong acid, most commonly trifluoroacetic acid (TFA).[1]

The Boc Strategy: As the pioneering method for SPPS, the Boc strategy employs the acid-labile tert-butoxycarbonyl (Boc) group for Nα-protection.[] Consequently, the side-chain protecting groups must be stable to the acidic conditions used for Boc removal (e.g., benzyl-based groups).[6] The iterative deprotection of the Boc group is carried out with a moderately strong acid, such as TFA.[] The final cleavage of the peptide from the resin and removal of the side-chain protecting groups require a very strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[7]

Chemical Structures and Mechanisms

The distinct chemical natures of the Fmoc and Boc groups underpin their different deprotection mechanisms.

Fmoc Protection and Deprotection: The Fmoc group is introduced by reacting an amino acid with a reagent like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).[2] Its removal is a β-elimination reaction initiated by a base, such as piperidine.[] The base abstracts the acidic proton on the fluorenyl ring, leading to the elimination of the Fmoc group as dibenzofulvene, which is subsequently scavenged by the base.[4][9]

Boc Protection and Deprotection: The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc)₂O.[10] Its acid-catalyzed removal involves protonation of the carbamate oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[11][12] This cation can potentially lead to side reactions if not properly scavenged.[13]

Comparative Analysis: Fmoc vs. Boc

The choice between the Fmoc and Boc strategies is often dictated by the specific requirements of the peptide being synthesized, including its sequence, length, and any post-translational modifications.

FeatureFmoc StrategyBoc Strategy
Nα-Protecting Group Fluorenylmethyloxycarbonyl (Fmoc)Tert-butyloxycarbonyl (Boc)
Deprotection Condition Mildly basic (e.g., 20% piperidine in DMF)[3]Moderately acidic (e.g., TFA in DCM)[]
Side-Chain Protection Acid-labile (e.g., tBu, Trt)[]Stable to repeated TFA treatment (e.g., Bzl)[6]
Final Cleavage Reagent Strong acid (e.g., TFA)[14]Very strong acid (e.g., HF, TFMSA)[7]
Advantages Milder deprotection conditions, suitable for acid-sensitive residues and modifications, readily automated, often yields higher purity crude products.[][14]Can be advantageous for hydrophobic sequences prone to aggregation, potentially more cost-effective for some reagents.[7][14]
Disadvantages Can be more expensive, base-labile side chains require special handling, potential for diketopiperazine formation at the dipeptide stage.[][15]Harsher, repetitive acid treatment can lead to side reactions, requires specialized and hazardous equipment for HF cleavage.[3][14]
Typical Coupling Yield >99%[]Generally high, but can be lower for difficult sequences.

Experimental Protocols

The following are generalized protocols for key steps in both Fmoc and Boc solid-phase peptide synthesis.

Fmoc-Based Solid-Phase Peptide Synthesis

1. Resin Preparation:

  • Weigh the appropriate amount of Fmoc-amino acid pre-loaded resin and transfer it to a reaction vessel.

  • Swell the resin in N,N-dimethylformamide (DMF) for at least 30-60 minutes with occasional agitation.[2]

2. Nα-Fmoc Deprotection:

  • Drain the DMF.

  • Add a 20% (v/v) solution of piperidine in DMF to the resin.

  • Agitate for 3 minutes, then drain.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[2]

  • Drain the solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[2]

3. Amino Acid Coupling:

  • In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.

  • Add an activating base (e.g., DIPEA, 6-10 equivalents).

  • Add the activated amino acid solution to the resin and mix for 1-2 hours.

  • Wash the resin thoroughly with DMF (3-5 times).[2]

4. Final Cleavage and Peptide Precipitation:

  • After the final amino acid coupling, perform a final Fmoc deprotection and wash the resin with DMF, followed by dichloromethane (DCM).

  • Dry the resin.

  • Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin and stir at room temperature for 2-4 hours.[14]

  • Filter the cleavage mixture to separate the resin.

  • Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the peptide.[2]

  • Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.[2]

Boc-Based Solid-Phase Peptide Synthesis

1. Resin Preparation:

  • Swell the Boc-amino acid-loaded resin (e.g., Merrifield resin) in DCM.

2. Nα-Boc Deprotection:

  • Wash the resin with DCM.

  • Add a solution of 25-50% TFA in DCM to the resin and agitate for 30 minutes.

  • Drain the TFA solution and wash the resin with DCM.

3. Neutralization:

  • Neutralize the protonated N-terminus by washing with a 5-10% solution of DIPEA in DCM until the wash is neutral.

  • Wash the resin with DCM.

4. Amino Acid Coupling:

  • In a separate vial, dissolve the next Boc-protected amino acid and a coupling reagent (e.g., DCC/HOBt) in DCM or DMF.

  • Add the activated amino acid solution to the resin and mix for 1-2 hours.

  • Wash the resin with DCM and DMF.

5. Final Cleavage (HF Cleavage):

  • Caution: HF is extremely hazardous and requires specialized equipment and safety precautions.

  • Dry the peptide-resin thoroughly.

  • Place the resin in a specialized HF cleavage apparatus.

  • Add a scavenger cocktail (e.g., anisole).

  • Cool the apparatus to 0°C.

  • Slowly distill anhydrous HF into the reaction vessel.

  • Stir the mixture at 0°C for 1-2 hours.

  • Remove the HF by vacuum.

  • Wash the resin with diethyl ether to remove the cleaved peptide and scavengers.

  • Extract the peptide from the resin with an appropriate solvent (e.g., dilute acetic acid).

  • Lyophilize the peptide solution.

Visualizing the Workflows and Mechanisms

To better illustrate the processes and chemical transformations involved in Fmoc and Boc peptide synthesis, the following diagrams are provided.

Fmoc_SPPS_Workflow start Start: Fmoc-AA-Resin deprotection Nα-Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, Activator, Base) wash1->coupling wash2 DMF Wash coupling->wash2 repeat Repeat for next amino acid wash2->repeat final_deprotection Final Nα-Fmoc Deprotection wash2->final_deprotection repeat->deprotection final_wash DMF & DCM Wash final_deprotection->final_wash cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) final_wash->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation end Purified Peptide precipitation->end

Caption: A generalized workflow for one cycle of Fmoc solid-phase peptide synthesis.

Boc_SPPS_Workflow start Start: Boc-AA-Resin deprotection Nα-Boc Deprotection (TFA/DCM) start->deprotection wash1 DCM Wash deprotection->wash1 neutralization Neutralization (DIPEA/DCM) wash1->neutralization wash2 DCM Wash neutralization->wash2 coupling Amino Acid Coupling (Boc-AA, Activator) wash2->coupling wash3 DCM/DMF Wash coupling->wash3 repeat Repeat for next amino acid wash3->repeat cleavage Cleavage & Side-Chain Deprotection (HF) wash3->cleavage repeat->deprotection extraction Peptide Extraction cleavage->extraction end Purified Peptide extraction->end

Caption: A generalized workflow for one cycle of Boc solid-phase peptide synthesis.

Fmoc_Deprotection_Mechanism cluster_0 Fmoc-Protected Amine Fmoc_Amine Fmoc-NH-Peptide Intermediate Carbanion Intermediate Fmoc_Amine->Intermediate + Base Base Piperidine Base->Intermediate Products Free Amine (H₂N-Peptide) + Dibenzofulvene-Piperidine Adduct + CO₂ Intermediate->Products β-Elimination

Caption: The base-catalyzed β-elimination mechanism of Fmoc deprotection.

Boc_Deprotection_Mechanism cluster_0 Boc-Protected Amine Boc_Amine Boc-NH-Peptide Protonated Protonated Intermediate Boc_Amine->Protonated + H⁺ Acid TFA (H⁺) Acid->Protonated Products Free Amine (H₂N-Peptide) + tert-Butyl Cation + CO₂ Protonated->Products Fragmentation

Caption: The acid-catalyzed fragmentation mechanism of Boc deprotection.

Conclusion: Selecting the Optimal Strategy

The Fmoc and Boc strategies both represent powerful and well-established methodologies for solid-phase peptide synthesis. The Fmoc/tBu approach has largely become the method of choice for routine peptide synthesis due to its milder deprotection steps, which are compatible with a wider range of sensitive amino acids and post-translational modifications, and its amenability to automation.[14] However, the Boc/Bzl strategy remains a valuable tool, particularly for the synthesis of long and difficult sequences prone to aggregation, where the acidic deprotection can help to disrupt interchain hydrogen bonding.[7][14]

Ultimately, the decision between Fmoc and Boc chemistry depends on a careful evaluation of the target peptide's properties, the available laboratory resources, and the specific goals of the research or drug development program. A thorough understanding of the underlying chemical principles, potential side reactions, and experimental nuances of each strategy is critical for the successful synthesis of high-quality peptides.

References

The Expanding Role of Non-Canonical Amino Acids in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 20 canonical amino acids that form the basis of natural proteins offer a finite chemical landscape for the development of peptide-based therapeutics. Non-canonical amino acids (ncAAs), which are not one of the 20 proteinogenic amino acids, are emerging as a powerful tool to overcome the inherent limitations of native peptides, such as poor stability and low bioavailability. By introducing novel side-chain functionalities, backbone modifications, and stereochemistries, ncAAs facilitate the rational design of peptidomimetics with enhanced drug-like properties. This in-depth technical guide provides a comprehensive overview of the core concepts, methodologies for incorporation, and the significant impact of these synthetic building blocks on modern drug discovery, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Introduction to Non-Canonical Amino Acids in Drug Discovery

Non-canonical amino acids represent a significant expansion of the chemical toolbox available to medicinal chemists and protein engineers. These amino acids can be either naturally occurring (but not part of the standard genetic code) or entirely synthetic. Their incorporation into peptides and proteins can confer a range of advantageous properties, including:

  • Enhanced Proteolytic Stability: Modified backbones or bulky side chains can hinder the action of proteases, increasing the in vivo half-life of peptide drugs.

  • Improved Pharmacokinetic Profiles: ncAAs can be used to fine-tune lipophilicity and hydrophilicity, improving absorption, distribution, metabolism, and excretion (ADME) properties.

  • Increased Potency and Selectivity: The unique functionalities of ncAAs can lead to novel interactions with biological targets, enhancing binding affinity and selectivity.[1]

  • Conformational Constraint: The introduction of cyclic or sterically hindered ncAAs can lock a peptide into a bioactive conformation, reducing the entropic penalty of binding.

  • Novel Functionalities: ncAAs can introduce bioorthogonal handles for site-specific conjugation of payloads like toxins or imaging agents, as seen in the development of antibody-drug conjugates (ADCs).

FDA-Approved Drugs Incorporating Non-Canonical Amino Acids

The therapeutic potential of ncAAs is underscored by their presence in a growing number of FDA-approved drugs. These examples highlight the diverse applications and significant clinical impact of moving beyond the canonical 20 amino acids.

Drug NameNon-Canonical Amino Acid (or derivative)Therapeutic AreaMechanism of Action
Lanreotide 3-(2-naphthyl)-D-alanineAcromegaly, Neuroendocrine TumorsSomatostatin analog, agonist at somatostatin receptors SSTR2 and SSTR5.[2][3]
Pasireotide Phenylglycine derivative, D-TryptophanCushing's Disease, AcromegalyMulti-receptor targeted somatostatin analog with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5.[4][5][6]
Romidepsin Depsipeptide (contains an ester bond in the backbone)Cutaneous T-Cell LymphomaHistone deacetylase (HDAC) inhibitor.[7][8]
Enfuvirtide Contains D-amino acidsHIV InfectionHIV fusion inhibitor, binds to the gp41 subunit of the viral envelope glycoprotein.[9][10][11]
Carfilzomib Morpholino-leucine, Phenylalanine-keto-epoxideMultiple MyelomaIrreversible proteasome inhibitor, targeting the chymotrypsin-like activity of the 20S proteasome.[12]
Icotinib Contains a quinazoline coreNon-Small Cell Lung CancerEpidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[13][14]

Quantitative Data on Drugs with Non-Canonical Amino Acids

The incorporation of ncAAs demonstrably improves the pharmacological properties of therapeutic peptides. The following tables provide quantitative data for some of the aforementioned FDA-approved drugs.

Receptor Binding Affinities of Somatostatin Analogs
LigandSSTR1 (IC50, nM)SSTR2 (IC50, nM)SSTR3 (IC50, nM)SSTR4 (IC50, nM)SSTR5 (IC50, nM)
Lanreotide >10002.5>1000>100016
Pasireotide 9.31.01.5>1000.16

Data compiled from multiple sources. IC50 values represent the concentration of the drug required to inhibit 50% of the binding of a radiolabeled ligand.

In Vitro Efficacy of Selected Drugs
DrugTargetAssayIC50
Carfilzomib 20S Proteasome (Chymotrypsin-like activity)Cell-based Proteasome-Glo™ Assay21.8 ± 7.4 nM
Romidepsin HDAC1Enzyme Inhibition Assay36 nM
Romidepsin HDAC2Enzyme Inhibition Assay47 nM
Enfuvirtide HIV-1Cell-based viral replication assay0.15 ± 0.028 µg/ml
Icotinib EGFRKinase Inhibition Assay5 nM

IC50 values can vary depending on the specific cell line and experimental conditions.

Signaling Pathways and Mechanisms of Action

The unique structures of ncAAs enable drugs to interact with their targets in novel ways, often leading to distinct downstream signaling events.

Lanreotide and Pasireotide Signaling

Lanreotide and pasireotide are somatostatin analogs that bind to somatostatin receptors (SSTRs), which are G-protein coupled receptors (GPCRs). Their binding initiates a cascade of intracellular events.

Lanreotide_Pasireotide_Signaling cluster_membrane Cell Membrane SSTR SSTR2/SSTR5 G_protein Gi/o Protein SSTR->G_protein Activates Proliferation Cell Proliferation SSTR->Proliferation Inhibits AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces K_channel K+ Channel Ca_channel Ca2+ Channel Lan_Pas Lanreotide / Pasireotide Lan_Pas->SSTR Binds G_protein->AC Inhibits G_protein->K_channel Opens G_protein->Ca_channel Closes Hormone_Secretion Hormone Secretion (e.g., GH, Insulin) cAMP->Hormone_Secretion Promotes

Lanreotide/Pasireotide Signaling Pathway

Upon binding to SSTR2 and SSTR5, lanreotide and pasireotide activate inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] The reduction in cAMP inhibits hormone secretion.[2] Additionally, these receptors can modulate ion channels, further inhibiting hormone release, and can also inhibit cell proliferation through pathways involving phosphotyrosine phosphatases.[2]

Enfuvirtide Mechanism of Action

Enfuvirtide is an HIV fusion inhibitor that mimics a component of the viral fusion machinery. It prevents the virus from entering host cells.

Enfuvirtide_Mechanism cluster_HIV HIV-1 Virion cluster_Host Host Cell (CD4+) gp120 gp120 gp41 gp41 (HR1 & HR2) CD4 CD4 Receptor gp120->CD4 1. Binding Fusion_Pore Fusion Pore Formation gp41->Fusion_Pore 4. Hairpin Formation   (inhibited by Enfuvirtide) CCR5_CXCR4 CCR5/CXCR4 Co-receptor CD4->CCR5_CXCR4 2. Co-receptor   Binding CCR5_CXCR4->gp41 3. gp41 Conformational   Change Enfuvirtide Enfuvirtide Enfuvirtide->gp41 Binds to HR1 Viral_Entry Viral Entry Fusion_Pore->Viral_Entry 5. Membrane Fusion

Mechanism of HIV Fusion Inhibition by Enfuvirtide

Enfuvirtide binds to the first heptad-repeat (HR1) in the gp41 subunit of the HIV envelope glycoprotein.[11] This binding prevents the conformational changes required for the fusion of the viral and cellular membranes, thus blocking the virus from entering the host cell.[9][10][11]

Carfilzomib and Proteasome Inhibition

Carfilzomib is an irreversible inhibitor of the proteasome, a cellular machine responsible for degrading unwanted or misfolded proteins. Its inhibition leads to the accumulation of these proteins, triggering apoptosis in cancer cells.

Carfilzomib_Mechanism Carfilzomib Carfilzomib Proteasome 20S Proteasome (Chymotrypsin-like site) Carfilzomib->Proteasome Irreversibly Inhibits Ub_Proteins Polyubiquitinated Proteins Proteasome->Ub_Proteins Accumulation Protein_Degradation Protein Degradation Proteasome->Protein_Degradation Ub_Proteins->Proteasome Targeted for Degradation ER_Stress ER Stress Ub_Proteins->ER_Stress Induces Apoptosis Apoptosis ER_Stress->Apoptosis Triggers

Carfilzomib-mediated Proteasome Inhibition

Carfilzomib covalently and irreversibly binds to the N-terminal threonine-containing active sites of the 20S proteasome, with high selectivity for the chymotrypsin-like activity.[12] This leads to an accumulation of polyubiquitinated proteins, which in turn causes cell cycle arrest, the unfolded protein response, and ultimately apoptosis.[9]

Experimental Protocols for ncAA Incorporation

The incorporation of ncAAs into peptides can be achieved through various methods, each with its own advantages and limitations.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common method for the chemical synthesis of peptides containing ncAAs. The following is a general protocol for Fmoc-based SPPS.

Materials:

  • Fmoc-protected amino acids (canonical and non-canonical)

  • SPPS resin (e.g., Rink Amide for C-terminal amides, Wang resin for C-terminal acids)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution (20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)

  • Diethyl ether

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Thoroughly wash the resin with DMF to remove piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF. Add a base (e.g., DIPEA, 6-10 equivalents) to activate the amino acid.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat steps 2-6 for each amino acid in the desired sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash the pellet, and purify by reverse-phase HPLC.

SPPS_Workflow Start Start with Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Wash (DMF) Deprotection->Washing1 Coupling Couple next Fmoc-AA-OH Washing1->Coupling Washing2 Wash (DMF) Coupling->Washing2 Repeat Repeat for all Amino Acids Washing2->Repeat Repeat->Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleave from Resin & Deprotect Side Chains (TFA Cocktail) Final_Deprotection->Cleavage Purification Purify Peptide (RP-HPLC) Cleavage->Purification End Characterize (Mass Spec, etc.) Purification->End

References

Methodological & Application

Application Notes and Protocols for the Incorporation of (4S)-4-N-Fmoc-amino-1-Boc-L-proline in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the incorporation of the modified amino acid (4S)-4-N-Fmoc-amino-1-Boc-L-proline into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). It addresses the unique challenges presented by the orthogonal protecting groups on the two amino functionalities of the proline ring and offers potential synthetic strategies.

Introduction and Strategic Considerations

This compound is a bifunctional proline derivative with two distinct amine protecting groups: a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group at the 4-position and an acid-labile tert-butyloxycarbonyl (Boc) group on the ring nitrogen (the α-amine). This protecting group scheme presents a unique set of opportunities and challenges for peptide synthesis.

The primary challenge in a standard Fmoc-SPPS workflow is the presence of the Fmoc group on the side chain. During the iterative N-terminal deprotection steps using a base like piperidine, the Fmoc group at the 4-position would also be cleaved, leading to unintended peptide branching. Similarly, in a standard Boc-SPPS workflow, the iterative acid-mediated N-terminal deprotection would cleave the Boc group on the proline ring nitrogen.

Therefore, the direct incorporation of this building block requires a carefully designed strategy that deviates from standard, uniform SPPS protocols. This document outlines two primary approaches:

  • Direct Incorporation via a Hybrid Boc/Fmoc Strategy: This method involves incorporating the proline derivative into a peptide chain grown using standard Fmoc-SPPS, followed by a switch to an acid-labile deprotection step to continue chain elongation. This strategy is useful for creating a specific kink or turn in the peptide backbone.

  • On-Resin Modification via "Proline Editing": A more common and versatile approach is to first incorporate a commercially available derivative like Fmoc-4-hydroxy-L-proline (Fmoc-Hyp) into the peptide.[1][2][3] The hydroxyl group is then chemically converted to an amino group on the solid support after the main peptide chain has been assembled. This avoids the complexities of handling the bifunctional proline monomer directly.

Data Presentation: Typical SPPS Reaction Parameters

The following tables summarize typical quantitative parameters for the key steps in SPPS. These are generalized values, and specific optimization may be required depending on the peptide sequence and scale.

Table 1: Parameters for Fmoc-SPPS Cycles

Parameter Value Notes
Resin Loading 0.2 - 1.0 mmol/g Dependent on resin type (e.g., Rink Amide, Wang).
Amino Acid Excess 3 - 5 equivalents Relative to resin loading.
Coupling Reagent Excess 3 - 5 equivalents e.g., HCTU, HATU, DIC/Oxyma.[4][5]
Base (for coupling) 6 - 10 equivalents e.g., DIPEA, 2,4,6-Collidine.
Coupling Time 1 - 2 hours Monitored by ninhydrin test.[4]

| Fmoc Deprotection | 20% Piperidine in DMF | 2 x 10 minutes.[6][7] |

Table 2: Parameters for Boc Deprotection and Cleavage

Parameter Value Notes
Boc Deprotection (on-resin) 25-50% TFA in DCM 1 x 1 min (pre-wash), 1 x 20 min.[8]
Neutralization 10% DIPEA in DCM 2 x 5 minutes.
Final Cleavage Cocktail 95% TFA, 2.5% H₂O, 2.5% TIS Cleaves peptide from resin and removes acid-labile side-chain protecting groups.[4]

| Cleavage Time | 2 - 3 hours | At room temperature. |

Experimental Protocols

This protocol assumes the synthesis of a peptide on a Rink Amide resin using a standard Fmoc-SPPS strategy, followed by the addition of the special proline derivative and subsequent chain elongation.

A. Standard Fmoc-SPPS Cycles (Prior to Proline Incorporation)

  • Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain. Repeat with a fresh solution of 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).[5]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 eq.), a coupling agent such as HCTU (3-5 eq.), and a base like DIPEA (6-10 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor coupling completion with a qualitative ninhydrin test. A negative test (beads remain colorless) indicates complete coupling.

  • Washing: Wash the resin with DMF (5x) to remove excess reagents.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the sequence.

B. Coupling of this compound

  • Final Fmoc Deprotection: Perform the final N-terminal Fmoc deprotection on the growing peptide chain as described in step A2.

  • Coupling:

    • Dissolve this compound (2-3 eq.), HCTU (2-3 eq.), and DIPEA (4-6 eq.) in DMF.

    • Add the activated solution to the resin and agitate for 2-4 hours. The sterically hindered nature of this proline derivative may require longer coupling times or the use of a stronger coupling agent like HATU.

    • Monitor the reaction using a ninhydrin test.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x). At this stage, the N-terminus of the peptide is protected with a Boc group.

C. Chain Elongation Post-Proline Incorporation (Boc-SPPS Step)

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Treat the resin with 25-50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the Boc group.[8]

    • Wash the resin with DCM (5x).

  • Neutralization:

    • Neutralize the resulting TFA salt by washing the resin with 10% DIPEA in DCM for 5-10 minutes. Repeat once.

    • Wash the resin with DCM (3x) and then DMF (3x).

  • Continue with Fmoc-SPPS: Revert to the standard Fmoc-SPPS coupling protocol (Step A3) to add the next Fmoc-protected amino acid to the newly freed α-amine of the proline residue.

This protocol describes the synthesis of a peptide containing a 4-amino-proline moiety by first incorporating Fmoc-Hyp and then converting the hydroxyl group to an amino group. This method is adapted from established proline editing procedures.[1][2]

A. Synthesis of Hydroxyproline-Containing Peptide

  • Follow the standard Fmoc-SPPS protocol (Protocol 1, Step A) to assemble the peptide chain, incorporating Fmoc-(4R)-Hyp-OH at the desired position. Ensure the hydroxyl group of Hyp is protected during synthesis if necessary (e.g., with a trityl group), although it is often left unprotected.

B. On-Resin Conversion of Hydroxyl to Azide

  • Sulfonylation:

    • Swell the peptide-resin in anhydrous DCM.

    • Add a solution of tosyl chloride or nosyl chloride (10 eq.) and pyridine (10 eq.) in DCM.

    • React for 4-6 hours at room temperature.

    • Wash the resin with DCM, DMF, and methanol.

  • Azide Substitution (Sₙ2 Reaction):

    • Swell the sulfonylated peptide-resin in DMF.

    • Add a solution of sodium azide (20 eq.) in DMF/water.

    • Heat the reaction at 50-60°C for 12-24 hours. This step results in the stereospecific inversion from the (4R)-hydroxyl to a (4S)-azide.

    • Wash the resin thoroughly with water, DMF, and DCM.

C. Reduction of Azide to Amine

  • Reduction:

    • Swell the azido-peptide-resin in DMF.

    • Add a solution of triphenylphosphine (10 eq.) in DMF/water.

    • React for 6-12 hours at room temperature.

    • Alternatively, use a solution of dithiothreitol (DTT) (10 eq.) with a base like DBU in NMP.

    • Wash the resin with DMF and DCM. The 4-amino group is now free for further modification or can be protected if desired.

D. Final Cleavage and Deprotection

  • Washing and Drying: Wash the final peptide-resin with DCM and dry under vacuum.

  • Cleavage: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature.[9]

  • Precipitation and Isolation: Filter the resin and precipitate the crude peptide from the filtrate using cold diethyl ether. Centrifuge to collect the peptide, wash with cold ether, and dry under vacuum.

Visualizations

SPPS_Workflow_Direct_Incorporation start Start: Resin fmoc_spps Standard Fmoc-SPPS Cycles (n-1 residues) start->fmoc_spps deprotect1 Fmoc Deprotection (20% Piperidine/DMF) fmoc_spps->deprotect1 couple_pro Couple (4S)-4-N-Fmoc-amino- 1-Boc-L-proline deprotect1->couple_pro Free N-terminus boc_deprotect Boc Deprotection (TFA/DCM) couple_pro->boc_deprotect Boc-capped peptide neutralize Neutralization (DIPEA/DCM) boc_deprotect->neutralize fmoc_spps_cont Continue Fmoc-SPPS Cycles neutralize->fmoc_spps_cont Free N-terminus cleavage Final Cleavage (TFA Cocktail) fmoc_spps_cont->cleavage end Peptide cleavage->end

Caption: Workflow for direct incorporation of the modified proline.

Proline_Editing_Workflow start Start: Resin spps_hyp Fmoc-SPPS with Fmoc-(4R)-Hyp-OH start->spps_hyp sulfonylation Sulfonylation (TsCl or NsCl) spps_hyp->sulfonylation Peptide-(4R)-Hyp sn2_azide Sₙ2 Substitution (NaN₃) sulfonylation->sn2_azide Peptide-(4R)-O-Sulfonyl reduction Azide Reduction (e.g., PPh₃/H₂O) sn2_azide->reduction Peptide-(4S)-Azide cleavage Final Cleavage (TFA Cocktail) reduction->cleavage Peptide-(4S)-Amine end Peptide with (4S)-4-amino-proline cleavage->end

Caption: Workflow for the "Proline Editing" approach.

Orthogonal_Deprotection_Logic node_boc node_boc node_fmoc node_fmoc node_reagent node_reagent boc Boc Group fmoc Fmoc Group acid Acid (TFA) acid->boc Cleaves acid->fmoc Stable base Base (Piperidine) base->boc Stable base->fmoc Cleaves

Caption: Orthogonality of Boc and Fmoc protecting groups.

References

Application Notes and Protocols for the HATU-Mediated Coupling of Fmoc-4-amino-1-Boc-proline in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-4-amino-1-Boc-proline is a valuable building block in peptide synthesis, enabling the introduction of a constrained proline residue with a versatile Boc-protected amine functionality at the 4-position. This allows for subsequent orthogonal deprotection and modification, such as branching, cyclization, or conjugation. The coupling of sterically hindered amino acids, like this N-substituted proline derivative, can be challenging and requires efficient activation to ensure high coupling yields and prevent side reactions.[1][2] O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective coupling reagent, known for its rapid reaction times and ability to suppress racemization, making it a preferred choice for difficult couplings.[3][4] These application notes provide a detailed protocol for the efficient coupling of Fmoc-4-amino-1-Boc-proline to a solid-phase support using HATU.

Data Presentation

The successful incorporation of Fmoc-4-amino-1-Boc-proline is dependent on optimized reaction conditions. The following table summarizes the typical quantitative parameters for a standard coupling reaction on a solid-phase resin. These values are based on established protocols for sterically hindered Fmoc-amino acids and may require further optimization depending on the specific peptide sequence and resin.

ParameterValue/RangeNotes
Reagents
Fmoc-4-amino-1-Boc-proline2 - 5 equivalentsHigher excess can drive the reaction to completion for this sterically hindered amino acid.
HATU1.9 - 4.9 equivalentsA slight excess relative to the amino acid is often used. Using HATU in excess should be avoided as it can react with the unprotected N-terminal and block chain elongation.[5]
Base (DIPEA or Collidine)4 - 10 equivalentsA non-nucleophilic base is crucial. A 2-fold excess relative to the amino acid is standard.[]
SolventDMF or NMPHigh-purity, amine-free solvent is essential for optimal results.
Reaction Conditions
Pre-activation Time1 - 5 minutesA short pre-activation of the amino acid with HATU and base is recommended before adding to the resin.[1]
Coupling Time1 - 4 hoursMay require extended time compared to standard amino acids. Reaction completion should be monitored.[7]
TemperatureRoom Temperature (20-25°C)
Monitoring
Completion TestQualitative Ninhydrin (Kaiser) TestA negative test (beads remain colorless or yellow) indicates a complete reaction.
Expected Outcome
Coupling Efficiency>95%May require double coupling in difficult sequences.

Experimental Protocol

This protocol describes a single coupling cycle for the incorporation of Fmoc-4-amino-1-Boc-proline onto a solid-phase resin following Fmoc deprotection of the N-terminal amine.

Materials
  • Fmoc-4-amino-1-Boc-proline

  • Peptide synthesis grade solid-phase resin (e.g., Rink Amide, Wang) with a free N-terminal amine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Dichloromethane (DCM), peptide synthesis grade

  • Reaction vessel for solid-phase synthesis

  • Shaker or agitator

Resin Preparation
  • Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 5 minutes.

    • Drain the solution.

    • Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Coupling Procedure
  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-4-amino-1-Boc-proline (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture for 2-4 hours at room temperature.[7] Due to the steric hindrance of the substituted proline, a longer coupling time is recommended.

  • Monitoring:

    • Perform a qualitative ninhydrin (Kaiser) test on a small sample of beads to monitor the reaction progress.

    • If the test is positive (blue or purple beads), indicating incomplete coupling, a second coupling (recoupling) with a fresh solution of activated amino acid for another 1-2 hours is advised.

  • Washing:

    • Once the coupling is complete (negative ninhydrin test), drain the reaction solution.

    • Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

    • The resin is now ready for the next deprotection and coupling cycle.

Visualizations

Experimental Workflow Diagram

Coupling_Workflow Resin Resin with N-terminal Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 FreeAmine Resin with Free Amine Washing1->FreeAmine Coupling Coupling Reaction (2-4h, RT) FreeAmine->Coupling Activation Pre-activation: Fmoc-4-amino-1-Boc-proline + HATU + DIPEA in DMF Activation->Coupling Monitoring Ninhydrin Test Coupling->Monitoring Monitoring->Coupling Positive (Recouple) Washing2 DMF Wash Monitoring->Washing2 Negative NextCycle Ready for Next Cycle Washing2->NextCycle

Caption: Workflow for the HATU-mediated coupling of Fmoc-4-amino-1-Boc-proline.

References

Application Notes and Protocols for Solid-Phase Synthesis of Peptides with Constrained Proline Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the solid-phase synthesis of peptides incorporating constrained proline analogues. The inclusion of such analogues is a powerful strategy in medicinal chemistry and drug design to enhance peptide stability, control conformation, and improve biological activity. This document outlines the protocols for two major classes of constrained prolines: pseudoprolines and 4-substituted prolines, offering detailed methodologies, data presentation, and visual workflows.

Introduction to Constrained Proline Analogues

Proline's unique cyclic structure imparts significant conformational constraints on the peptide backbone. Further constraining proline's structure through chemical modification can lead to peptides with enhanced properties.[1][2][3] Constrained proline analogues can pre-organize a peptide into a specific bioactive conformation, increasing its binding affinity and resistance to enzymatic degradation.[3] This makes them valuable tools in the development of peptide-based therapeutics.[3]

Two widely used classes of constrained proline analogues are:

  • Pseudoprolines: These are derived from serine (Ser), threonine (Thr), or cysteine (Cys) residues and are reversibly protected as oxazolidine or thiazolidine rings.[4][5] They introduce a "kink" in the peptide backbone, disrupting aggregation-prone secondary structures like β-sheets during solid-phase peptide synthesis (SPPS).[5][6] This leads to improved synthesis yields and purity of the crude product.[4][6] The native amino acid residue is restored upon cleavage from the resin.[4]

  • 4-Substituted Prolines: These analogues, such as 4-fluoroproline (Flp) and 4-hydroxyproline (Hyp), introduce substituents at the 4-position of the proline ring. These modifications can induce strong stereoelectronic effects, influencing the ring pucker and the cis/trans isomerism of the preceding peptide bond, thereby fine-tuning the peptide's conformation and stability.[1][2][7]

Advantages of Incorporating Constrained Proline Analogues

The use of constrained proline analogues in SPPS offers several key advantages, particularly in the synthesis of "difficult" sequences that are prone to aggregation.

FeatureBenefitRepresentative Peptide Examples
Reduced Aggregation Prevents the formation of intermolecular β-sheets during synthesis, leading to more efficient coupling reactions.[4][6]Human Amylin (hAmylin), RANTES (24-91)[4][8][9]
Improved Yield and Purity Higher yields of the desired peptide and purer crude products are obtained, simplifying purification.[4][6]54-amino-acid fragment of caveolin-1[4]
Enhanced Solubility Peptide fragments containing pseudoprolines exhibit better solubility, which is advantageous for purification and fragment condensation.[4]Not specified
Facilitated Cyclization The pre-organization of the linear peptide by pseudoprolines can increase the yield and rate of cyclization reactions.[4][9]Dendroamide A[4]
Conformational Control 4-substituted prolines allow for precise control over the peptide backbone conformation, which is crucial for biological activity.[1][2]Collagen mimetic peptides[1]

Experimental Protocols

The following are detailed protocols for the incorporation of pseudoproline dipeptides and 4-substituted prolines using Fmoc-based solid-phase peptide synthesis.

Protocol 1: General Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the standard cycle for Fmoc-SPPS.

Materials:

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF)

  • Coupling reagents: HBTU/HOBt or HATU/HOAt

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain and repeat the treatment for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).[10]

    • Confirm the presence of a free amine using a Kaiser test.[10]

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 equivalents) and coupling reagents (e.g., HATU, 3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.[10]

    • Filter the cleavage solution and precipitate the crude peptide in cold diethyl ether.[10]

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

Protocol 2: Incorporation of Pseudoproline Dipeptides

Pseudoproline dipeptides are incorporated as a single unit, replacing two consecutive amino acids in the sequence.

Procedure:

  • Follow the general SPPS protocol (Protocol 1).

  • At the desired position in the peptide sequence, use the appropriate Fmoc-protected pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ψPro)-OH or Fmoc-Xaa-Thr(ψPro)-OH) in the coupling step (Protocol 1, Step 3).

  • Proceed with the synthesis as per the general protocol. The pseudoproline moiety will be converted back to the native serine or threonine residue during the final TFA cleavage.[5]

Protocol 3: "Proline Editing" for the Synthesis of 4-Substituted Proline Analogues

This advanced technique allows for the synthesis of various 4-substituted prolines from a common hydroxyproline-containing peptide precursor.[1][11]

Procedure:

  • Peptide Synthesis with Fmoc-Hyp(Trt)-OH:

    • Synthesize the peptide sequence up to the point of modification using the general SPPS protocol (Protocol 1).

    • Incorporate Fmoc-4(R)-Hyp(Trt)-OH at the desired position.

    • Complete the synthesis of the remaining peptide sequence.

  • Orthogonal Deprotection of the Hydroxyl Group:

    • Selectively remove the trityl protecting group from the hydroxyproline side chain.

  • On-Resin Modification of the Hydroxyl Group:

    • Fluorination: Treat the resin-bound peptide with a fluorinating agent (e.g., Deoxo-Fluor) to convert the hydroxyl group to a fluorine atom.

    • Other Modifications: The hydroxyl group can be modified through various reactions such as Mitsunobu, oxidation, reduction, and acylation to generate a diverse range of 4-substituted proline analogues.[1][11]

  • Cleavage and Deprotection:

    • Cleave the modified peptide from the resin and deprotect the side chains using the standard cleavage protocol (Protocol 1, Step 5).

Purification and Analysis

Crude synthetic peptides are typically purified and analyzed to ensure the desired product has been obtained at the required purity.

TechniquePurposeKey Considerations
High-Performance Liquid Chromatography (HPLC) Purification and purity assessment of the crude peptide.[12][13]Reversed-phase columns (e.g., C18) are commonly used with a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA).[12][14]
Mass Spectrometry (MS) Determination of the molecular weight of the purified peptide to confirm its identity.[13]Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques.[15]
Amino Acid Analysis Quantifies the net peptide content by determining the amino acid composition after acid hydrolysis.[13]Provides an accurate measure of the amount of peptide in the final lyophilized product.[13]

Visualizing Workflows and Concepts

SPPS_Workflow cluster_resin Solid Support cluster_cycle Synthesis Cycle cluster_final Final Steps Resin Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, Coupling Reagents) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Deprotection Repeat n times Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Purification Purification (HPLC) Cleavage->Purification Analysis Analysis (MS) Purification->Analysis

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Proline_Editing_Workflow cluster_modifications Modification Examples start Start with Resin-Bound Peptide containing Hyp(Trt) deprotect Orthogonal Deprotection (Remove Trityl Group) start->deprotect modify On-Resin Modification of Hydroxyl Group deprotect->modify cleave Cleavage and Global Deprotection modify->cleave fluorination Fluorination modify->fluorination oxidation Oxidation modify->oxidation mitsunobu Mitsunobu modify->mitsunobu acylation Acylation modify->acylation final_peptide Final Peptide with 4-Substituted Proline cleave->final_peptide

Caption: Workflow for "Proline Editing" on a solid support.

Signaling_Pathway_Concept peptide Constrained Peptide (e.g., Receptor Antagonist) receptor Cell Surface Receptor (e.g., GPCR, RTK) peptide->receptor Binding and Inhibition downstream Downstream Signaling Cascade receptor->downstream Blocks Signal Transduction response Cellular Response (e.g., Inhibition of Proliferation) downstream->response Altered Outcome

Caption: Conceptual signaling pathway modulation by a constrained peptide.

References

Application Notes and Protocols for Fmoc Deprotection of 4-Amino-Proline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of non-canonical amino acids, such as 4-amino-proline derivatives, into peptides is a key strategy for developing novel therapeutics with enhanced structural and functional properties. The successful synthesis of these modified peptides via solid-phase peptide synthesis (SPPS) using 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry relies on the efficient and clean removal of the Fmoc protecting group at each cycle. The unique steric and electronic properties of 4-amino-proline derivatives, along with the requisite orthogonal protection of the 4-amino group (typically with a tert-butyloxycarbonyl (Boc) group), necessitate careful optimization of the Fmoc deprotection step to maximize yield and purity while minimizing side reactions.

This document provides detailed application notes and protocols for the Fmoc deprotection of peptides containing 4-amino-proline derivatives. It includes a comparative overview of common deprotection reagents, detailed experimental procedures, and troubleshooting guidelines.

Orthogonal Protection Strategy

The synthesis of peptides containing 4-amino-proline requires an orthogonal protection strategy to differentiate the α-amino group from the 4-amino group. The most common approach is to protect the α-amino group with the base-labile Fmoc group and the 4-amino group with the acid-labile Boc group. This ensures that the Fmoc group can be selectively removed during peptide chain elongation without affecting the Boc protection on the proline side chain.

Orthogonal_Protection Start Fmoc-4-amino(Boc)-proline Derivative SPPS_Cycle Solid-Phase Peptide Synthesis Cycle Start->SPPS_Cycle Fmoc_Deprotection Fmoc Deprotection (Base Treatment) SPPS_Cycle->Fmoc_Deprotection 1. Final_Cleavage Final Cleavage and Side-Chain Deprotection (Strong Acid, e.g., TFA) SPPS_Cycle->Final_Cleavage After final coupling Coupling Coupling of next Fmoc-amino acid Fmoc_Deprotection->Coupling 2. Coupling->SPPS_Cycle Repeat for all residues Final_Peptide Peptide with free 4-amino-proline Final_Cleavage->Final_Peptide

Orthogonal protection strategy for 4-amino-proline derivatives.

Comparison of Fmoc Deprotection Conditions

The choice of deprotection reagent and conditions is critical for efficient Fmoc removal and prevention of side reactions. While standard conditions are often effective, the sterically hindered nature of proline derivatives may necessitate optimized protocols. Below is a summary of common deprotection reagents. Please note that the quantitative data presented is from a comparative study on various peptide sequences and should be considered as a general reference.[1][2]

Deprotection ReagentConcentrationSolventTypical Reaction TimeCrude Peptide Purity (%) (Range)[1]Overall Yield (%) (Range)[1]Key Considerations
Piperidine (PP)20% (v/v)DMF or NMP5-20 min (often a two-step process)50-8020-40Standard Method: Widely used and generally effective. May require longer reaction times for sterically hindered residues. Can promote aspartimide formation and diketopiperazine formation.[3]
4-Methylpiperidine (4MP)20% (v/v)DMF5-20 min55-8525-45Alternative to Piperidine: Similar efficacy to piperidine with potentially reduced toxicity.[1]
Piperazine (PZ)5-10% (w/v)DMF or NMP5-20 min50-8020-40Milder Alternative: Can reduce side reactions like aspartimide formation. May exhibit slower deprotection kinetics for some residues.[1]
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)2% (v/v)DMF or NMP5-10 minSequence DependentSequence DependentStrong, Non-nucleophilic Base: Very rapid deprotection, useful for difficult sequences. Often used in combination with a nucleophilic scavenger like piperidine or piperazine.[4][5]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific peptide sequence and resin.

Standard Fmoc Deprotection using Piperidine

This protocol is a widely used two-step procedure suitable for most applications.

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection solution: 20% (v/v) piperidine in high-purity N,N-dimethylformamide (DMF)

  • High-purity DMF for washing

  • Solid-phase peptide synthesis reaction vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • First Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin). Agitate the mixture for 2-3 minutes at room temperature.[4]

  • Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 5-15 minutes.

  • Washing: Drain the deprotection solution and thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[4]

  • The resin is now ready for the next coupling step.

Standard_Deprotection_Workflow cluster_prep Preparation cluster_deprotection Deprotection Cycle cluster_wash Washing Swell Swell Resin in DMF Deprotect1 Add 20% Piperidine/DMF (2-3 min) Swell->Deprotect1 Drain1 Drain Deprotect1->Drain1 Deprotect2 Add 20% Piperidine/DMF (5-15 min) Drain1->Deprotect2 Drain2 Drain Deprotect2->Drain2 Wash Wash with DMF (5-7x) Drain2->Wash Ready Ready for Coupling Wash->Ready

Standard two-step Fmoc deprotection workflow.
Enhanced Fmoc Deprotection using DBU for Difficult Sequences

For sterically hindered residues, including some 4-amino-proline derivatives, or for sequences prone to aggregation, a stronger base like DBU can be advantageous.

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection solution: 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% (v/v) piperidine in DMF or N-methyl-2-pyrrolidone (NMP).[4]

  • High-purity DMF or NMP for washing

  • Solid-phase peptide synthesis reaction vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF or NMP for at least 30 minutes.

  • Deprotection: Drain the solvent and add the 2% DBU / 2% piperidine solution to the resin. Agitate for 5-10 minutes at room temperature.

  • Washing: Drain the deprotection solution and thoroughly wash the resin with the corresponding solvent (DMF or NMP) (5-7 times) to remove all traces of the deprotection reagents and byproducts.

  • The resin is now ready for the next coupling step.

Monitoring Fmoc Deprotection

The completion of the Fmoc deprotection can be monitored qualitatively and quantitatively.

  • Qualitative Monitoring (Kaiser Test): The Kaiser test is a colorimetric assay to detect free primary amines. A positive result (blue color) indicates successful Fmoc removal. Note that N-terminal proline residues will give a red or brown color.

  • Quantitative Monitoring (UV-Vis Spectroscopy): The dibenzofulvene-piperidine adduct formed during deprotection has a characteristic UV absorbance maximum around 301 nm. By measuring the absorbance of the collected deprotection solution, the extent of Fmoc removal can be quantified using the Beer-Lambert law (A = εcl), where ε (molar absorptivity) for the adduct is approximately 7800 M⁻¹cm⁻¹. This method is particularly useful for optimizing reaction times and quantifying resin loading.[3]

Potential Side Reactions and Troubleshooting

  • Diketopiperazine (DKP) Formation: This is a common side reaction when proline is the second amino acid in the sequence, leading to cleavage of the dipeptide from the resin. Using a less basic deprotection cocktail (e.g., piperazine-based) or a sterically hindered resin (e.g., 2-chlorotrityl chloride resin) can mitigate DKP formation.

  • Aspartimide Formation: In sequences containing aspartic acid, the use of strong bases like DBU can promote the formation of a cyclic aspartimide, which can lead to racemization and the formation of β- and iso-aspartyl peptides. The addition of additives like 1-hydroxybenzotriazole (HOBt) to the deprotection solution can help suppress this side reaction.

  • Incomplete Deprotection: For sterically hindered 4-amino-proline derivatives, incomplete deprotection can lead to deletion sequences. Strategies to overcome this include extending the deprotection time, using a stronger base like DBU, or performing the synthesis at an elevated temperature (microwave-assisted SPPS).

Troubleshooting_Fmoc_Deprotection cluster_solutions Potential Solutions Problem Incomplete Deprotection or Side Product Formation Extend_Time Extend Deprotection Time Problem->Extend_Time Stronger_Base Use Stronger Base (e.g., DBU-based cocktail) Problem->Stronger_Base Change_Solvent Change Solvent (e.g., NMP) Problem->Change_Solvent Microwave Use Microwave-Assisted Synthesis Problem->Microwave Additives Add Additives to Deprotection Mix (e.g., HOBt for Aspartimide) Problem->Additives

Troubleshooting guide for Fmoc deprotection.

Conclusion

The efficient Fmoc deprotection of 4-amino-proline derivatives is achievable with careful selection of reagents and optimization of reaction conditions. While standard piperidine-based protocols are a good starting point, the use of alternative bases like DBU or piperazine may be necessary to address challenges such as steric hindrance and to minimize side reactions. Monitoring the deprotection reaction and being aware of potential side reactions are crucial for the successful synthesis of high-purity peptides containing these valuable non-canonical amino acids.

References

Application Notes and Protocols: Peptide Cyclization Using (4S)-4-N-Fmoc-amino-1-Boc-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides have garnered significant interest in therapeutic drug development due to their enhanced metabolic stability, improved receptor binding affinity, and increased cell permeability compared to their linear counterparts. The conformational rigidity of proline residues is often exploited to induce β-turns in peptide backbones, pre-organizing the linear precursor for efficient cyclization. The bifunctional amino acid, (4S)-4-N-Fmoc-amino-1-Boc-L-proline, offers a unique scaffold for creating "side-chain-to-tail" cyclic peptides. The orthogonal protecting groups, Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl), allow for selective deprotection and directed cyclization, making it a valuable tool for synthesizing structurally diverse and constrained cyclic peptides.

This document provides detailed protocols for the application of this compound in both on-resin and solution-phase peptide cyclization.

Data Presentation

The efficiency of peptide cyclization is influenced by various factors, including the peptide sequence, the choice of coupling reagents, and the cyclization method. The following tables summarize representative quantitative data from studies on peptide cyclization, providing a comparative overview.

Table 1: Comparison of On-Resin vs. Solution-Phase Cyclization

Model PeptideCyclization MethodCoupling ReagentCrude PurityReference
Glu-linked PeptideOn-ResinDIC/Oxyma22-28%[1]
Asp-linked PeptideOn-ResinDIC/OxymaLower than Glu-linked[1]
Model Peptide 1On-ResinDIC/OxymaHigher Purity[2]
Model Peptide 1Solution-PhaseDIC/OxymaLower Purity[2]

Note: Direct yield comparison is often sequence-dependent. The purity of the crude product is a key indicator of cyclization efficiency.

Table 2: Common Coupling Reagents for Peptide Cyclization

Coupling ReagentTypical Reaction TimeRelative CostNotes
PyBOP30 - 60 minutesLowCommonly used for both linear synthesis and cyclization.[2]
HBTU/HATU15 - 60 minutesMediumHighly efficient coupling reagents.
DIC/Oxyma1 - 4 hoursLowGood for reducing racemization.

Experimental Protocols

Protocol 1: On-Resin "Side-Chain-to-Tail" Peptide Cyclization

This protocol describes the synthesis of a linear peptide on a solid support, followed by the selective deprotection of the 4-amino group of the proline derivative and subsequent on-resin cyclization with the C-terminal carboxyl group.

Materials:

  • Rink Amide resin or other suitable solid support

  • Fmoc-protected amino acids

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Coupling reagents (e.g., HATU, HOBt, PyBOP)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • HPLC for purification and analysis

Methodology:

  • Solid-Phase Peptide Synthesis (SPPS):

    • Swell the Rink Amide resin in DMF.

    • Synthesize the linear peptide sequence C-terminal to the this compound residue using standard Fmoc-SPPS chemistry.

    • Incorporate this compound at the desired position.

    • Synthesize the remaining N-terminal portion of the peptide.

  • Selective N-terminal Fmoc Deprotection:

    • Treat the resin-bound peptide with 20% piperidine in DMF to remove the Fmoc group from the N-terminal amino acid.

    • Wash the resin thoroughly with DMF and DCM.

  • Selective Side-Chain Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc group from the 4-amino group of the proline residue.

    • Wash the resin thoroughly with DMF and DCM.

  • On-Resin Cyclization:

    • Swell the resin in DMF.

    • Add the coupling reagent (e.g., PyBOP, 3 equivalents) and a base (e.g., DIEA, 6 equivalents) to the resin.[2]

    • Shake the reaction vessel at room temperature for 4-24 hours.[2]

    • Monitor the cyclization by cleaving a small amount of resin and analyzing by HPLC-MS.

  • Cleavage and Deprotection:

    • Wash the resin with DMF and DCM.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups.[2]

  • Purification:

    • Precipitate the crude cyclic peptide in cold diethyl ether.

    • Purify the cyclic peptide by preparative HPLC.

    • Lyophilize the pure fractions to obtain the final product.

Protocol 2: Solution-Phase "Side-Chain-to-Tail" Peptide Cyclization

This protocol involves the synthesis of the linear peptide on a solid support, cleavage from the resin, and subsequent cyclization in solution.

Methodology:

  • Solid-Phase Peptide Synthesis (SPPS):

    • Synthesize the linear peptide on a suitable resin as described in Protocol 1, Step 1.

  • Cleavage from Resin:

    • After synthesis of the linear peptide, treat the resin with a cleavage cocktail to release the fully protected peptide.

    • Precipitate and wash the crude linear peptide.

  • Selective Fmoc Deprotection:

    • Dissolve the protected linear peptide in DMF.

    • Add piperidine to a final concentration of 20% to remove the Fmoc group from the 4-amino group of the proline residue.

    • Monitor the deprotection by HPLC-MS.

    • Precipitate the deprotected peptide.

  • Solution-Phase Cyclization:

    • Dissolve the deprotected linear peptide in a large volume of DMF (to favor intramolecular cyclization, typically at a concentration of 10⁻³ M).[3]

    • Add a coupling reagent (e.g., PyBOP, 1.5 equivalents) and a base (e.g., DIEA, 3 equivalents).[3]

    • Stir the reaction at room temperature for 12-24 hours.[3]

    • Monitor the reaction by HPLC-MS.

  • Final Deprotection and Purification:

    • Remove the DMF under reduced pressure.

    • Treat the residue with a cleavage cocktail to remove the N-terminal Boc group and any other side-chain protecting groups.

    • Purify the cyclic peptide by preparative HPLC and lyophilize.

Visualizations

On_Resin_Cyclization_Workflow cluster_SPPS Solid-Phase Peptide Synthesis cluster_Deprotection Selective Deprotection cluster_Cyclization On-Resin Cyclization cluster_Final Final Steps Resin Swell Resin Chain_Elongation Synthesize C-terminal Peptide Resin->Chain_Elongation Proline_Addition Incorporate this compound Chain_Elongation->Proline_Addition N_term_Elongation Synthesize N-terminal Peptide Proline_Addition->N_term_Elongation N_Fmoc_Deprotection Remove N-terminal Fmoc (20% Piperidine/DMF) N_term_Elongation->N_Fmoc_Deprotection Side_Chain_Fmoc_Deprotection Remove Proline Side-Chain Fmoc (20% Piperidine/DMF) N_Fmoc_Deprotection->Side_Chain_Fmoc_Deprotection Cyclization Add Coupling Reagent (e.g., PyBOP) & Base (e.g., DIEA) Side_Chain_Fmoc_Deprotection->Cyclization Cleavage Cleavage from Resin & Final Deprotection (TFA Cocktail) Cyclization->Cleavage Purification HPLC Purification Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization

Caption: On-Resin Peptide Cyclization Workflow.

Solution_Phase_Cyclization_Workflow cluster_SPPS Solid-Phase Synthesis cluster_Cleavage Cleavage cluster_Deprotection Selective Deprotection cluster_Cyclization Solution-Phase Cyclization cluster_Final Final Steps SPPS Synthesize Linear Peptide on Resin Cleave Cleave Protected Peptide from Resin SPPS->Cleave Fmoc_Removal Remove Proline Side-Chain Fmoc (20% Piperidine/DMF) Cleave->Fmoc_Removal Cyclize Cyclize in Dilute Solution (e.g., PyBOP, DIEA in DMF) Fmoc_Removal->Cyclize Final_Deprotection Final Deprotection (TFA) Cyclize->Final_Deprotection Purification HPLC Purification Final_Deprotection->Purification Lyophilization Lyophilization Purification->Lyophilization

Caption: Solution-Phase Peptide Cyclization Workflow.

References

Application Notes and Protocols: Manual vs. Automated Synthesis of Functionalized Proline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Functionalized proline derivatives are pivotal structural motifs in medicinal chemistry and drug discovery. Their unique conformational constraints influence the structure of peptides and small molecules, impacting their biological activity. The synthesis of these valuable compounds can be approached through either manual or automated solid-phase peptide synthesis (SPPS). The choice between these methodologies is critical, affecting throughput, cost, purity, and the complexity of the molecules that can be synthesized.

These application notes provide a detailed comparison of manual and automated synthesis strategies for incorporating functionalized proline derivatives into peptides. We offer detailed protocols for both methods, a quantitative comparison of key performance indicators, and graphical representations of the workflows and a relevant biological pathway.

Data Presentation: A Quantitative Comparison

The decision to employ manual or automated synthesis often depends on quantitative factors such as synthesis time, cost, and the final purity and yield of the peptide. The following table summarizes key quantitative data to facilitate a direct comparison between the two methodologies.

ParameterManual SynthesisAutomated SynthesisKey Considerations & References
Synthesis Time per Coupling Cycle 80-150 minutes15-20 minutes (standard), ~2.5 minutes (flow chemistry)Automated synthesis significantly reduces the time for each amino acid addition. A rapid manual method has been developed that can couple up to 8 peptides simultaneously in 15-20 minutes.[1] Automated flow chemistry can further reduce cycle times.
Throughput Low to medium (can be parallelized)High (multiple peptides can be synthesized simultaneously)Automated synthesizers are designed for high-throughput applications, enabling the rapid production of peptide libraries.[2]
Hands-on Time HighLow ("walk-away" operation)Manual synthesis requires constant user intervention, while automated systems can run unattended once programmed.[2][3]
Cost per Peptide Lower (for a small number of peptides)Higher initial investment, lower per-peptide cost for large librariesThe initial cost of an automated synthesizer is high, but the cost per peptide decreases with increased throughput.
Crude Purity Variable (highly dependent on user skill)Generally consistent and reproducibleOne study reported higher average crude purity for a rapid manual method (70%) compared to microwave-assisted automated synthesis (50%).[1] However, automation generally offers higher reproducibility.[2]
Flexibility & aacute; Customization HighModerate to high (protocol dependent)Manual synthesis allows for easy on-the-fly modifications and troubleshooting. Automated systems offer flexibility through programmable protocols.
Reagent Consumption Can be higher due to manual washing stepsOptimized for minimal wasteAutomated systems are designed to use reagents more efficiently.
Scalability LimitedCan be scaled up for larger quantitiesAutomated synthesizers are available for various synthesis scales.

Experimental Workflows

The following diagrams illustrate the general workflows for manual and automated solid-phase peptide synthesis (SPPS) of a peptide containing a functionalized proline derivative, as well as the "Proline Editing" technique.

Manual_SPPS_Workflow cluster_manual Manual Solid-Phase Peptide Synthesis Resin 1. Resin Swelling Deprotection 2. Manual Fmoc Deprotection (Piperidine in DMF) Resin->Deprotection Wash1 3. Manual Washing (DMF) Deprotection->Wash1 Coupling 4. Manual Coupling (Fmoc-Pro(X)-OH, Activator, Base) Wash1->Coupling Wash2 5. Manual Washing (DMF) Coupling->Wash2 Repeat 6. Repeat Steps 2-5 for each amino acid Wash2->Repeat Cleavage 7. Manual Cleavage & Deprotection (TFA cocktail) Repeat->Cleavage Purification 8. Purification (HPLC) Cleavage->Purification

Manual SPPS Workflow for a peptide containing a functionalized proline.

Automated_SPPS_Workflow cluster_automated Automated Solid-Phase Peptide Synthesis Setup 1. Setup Synthesizer (Resin, Reagents, Sequence) Synthesis 2. Automated Synthesis Cycles (Deprotection, Washing, Coupling) Setup->Synthesis Cleavage 3. Manual Cleavage & Deprotection (TFA cocktail) Synthesis->Cleavage Purification 4. Purification (HPLC) Cleavage->Purification

Automated SPPS Workflow for a peptide containing a functionalized proline.

Proline_Editing_Workflow cluster_proline_editing Proline Editing Workflow Auto_SPPS 1. Automated SPPS of Hydroxyproline-Peptide Deprotection 2. Selective Deprotection of Hyp Hydroxyl Group Auto_SPPS->Deprotection Modification 3. On-Resin Manual Modification of Hydroxyl Group Deprotection->Modification Cleavage 4. Cleavage & Deprotection (TFA cocktail) Modification->Cleavage Purification 5. Purification (HPLC) Cleavage->Purification

"Proline Editing" combines automated synthesis with manual on-resin modification.[2]

Experimental Protocols

Protocol 1: Manual Solid-Phase Synthesis of a Peptide Containing 4-Fluoroproline

This protocol describes the manual synthesis of a model tetrapeptide (e.g., Ac-Tyr-Phe-(4S)-FPro-Asn-NH₂) on a Rink Amide resin using Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin (0.5 mmol/g)

  • Fmoc-Asn(Trt)-OH, Fmoc-(4S)-Fmoc-Pro-OH, Fmoc-Phe-OH, Fmoc-Tyr(tBu)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Acetic anhydride

  • Pyridine

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell 100 mg of Rink Amide resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 2 mL of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Add another 2 mL of 20% piperidine in DMF and shake for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 2 mL).

  • First Amino Acid Coupling (Fmoc-Asn(Trt)-OH):

    • In a separate vial, dissolve Fmoc-Asn(Trt)-OH (4 eq), DIC (4 eq), and OxymaPure® (4 eq) in DMF.

    • Add the activation mixture to the resin.

    • Shake for 2 hours at room temperature.

    • Drain and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates complete coupling).

  • Subsequent Cycles: Repeat steps 2-4 for the coupling of Fmoc-(4S)-FPro-OH, Fmoc-Phe-OH, and Fmoc-Tyr(tBu)-OH.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection, wash the resin with DMF.

    • Add a solution of acetic anhydride (10 eq) and pyridine (10 eq) in DMF to the resin.

    • Shake for 30 minutes.

    • Drain and wash the resin with DMF (3 x 2 mL) and DCM (3 x 2 mL).

  • Cleavage and Deprotection:

    • Dry the resin under vacuum.

    • Add 2 mL of the cleavage cocktail (TFA/TIS/H₂O, 95:2.5:2.5) to the resin.

    • Shake for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Protocol 2: Automated Solid-Phase Synthesis of a Peptide Containing 4-Fluoroproline

This protocol outlines the general procedure for synthesizing the same model tetrapeptide using a standard automated peptide synthesizer.

Materials and Setup:

  • Automated peptide synthesizer

  • Pre-packed amino acid vials (Fmoc-Asn(Trt)-OH, Fmoc-(4S)-Fmoc-Pro-OH, Fmoc-Phe-OH, Fmoc-Tyr(tBu)-OH)

  • Rink Amide MBHA resin loaded in the reaction vessel

  • Reagent bottles filled with:

    • DMF

    • 20% Piperidine in DMF

    • Activator solution (e.g., DIC/OxymaPure® in DMF)

    • DCM

    • Cleavage cocktail (for manual cleavage post-synthesis)

    • Acetic anhydride and pyridine solution (for N-terminal capping)

Procedure:

  • Synthesizer Programming:

    • Enter the peptide sequence: Ac-Tyr(tBu)-Phe-(4S)-FPro-Asn-NH₂.

    • Define the synthesis scale (e.g., 0.1 mmol).

    • Select the appropriate synthesis protocol (e.g., standard Fmoc/tBu chemistry).

    • Specify single or double coupling for each amino acid.

    • Program the N-terminal acetylation step.

  • Automated Synthesis:

    • The synthesizer will automatically perform the following steps for each amino acid cycle:

      • Resin swelling in DMF.

      • Fmoc deprotection with 20% piperidine in DMF.

      • Washing with DMF.

      • Coupling of the next Fmoc-amino acid using the activator solution.

      • Washing with DMF.

    • The synthesizer will proceed through all coupling cycles as programmed.

  • N-terminal Acetylation: The synthesizer will perform the final Fmoc deprotection followed by the addition of the acetylation solution.

  • Post-Synthesis:

    • Once the synthesis is complete, the synthesizer will wash the resin-bound peptide and may provide an option for on-instrument drying.

    • Remove the reaction vessel from the synthesizer.

  • Cleavage and Deprotection: Perform the manual cleavage and deprotection as described in Protocol 1, step 7.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Signaling Pathway Involvement of Proline-Rich Motifs

Proline-rich motifs (PRMs) are key elements in mediating protein-protein interactions within a multitude of cellular signaling pathways. These motifs are recognized by specific protein domains such as SH3, WW, and EVH1 domains. The unique, rigid structure of proline and its derivatives plays a crucial role in presenting a specific conformation for recognition, thereby ensuring the fidelity of signal transduction.

The following diagram illustrates a simplified signaling cascade involving the interaction of a proline-rich peptide with an SH3 domain-containing protein, a common event in pathways regulating cell growth, differentiation, and cytoskeletal organization.

Signaling_Pathway cluster_pathway Proline-Rich Motif in Signal Transduction Ligand Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Ligand->Receptor 1. Binding & Activation Adaptor Adaptor Protein (with SH2 and SH3 domains) Receptor->Adaptor 2. SH2 domain binding to phosphorylated receptor ProlinePeptide Proline-Rich Motif (on another signaling protein) Adaptor->ProlinePeptide 3. SH3 domain binding to Proline-Rich Motif Effector Downstream Effector Protein (e.g., Kinase) ProlinePeptide->Effector 4. Recruitment & Activation Response Cellular Response (e.g., Gene Expression, Cell Proliferation) Effector->Response 5. Signal Propagation

Interaction of a proline-rich motif with an SH3 domain-containing adaptor protein.

Conclusion

The choice between manual and automated synthesis of functionalized proline derivatives depends on the specific needs of the research project. Manual synthesis offers high flexibility and lower initial costs, making it suitable for smaller-scale projects and methods development. Automated synthesis, on the other hand, provides high throughput, reproducibility, and reduced hands-on time, which is ideal for the generation of peptide libraries and routine synthesis. The "proline editing" technique presents a hybrid approach, leveraging the efficiency of automated synthesis for the peptide backbone assembly while allowing for diverse manual functionalization of the proline residue. A thorough understanding of the advantages and limitations of each method, as outlined in these notes, will enable researchers to make informed decisions and successfully synthesize these valuable molecules for their drug discovery and development efforts.

References

Application Notes & Protocols: Cleavage of Peptides Containing 4-Amino-Proline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The successful synthesis of peptides via Solid Phase Peptide Synthesis (SPPS) culminates in the critical step of cleaving the peptide from the solid support and removing all side-chain protecting groups. Peptides incorporating non-standard amino acids, such as 4-amino-proline (Amp), require careful consideration during this final stage to ensure high yield and purity. The additional primary amino group on the proline ring necessitates a cleavage strategy that effectively removes all protecting groups while preventing potential side reactions like oxidation or alkylation.

This document provides detailed protocols and guidance for selecting an appropriate cleavage cocktail for peptides containing 4-amino-proline. The recommendations are based on established principles of peptide chemistry and the use of scavengers to mitigate common side reactions.

1. Protecting Group Strategy for 4-Amino-Proline in SPPS

During Fmoc-based SPPS, the exocyclic primary amine of 4-amino-proline must be protected with a group that is orthogonal to the base-labile Fmoc group. A common strategy is the use of the acid-labile tert-butoxycarbonyl (Boc) group. The Boc group is stable during the piperidine-mediated Fmoc deprotection steps but is efficiently removed during the final acidolytic cleavage with Trifluoroacetic Acid (TFA).

2. The Role of Cleavage Cocktails and Scavengers

The final cleavage is typically performed with a high concentration of TFA.[1][2] This process generates highly reactive carbocations from the acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc) and the resin linker.[3][4] These electrophilic species can cause unwanted modifications to sensitive amino acid residues.

Scavengers are nucleophilic reagents added to the cleavage cocktail to trap these reactive carbocations, thereby preventing side reactions.[3][4][5] The choice of scavenger is critical and depends on the peptide sequence.

Logical Workflow for Cleavage Cocktail Selection

The following diagram illustrates the decision-making process for selecting an appropriate cleavage cocktail.

Cleavage Cocktail Selection Workflow Start Start: Peptide Synthesis Complete Resin Wash and Dry Peptide-Resin (e.g., with DCM) Start->Resin Analyze Analyze Peptide Sequence for Sensitive Residues Resin->Analyze Amp 4-Amino-Proline (Amp) Present? (Potential for oxidation) Analyze->Amp Yes NoSensitive No other sensitive residues Analyze->NoSensitive No TrpMetCys Trp, Met, or Cys Present? (Susceptible to oxidation/alkylation) Amp->TrpMetCys Arg Arg(Pbf/Pmc) Present? (Generates reactive species) TrpMetCys->Arg Yes Cocktail1 Recommended Cocktail: TFA / TIS / H2O / EDT (92.5:2.5:2.5:2.5) TrpMetCys->Cocktail1 No Cocktail3 Consider Reagent K: TFA / Phenol / H2O / Thioanisole / EDT (82.5:5:5:5:2.5) Arg->Cocktail3 Cocktail2 Standard Cocktail: TFA / TIS / H2O (95:2.5:2.5) NoSensitive->Cocktail2 Cleavage Perform Cleavage (2-3 hours at RT) Cocktail1->Cleavage Cocktail2->Cleavage Cocktail3->Cleavage Precipitate Precipitate Peptide in Cold Ether Cleavage->Precipitate End Wash, Dry, and Analyze Crude Peptide Precipitate->End Mechanism of Cation Scavenging cluster_0 TFA-Mediated Deprotection cluster_1 Scavenger Action cluster_2 Undesired Side Reaction (No Scavenger) ProtPep Peptide-Resin R-Prot CleavedPep Peptide R ProtPep->CleavedPep + H+ Cation Prot+ (e.g., tBu+) REACTIVE CATION ProtPep->Cation + H+ TFA TFA (H+) Scavenger Scavenger (e.g., TIS) Trapped Trapped Species (e.g., Isobutane) Cation2 Prot+ (e.g., tBu+) Cation2->Trapped + Scavenger SideProduct Alkylated Peptide (Side Product) CleavedPep2 Peptide R CleavedPep2->SideProduct Cation3 Prot+ (e.g., tBu+) Cation3->SideProduct

References

Application Notes: (4S)-4-N-Fmoc-amino-1-Boc-L-proline in the Synthesis of Macrocyclic Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4S)-4-N-Fmoc-amino-1-Boc-L-proline is a valuable synthetic building block for the development of conformationally constrained peptides and macrocyclic compounds. Its unique stereochemistry and orthogonal protecting groups—the base-labile fluorenylmethyloxycarbonyl (Fmoc) group on the 4-amino position and the acid-labile tert-butoxycarbonyl (Boc) group on the ring nitrogen—allow for selective chemical modifications. These features make it an ideal scaffold for creating sophisticated molecular architectures, such as macrocyclic peptide kinase inhibitors.

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[1] Macrocyclic peptides have emerged as a promising class of kinase inhibitors, offering large binding surfaces that can target shallow protein interaction sites, potentially leading to enhanced potency and selectivity compared to traditional small-molecule inhibitors.[2][3] The incorporation of this compound into a peptide sequence can serve two primary purposes: to act as a conformational lock, pre-organizing the peptide into a bioactive conformation, and to provide a strategic point for macrocyclization.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of a potential macrocyclic inhibitor targeting the PI3K/Akt/mTOR signaling pathway, a key cascade in cell growth and survival.[4][5]

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. A key component of this pathway is the serine/threonine kinase Akt (also known as Protein Kinase B), which, upon activation, phosphorylates a multitude of downstream targets, including mTORC1.[6] Inhibiting kinases within this pathway is a major focus of cancer drug discovery.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP3 PIP2 PIP2 Akt Akt (Protein Kinase B) PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates CellGrowth Cell Growth & Survival S6K1->CellGrowth Promotes EIF4EBP1->CellGrowth Promotes (when phosphorylated) GrowthFactor Growth Factor GrowthFactor->RTK Binds Inhibitor Macrocyclic Peptide Inhibitor Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.

Application: Synthesis of a Macrocyclic Akt/mTOR Inhibitor

Here, we propose a synthetic strategy for a macrocyclic peptide inhibitor of Akt/mTOR, incorporating this compound. The 4-amino group of the proline derivative will be used as an attachment point for a side chain that will participate in a head-to-tail macrocyclization.

Proposed Structure and Rationale

The design incorporates a known peptide sequence that can interact with the kinase active site, which is then cyclized to enhance its stability and binding affinity. The 4-aminoproline derivative serves as a key element to facilitate this cyclization.

Experimental Protocols

The synthesis of the macrocyclic peptide inhibitor involves several key stages:

  • Preparation of the Functionalized Proline Building Block: Selective deprotection and modification of this compound.

  • Solid-Phase Peptide Synthesis (SPPS): Assembly of the linear peptide sequence on a solid support.

  • Cleavage from Resin: Release of the linear peptide from the solid support.

  • Macrocyclization: Intramolecular cyclization of the linear peptide in solution.

  • Final Deprotection and Purification: Removal of any remaining side-chain protecting groups and purification of the final macrocyclic product.

Protocol 1: Functionalization of this compound

This protocol describes the selective deprotection of the Fmoc group and subsequent acylation to introduce a linker for macrocyclization.

Materials:

  • This compound

  • 20% Piperidine in Dimethylformamide (DMF)

  • Fmoc-6-aminohexanoic acid

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • 1-Hydroxy-7-azabenzotriazole (HOAt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Fmoc Deprotection:

    • Dissolve this compound (1.0 eq) in DMF.

    • Add 20% piperidine in DMF and stir at room temperature for 30 minutes.

    • Remove the solvent under reduced pressure and co-evaporate with toluene to remove residual piperidine.

    • The resulting (4S)-4-amino-1-Boc-L-proline is used directly in the next step.

  • Coupling with Linker:

    • In a separate flask, dissolve Fmoc-6-aminohexanoic acid (1.1 eq), HATU (1.1 eq), and HOAt (1.1 eq) in DMF.

    • Add DIPEA (2.2 eq) and stir for 10 minutes to pre-activate.

    • Add the pre-activated solution to the deprotected proline derivative from step 1.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Dilute the reaction with ethyl acetate and wash with 5% citric acid, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the functionalized proline building block.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the assembly of the linear peptide on a 2-chlorotrityl chloride resin using a standard Fmoc/tBu strategy.

Materials:

  • 2-Chlorotrityl chloride resin

  • Functionalized proline building block from Protocol 1

  • Fmoc-protected amino acids (e.g., Fmoc-Arg(Pbf)-OH, Fmoc-Trp(Boc)-OH)

  • Coupling reagents (HATU, HOAt, DIPEA)

  • 20% Piperidine in DMF

  • DMF, DCM

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes.

  • Loading of First Amino Acid: Load the first Fmoc-protected amino acid onto the resin using DIPEA in DCM.

  • Peptide Elongation:

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.

    • Coupling: Couple the next Fmoc-protected amino acid (including the functionalized proline building block) using HATU/HOAt/DIPEA in DMF for 2 hours.

    • Repeat the deprotection and coupling steps until the desired linear sequence is assembled.

Protocol 3: Cleavage, Macrocyclization, and Purification

Materials:

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • HATU, HOAt, DIPEA

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Cleavage of Linear Peptide:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2 hours at room temperature. This will cleave the peptide from the resin and remove the Boc protecting group from the proline nitrogen, but leave the Fmoc group on the linker and other acid-labile side-chain protecting groups intact.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the pellet.

  • Fmoc Deprotection of the Linker:

    • Dissolve the crude linear peptide in DMF.

    • Add 20% piperidine in DMF and stir for 30 minutes.

    • Precipitate the deprotected peptide in cold diethyl ether and dry.

  • Macrocyclization:

    • Dissolve the deprotected linear peptide in a large volume of DMF/DCM (1:1) to achieve a high dilution (approximately 1 mM).

    • Add HATU (3.0 eq), HOAt (3.0 eq), and DIPEA (6.0 eq).

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction by LC-MS.

    • Remove the solvent under reduced pressure.

  • Final Deprotection and Purification:

    • Treat the crude cyclic peptide with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours to remove all remaining side-chain protecting groups.

    • Precipitate the final product in cold diethyl ether.

    • Purify the macrocyclic peptide by preparative RP-HPLC.

    • Lyophilize the pure fractions to obtain the final product as a white powder.

Data Presentation

The following table summarizes the expected outcomes for the synthesis and biological evaluation of a hypothetical macrocyclic peptide inhibitor, "CycloPro-Akt-1".

ParameterExpected ValueMethod
Synthesis
Linear Peptide Purity (crude)>70%RP-HPLC
Cyclization Yield30-50%LC-MS
Final Purity>95%RP-HPLC
Molecular Weight Confirmation± 0.5 Da of theoreticalMass Spectrometry
Biological Activity
Akt1 IC₅₀50 - 200 nMIn vitro kinase assay
mTORC1 IC₅₀100 - 500 nMIn vitro kinase assay
Cell Permeability (Caco-2)>1 x 10⁻⁶ cm/sCaco-2 permeability assay
Anti-proliferative Activity (MCF-7 cells)GI₅₀ < 1 µMCell viability assay

Visualization of Workflow

Synthesis_Workflow cluster_synthesis Synthesis of Functionalized Building Block cluster_spps Solid-Phase Peptide Synthesis (SPPS) cluster_cyclization Cleavage and Macrocyclization cluster_purification Final Processing Proline (4S)-4-N-Fmoc-amino- 1-Boc-L-proline Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Proline->Deprotection1 Coupling1 Couple with Fmoc-Linker-OH (HATU/DIPEA) Deprotection1->Coupling1 FunctionalizedProline Functionalized Proline Building Block Coupling1->FunctionalizedProline LinearPeptideResin Resin-Bound Linear Peptide FunctionalizedProline->LinearPeptideResin Incorporate in SPPS Resin 2-Cl-Trt Resin Resin->LinearPeptideResin Fmoc/tBu SPPS Cleavage Cleavage from Resin (TFA/TIS/H2O) LinearPeptideResin->Cleavage LinearPeptide Crude Linear Peptide Cleavage->LinearPeptide Deprotection2 Linker Fmoc Deprotection (20% Piperidine/DMF) LinearPeptide->Deprotection2 Cyclization Macrocyclization (High Dilution, HATU) Deprotection2->Cyclization CrudeCyclic Crude Macrocyclic Peptide Cyclization->CrudeCyclic Deprotection3 Final Deprotection (TFA/TIS/H2O) CrudeCyclic->Deprotection3 Purification RP-HPLC Purification Deprotection3->Purification FinalProduct Pure Macrocyclic Kinase Inhibitor Purification->FinalProduct

Figure 2: Workflow for the synthesis of a macrocyclic kinase inhibitor.

Conclusion

This compound is a versatile building block for the synthesis of complex macrocyclic peptides. Its orthogonal protecting groups allow for precise chemical modifications, making it an excellent scaffold for creating conformationally constrained molecules with potential therapeutic applications. The protocols outlined in this document provide a general framework for the synthesis of macrocyclic kinase inhibitors targeting critical signaling pathways like PI3K/Akt/mTOR. This approach offers a promising avenue for the development of next-generation targeted therapies.

References

Application Notes and Protocols for Post-Synthesis Modification of Peptides with 4-Amino-Proline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the post-synthesis modification of peptides to introduce a 4-amino-proline residue. The primary method described is "Proline Editing," a versatile technique that allows for the late-stage functionalization of peptides on a solid support.[1][2][3][4][5] This approach begins with the incorporation of 4-hydroxy-L-proline (Hyp) during standard solid-phase peptide synthesis (SPPS), followed by chemical modification of the hydroxyl group to an amino group.

The introduction of 4-amino-proline into a peptide sequence offers a valuable tool for researchers. The additional primary amine on the proline ring can serve as a site for bioconjugation, allowing for the attachment of various moieties such as fluorophores, affinity labels, or drug molecules.[1][2][3][4] Furthermore, the modification can influence the peptide's conformation and biological activity.[6]

Core Technique: Proline Editing

Proline editing is a powerful strategy for the synthesis of peptides with diverse functionalities at the 4-position of proline.[1][2][3][4][5] This method circumvents the need to synthesize and incorporate a pre-functionalized 4-amino-proline derivative during SPPS. Instead, the readily available and relatively inexpensive Fmoc-4R-hydroxyproline (Fmoc-Hyp-OH) is incorporated into the peptide chain.[1][2][3][4] Post-synthesis, the hydroxyl group of the Hyp residue is chemically converted to an amino group. This late-stage modification allows for the creation of a library of modified peptides from a single precursor peptide.

The general workflow for proline editing to generate a 4-amino-proline containing peptide is depicted below.

G cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Modification Post-Synthesis Modification (On-Resin) cluster_Final Final Steps SPPS_start Start with Resin Incorp_Fmoc_Hyp Incorporate Fmoc-Hyp-OH SPPS_start->Incorp_Fmoc_Hyp Elongation Peptide Chain Elongation Incorp_Fmoc_Hyp->Elongation Deprotection Selective Deprotection of Hyp Hydroxyl Elongation->Deprotection Activation Activation of Hydroxyl Group (e.g., Sulfonylation) Deprotection->Activation SN2 SN2 Reaction with Azide Activation->SN2 Reduction Reduction of Azide to Amine SN2->Reduction Cleavage Cleavage from Resin and Global Deprotection Reduction->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification Final_Peptide Final Peptide with 4-Amino-Proline Purification->Final_Peptide

Figure 1: General workflow for producing a 4-amino-proline containing peptide via proline editing.

Experimental Protocols

The following protocols provide a detailed methodology for the key experiments involved in the post-synthesis modification of a peptide containing a 4-hydroxy-proline residue to a 4-amino-proline residue. These protocols are based on the principles of proline editing described in the literature.[1][2][3][4]

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Hyp-OH Incorporation

This protocol describes the initial synthesis of the peptide containing the 4-hydroxy-proline residue.

Materials:

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids

  • Fmoc-4R-hydroxyproline (Fmoc-Hyp-OH)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • SPPS reaction vessel

Procedure:

  • Swell the resin in DMF for 30 minutes.

  • Perform the first amino acid coupling to the resin according to standard SPPS protocols.

  • Carry out subsequent cycles of Fmoc deprotection and amino acid coupling to elongate the peptide chain.

  • For the incorporation of 4-hydroxy-proline, use Fmoc-Hyp-OH and standard coupling conditions.

  • Continue with peptide elongation until the desired sequence is synthesized.

  • After the final amino acid coupling, perform a final Fmoc deprotection.

Protocol 2: On-Resin Conversion of 4-Hydroxy-Proline to 4-Azido-Proline

This protocol details the conversion of the hydroxyl group to an azide, which is a precursor to the amine. This is a common and efficient method.

Materials:

  • Peptide-resin from Protocol 1

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Diphenylphosphoryl azide (DPPA)

  • Anhydrous solvent (e.g., THF, Dioxane)

Procedure:

  • Wash the peptide-resin thoroughly with DCM and then with the anhydrous reaction solvent.

  • Swell the resin in the anhydrous solvent.

  • In a separate flask, prepare a solution of PPh₃ (e.g., 5 equivalents relative to the resin loading) in the anhydrous solvent.

  • Add DIAD or DEAD (e.g., 5 equivalents) to the PPh₃ solution and stir for 5 minutes at 0°C.

  • Add DPPA (e.g., 5 equivalents) to the reaction mixture.

  • Add the pre-mixed reagents to the peptide-resin.

  • Allow the reaction to proceed for 12-24 hours at room temperature with gentle agitation.

  • Wash the resin extensively with the reaction solvent, followed by DCM and DMF.

Protocol 3: On-Resin Reduction of 4-Azido-Proline to 4-Amino-Proline

This protocol describes the reduction of the azide to the desired primary amine.

Materials:

  • Azide-functionalized peptide-resin from Protocol 2

  • Reducing agent (e.g., 1 M Tin(II) chloride (SnCl₂) in DMF, or 1 M Dithiothreitol (DTT) with a base like DIPEA in DMF)

  • Solvents (DMF, DCM)

Procedure:

  • Wash the azide-functionalized peptide-resin with DMF.

  • Prepare the reducing solution. For example, a solution of 1 M SnCl₂ in DMF.

  • Add the reducing solution to the resin.

  • Allow the reaction to proceed for 4-6 hours at room temperature with gentle agitation.

  • Monitor the reaction for completion using a qualitative test for azides (e.g., reaction with a phosphine reagent followed by reaction with a ninhydrin-positive compound).

  • Once the reduction is complete, wash the resin thoroughly with DMF, DCM, and methanol.

Protocol 4: Cleavage, Deprotection, and Purification

This final protocol details the cleavage of the modified peptide from the resin and its purification.

Materials:

  • Amino-functionalized peptide-resin from Protocol 3

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

  • Purification system (e.g., preparative RP-HPLC)

  • Lyophilizer

Procedure:

  • Dry the peptide-resin under vacuum.

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet.

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

  • Purify the peptide by preparative RP-HPLC.

  • Collect the fractions containing the pure peptide and confirm the mass by mass spectrometry.

  • Lyophilize the pure fractions to obtain the final peptide powder.

Quantitative Data Summary

The efficiency of each chemical transformation is crucial for the overall yield of the final modified peptide. While specific yields can be sequence-dependent, the "proline editing" methodology has been shown to be robust for the synthesis of a large number of diverse 4-substituted prolines.[1][2]

Reaction Step Typical Reagents Typical Reaction Time Reported/Expected Efficiency Reference
SPPS Incorporation of HypFmoc-Hyp-OH, HBTU/DIPEA1-2 hours>99% per couplingStandard SPPS
Hydroxyl to Azide ConversionPPh₃, DIAD, DPPA12-24 hoursHigh, often near quantitative[1][2]
Azide to Amine ReductionSnCl₂ or DTT/DIPEA4-6 hoursHigh, often near quantitative[1][2]
Overall Yield--Varies depending on peptide length and sequence-

Applications and Further Modifications

The primary amino group of the 4-amino-proline residue can be further modified to introduce a variety of functionalities. This opens up a wide range of applications in chemical biology and drug development.

G cluster_Applications Potential Applications Peptide_4_NH2 Peptide with 4-Amino-Proline Bioconjugation Bioconjugation (Fluorophores, Biotin, etc.) Peptide_4_NH2->Bioconjugation Drug_Conjugation Drug Conjugation (ADCs, etc.) Peptide_4_NH2->Drug_Conjugation Structural_Studies Peptide Structure & Stability Modulation Peptide_4_NH2->Structural_Studies Signaling_Probes Development of Signaling Probes Peptide_4_NH2->Signaling_Probes

References

Troubleshooting & Optimization

Low coupling efficiency with (4S)-4-N-Fmoc-amino-1-Boc-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies and frequently asked questions to address challenges, particularly low coupling efficiency, encountered when using (4S)-4-N-Fmoc-amino-1-Boc-L-proline in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low coupling efficiency with this compound?

Low coupling yields with this di-substituted proline derivative are often due to significant steric hindrance.[1][2] The bulky tert-Butoxycarbonyl (Boc) group on the proline nitrogen and the 9-Fluorenylmethyloxycarbonyl (Fmoc) group on the 4-amino group create a sterically crowded environment. This physically obstructs the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain, slowing down peptide bond formation.[1][2][3]

Q2: My standard coupling reagents like DCC or DIC are providing poor yields. What should I use instead?

Standard carbodiimide reagents such as DCC and DIC are frequently inefficient for sterically hindered amino acids.[2] It is highly recommended to use more potent, onium-salt-based coupling reagents.[1][2] Reagents like HATU, HBTU, HCTU, and COMU are more effective as they form highly reactive OAt or OBt active esters that can better overcome the steric barrier.[1][4] Phosphonium salts like PyBOP and PyAOP are also powerful alternatives.[1]

Q3: Is the stereochemistry at the 4-position significant for coupling efficiency?

Yes, the stereochemistry of substituents on the proline ring can influence the ring's pucker and the local conformation of the peptide backbone.[5][6] While both cis and trans 4-substituted prolines introduce steric bulk, the specific spatial arrangement of the Fmoc-amino group in the (4S) configuration can affect the accessibility of the reactive sites.

Q4: Can I use heat to improve the coupling efficiency?

Yes, increasing the reaction temperature can significantly improve coupling efficiency for sterically hindered residues.[3][4] Microwave-assisted peptide synthesis (MA-SPPS) is a particularly effective technique for driving difficult couplings to completion by rapidly and uniformly heating the reaction mixture.[4][7] However, caution is advised as elevated temperatures can increase the risk of side reactions, such as racemization.[1]

Q5: What is "double coupling" and should I consider it for this amino acid?

Double coupling is the process of repeating the coupling step with a fresh portion of activated amino acid and reagents after the initial coupling reaction.[4] This is a common and effective strategy to drive difficult reactions to completion and is highly recommended if a monitoring test (like a ninhydrin test) indicates an incomplete reaction after the first coupling.[1][4]

Troubleshooting Guide

Low coupling efficiency is a primary challenge when working with this compound. The following guide provides a systematic approach to diagnose and resolve these issues.

G cluster_start Start cluster_reagents Reagent & Condition Check cluster_optimization Optimization Strategies cluster_advanced Advanced Solutions cluster_end Result start Low Coupling Efficiency Observed (e.g., Positive Ninhydrin Test) reagent_check 1. Verify Reagent Potency - Use a high-potency onium salt reagent (HATU, HCTU, COMU) start->reagent_check Initial Assessment solvent_check 2. Check Solvent - Use DMF or NMP - Ensure adequate resin swelling reagent_check->solvent_check If using potent reagent success Coupling Successful (Negative Ninhydrin Test) reagent_check->success Issue Resolved double_couple 3. Perform Double Coupling - Repeat coupling with fresh reagents solvent_check->double_couple If conditions are standard solvent_check->success Issue Resolved increase_temp 4. Increase Reaction Temperature - Conventional heating (40-50°C) - Microwave Synthesis (MA-SPPS) double_couple->increase_temp If still incomplete double_couple->success Issue Resolved acyl_fluoride 5. Consider Acyl Fluoride Formation - For extremely difficult couplings increase_temp->acyl_fluoride For persistent issues increase_temp->success Issue Resolved acyl_fluoride->success Issue Resolved

Caption: Troubleshooting workflow for low coupling efficiency.
Data Presentation: Coupling Reagent Comparison

For sterically hindered amino acids, the choice of coupling reagent is critical. Onium-salt-based reagents are generally preferred over standard carbodiimides.[1][2]

Reagent Class Examples Relative Efficiency for Hindered Couplings Notes
CarbodiimidesDCC, DICLowOften inefficient for sterically demanding couplings; DIC is preferred for SPPS as the urea byproduct is soluble.[2][8]
Aminium/Uronium SaltsHBTU, HCTU, HATU, COMUHigh to Very HighForm highly reactive activated esters. HATU is often considered superior for many difficult couplings.[1][4] COMU offers comparable efficiency to HATU with better solubility and a more favorable safety profile.[9]
Phosphonium SaltsPyBOP, PyAOPHighPyAOP is highly effective, similar to HATU.[2] These reagents are also associated with lower levels of racemization.[1]

Experimental Protocols

Protocol 1: Standard Coupling using HATU

This protocol outlines a general procedure for coupling this compound using a high-efficiency reagent.

  • Resin Preparation: Swell the resin-bound peptide (with the deprotected N-terminal amine) in N,N-Dimethylformamide (DMF) for at least 30 minutes.[3]

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.

  • Activation Mixture Preparation: In a separate vessel, dissolve:

    • This compound (3 equivalents relative to resin loading)

    • HATU (2.9 equivalents)[2]

    • N,N-diisopropylethylamine (DIPEA) (6 equivalents)[2] in DMF. Allow the mixture to pre-activate for 1-5 minutes.[4]

  • Coupling Reaction: Add the activation mixture to the prepared resin. Agitate the mixture at room temperature. Reaction times may vary from 1 to several hours depending on the sequence.[2]

  • Washing: After the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF to remove excess reagents and byproducts.[2]

  • Monitoring: Perform a qualitative test (e.g., Ninhydrin or Bromophenol blue test) to confirm the absence of free primary amines, indicating a complete reaction.[1][3]

G cluster_prep Preparation cluster_coupling Coupling cluster_analysis Completion & Analysis resin_swell 1. Swell Resin in DMF deprotection 2. N-terminal Fmoc Deprotection (20% Piperidine/DMF) resin_swell->deprotection wash1 3. Wash Resin with DMF deprotection->wash1 activation 4. Prepare Activation Mixture (Amino Acid + HATU + DIPEA in DMF) wash1->activation coupling 5. Add Activation Mixture to Resin Agitate at Room Temperature activation->coupling wash2 6. Wash Resin with DMF coupling->wash2 monitor 7. Monitor Reaction (e.g., Ninhydrin Test) wash2->monitor result Proceed to Next Cycle monitor->result

Caption: Standard experimental workflow for a coupling reaction.
Protocol 2: Double Coupling Procedure

If the monitoring test from Protocol 1 indicates an incomplete reaction (e.g., a positive ninhydrin test), a second coupling is necessary.

  • First Coupling: Follow steps 1-5 from Protocol 1.

  • Intermediate Wash: After the first coupling reaction time has elapsed, drain the reaction vessel and wash the resin thoroughly with DMF.[4]

  • Second Coupling: Repeat steps 3 and 4 from Protocol 1 with a fresh solution of activated amino acid and reagents.[4]

  • Final Wash & Monitoring: Proceed with steps 5 and 6 from Protocol 1 to wash the resin and confirm the completion of the reaction.

References

Technical Support Center: Preventing Racemization of 4-Amino-Proline During Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize or prevent the racemization of 4-amino-proline during its activation for peptide synthesis.

Troubleshooting Guides

Issue: High Levels of D-Isomer Detected After Coupling 4-Amino-Proline

This is a common and critical issue that can often be traced back to the coupling conditions used for the 4-amino-proline residue. Follow this step-by-step guide to troubleshoot and resolve the problem.

Step 1: Evaluate Your Coupling Reagent and Additive Combination

The choice of coupling reagent and additive is the most critical factor in preventing racemization of proline derivatives.

  • Potential Cause: The combination of a carbodiimide (e.g., DCC, DIC, WSCI) with 1-Hydroxybenzotriazole (HOBt) in a polar aprotic solvent like Dimethylformamide (DMF) has been shown to induce significant racemization in proline and hydroxy-proline derivatives. This is a critical consideration as HOBt is a common additive used to suppress racemization for most other amino acids.

  • Recommended Solution:

    • Avoid the DIC/HOBt in DMF combination for 4-amino-proline.

    • Option 1 (Carbodiimide-based): If using a carbodiimide like DIC, perform the coupling in a less polar solvent such as Dichloromethane (DCM) and consider omitting HOBt.

    • Option 2 (Onium Salt Reagents): Switch to a uronium/aminium-based coupling reagent. Reagents like HATU, HCTU, and COMU are generally associated with lower levels of racemization. COMU, in particular, has shown very low racemization potential due to the incorporation of OxymaPure.

Step 2: Assess the Solvent Used for the Coupling Reaction

  • Potential Cause: Polar aprotic solvents like DMF can promote racemization, especially when used with carbodiimide/HOBt combinations for proline derivatives.

  • Recommended Solution:

    • Whenever solubility allows, switch to a less polar solvent like Dichloromethane (DCM).

    • If DMF is necessary for solubility, ensure the use of a low-racemization coupling reagent like HATU or COMU.

Step 3: Examine the Base Used in the Coupling Step

  • Potential Cause: The presence of a strong, non-hindered base can increase the rate of racemization through direct enolization.

  • Recommended Solution:

    • Use a sterically hindered or weaker base. 2,4,6-Collidine and N-Methylmorpholine (NMM) are highly recommended alternatives to Diisopropylethylamine (DIEA).

Step 4: Control the Reaction Temperature

  • Potential Cause: Elevated temperatures, sometimes used to drive sluggish coupling reactions to completion, can accelerate the rate of racemization.

  • Recommended Solution:

    • Conduct the coupling of 4-amino-proline at room temperature (around 25°C).

    • For particularly sensitive sequences, consider performing the coupling at a lower temperature (e.g., 0°C).

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for 4-amino-proline?

A1: Racemization is the conversion of a pure enantiomer (typically the L-form used in natural peptides) into a mixture of both L- and D-enantiomers during a chemical reaction. The precise stereochemistry of each amino acid is critical for the final three-dimensional structure and biological activity of a peptide. The incorporation of D-4-amino-proline instead of L-4-amino-proline can lead to misfolded, inactive, or even immunogenic peptides, thereby compromising research and drug development outcomes.

Q2: What is the primary mechanism of racemization for proline derivatives?

A2: While the common mechanism for most amino acids involves the formation of a planar oxazolone intermediate, proline, being a secondary amine, cannot form an oxazolone. However, racemization can still occur. For proline and its derivatives, racemization is believed to be related to the formation of a cyclic carbinol-amine derivative, and certain additives like HOBt can unfortunately catalyze this process. Direct enolization, which is the abstraction of the alpha-proton by a base, is another potential pathway, especially in the presence of strong bases.

Q3: Are there specific protecting groups for the 4-amino group that can help reduce racemization?

A3: While the N-alpha protecting group (e.g., Boc or Fmoc) plays a role in the overall stability, the primary factors influencing racemization during activation are the coupling reagents, additives, solvent, and base. For the 4-amino group, a standard protecting group like Boc or Cbz is typically used. The choice of this protecting group is more related to the overall synthetic strategy and deprotection conditions than to the direct prevention of racemization at the alpha-carbon of the proline ring.

Q4: How can I detect and quantify the extent of 4-amino-proline racemization in my synthetic peptide?

A4: The most reliable method is through chiral High-Performance Liquid Chromatography (HPLC) analysis of the constituent amino acids after peptide hydrolysis. This involves:

  • Peptide Hydrolysis: The synthetic peptide is hydrolyzed into its individual amino acids.

  • Derivatization: The amino acids are derivatized with a chiral derivatizing agent (e.g., Marfey's reagent, L-FDAA) or a fluorescent tag (e.g., NBD-Cl) for analysis on a chiral column.

  • Chiral HPLC Separation: The derivatized amino acids are separated on a chiral HPLC column, which can resolve the D- and L-enantiomers of 4-amino-proline.

  • Quantification: The peak areas corresponding to the D- and L-enantiomers are integrated to determine the percentage of racemization.

Data Presentation

Table 1: Comparison of Coupling Reagent/Additive Combinations on Proline Racemization

Coupling ReagentAdditiveSolvent% D-Isomer (Racemization)Reference(s)
WSCIHOBtDMFExtensive
WSCINoneDMFGreatly Decreased
CarbodiimideNoneDCMAlmost None
HATUN/ADMFLow
HCTUN/ADCMLow
COMUN/ADMFVery Low (<1%)

Note: The data presented is for proline and hydroxy-proline and serves as a strong indicator for the expected behavior of 4-amino-proline.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Boc-4-amino-proline using HCTU in DCM

This protocol provides a method to minimize 4-amino-proline racemization by using a low-racemization coupling reagent in a suitable solvent.

  • Resin Preparation: a. Swell the resin in Dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel. b. Perform Boc deprotection of the N-terminal amino acid on the resin using 50% Trifluoroacetic acid (TFA) in DCM (1 x 1 min, 1 x 20 min). c. Wash the resin thoroughly with DCM (5 times). d. Perform a neutralization step with 5% DIEA in DCM (2 x 2 min). e. Wash the resin thoroughly with DCM (5 times).

Technical Support Center: Optimizing Reactions with Sterically Hindered Proline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sterically hindered proline derivatives. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and optimize your reaction times.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with a sterically hindered proline derivative so slow?

A1: Slow reaction rates with sterically hindered proline derivatives are common and can be attributed to several factors:

  • Steric Hindrance at the Catalytic Site: Bulky substituents on the proline ring can impede the approach of substrates to the catalytically active nitrogen and carboxylic acid groups. This hinders the formation of the key enamine intermediate.

  • Reduced Nucleophilicity of the Enamine: The steric bulk of the proline derivative can influence the geometry of the enamine intermediate, potentially reducing its nucleophilicity and slowing down the subsequent C-C bond formation.

  • Difficult Substrate Approach: If your substrate (e.g., a bulky ketone or aldehyde) is also sterically demanding, the combination of a hindered catalyst and a hindered substrate will significantly slow down the reaction. This is due to increased steric repulsion in the transition state.[1]

  • Unfavorable Reaction Equilibrium: The formation of the desired product might be thermodynamically less favorable due to steric congestion, leading to a slower net forward reaction rate. The aldol reaction, for instance, is reversible, and steric hindrance can favor the retro-aldol reaction.[1][2]

Q2: I'm observing low yields in addition to slow reaction times. What are the potential causes?

A2: Low yields often accompany slow reactions and can be caused by:

  • Side Reactions: Under prolonged reaction times or at elevated temperatures (used to accelerate the reaction), side reactions such as self-condensation of the aldehyde or ketone, or decomposition of the catalyst or product can become more prevalent.

  • Formation of Unproductive Intermediates: Proline and its derivatives can react with ketones to form oxazolidinones, which are often considered "parasitic" or unproductive species that sequester the catalyst.[3][4] While their exact role is still debated, their formation can reduce the concentration of the active catalyst.

  • Catalyst Deactivation: Over long reaction periods, the catalyst may slowly decompose or be consumed by side reactions, leading to a decrease in the overall yield.

Q3: How can I improve the reaction rate without compromising stereoselectivity?

A3: Several strategies can be employed to accelerate your reaction:

  • Optimize Reaction Conditions:

    • Solvent: The choice of solvent can significantly impact reaction rates. Protic solvents like methanol/water mixtures have been shown to be effective for some proline-catalyzed aldol reactions.[2][5] A mixture of DMSO and CHCl3 has also been reported to increase the reaction rate and minimize side reactions.[6]

    • Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy. However, this must be done cautiously to avoid promoting side reactions or reducing enantioselectivity.

    • Concentration: Operating under high dilution can sometimes disfavor intermolecular side reactions, but it may also slow down the desired intramolecular or bimolecular reaction. Optimization is key.

  • Use of Co-catalysts: The addition of a co-catalyst, such as a weak acid or a Lewis acid, can accelerate the reaction. For example, the addition of an acid co-catalyst has been shown to significantly reduce reaction times in prolinethioamide-catalyzed aldol reactions.[7] Titanium(IV) isopropoxide has been used as a Lewis acid co-catalyst in OXA-Michael-Henry reactions.[8]

  • Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes by efficiently heating the reaction mixture.[9]

Q4: Can modifying the proline catalyst itself improve the reaction time?

A4: Yes, modifications to the proline scaffold can have a significant impact. While steric bulk often slows down reactions, strategic placement of substituents can sometimes have a beneficial effect. For instance, bulky substituents can act as directing groups, pre-organizing the transition state to favor the desired reaction pathway.[10] However, finding the optimal balance between steric hindrance and electronic effects is crucial and often requires screening different derivatives.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Slow or No Reaction Steric hindrance from the catalyst and/or substrate is too high.- Increase temperature in small increments (e.g., 10 °C) and monitor for product formation and side products.- Screen different solvents or solvent mixtures.[2][6]- Consider using a less sterically hindered proline derivative if possible.- If using a bulky ketone, explore methods to enhance enolate formation (see Q2 in FAQs).
Low catalyst activity or catalyst deactivation.- Use a freshly prepared or purified catalyst.- Increase catalyst loading (e.g., from 10 mol% to 20-30 mol%).- Add a co-catalyst to enhance turnover frequency.[7][8]
Low Yield Competing side reactions (e.g., self-condensation, decomposition).- Lower the reaction temperature and accept a longer reaction time.- Use high-dilution conditions to disfavor intermolecular side reactions.- Add water to the reaction mixture, which can sometimes suppress the formation of undesired iminium adducts.[11][12]
Unfavorable reaction equilibrium.- Use a larger excess of one of the reactants (if applicable) to push the equilibrium towards the product.- Remove a byproduct (e.g., water) if it is formed during the reaction.
Poor or Inconsistent Stereoselectivity Reaction temperature is too high.- Lower the reaction temperature. Enantioselectivity is often higher at lower temperatures.
Background (uncatalyzed) reaction is occurring.- Confirm that no product is formed in the absence of the catalyst.- If a background reaction is present, lowering the temperature is the most effective way to minimize it.
Catalyst aggregation at high concentrations.- Try running the reaction at a lower catalyst loading.

Data Presentation

Proline Derivative TypeObservation on Reaction TimeExample and ContextReference
Simple L-Proline Baseline for comparison. Can be slow with hindered substrates.In aldol reactions, electron-rich (less reactive) aromatic aldehydes require longer reaction times.[2]
4-Substituted Prolines (e.g., hydroxyproline derivatives) Can be faster or slower depending on the substituent and its orientation. Hydrophobic groups syn to the carboxylic acid can accelerate reactions in water.4-Aryl-hydroxyproline derivatives show a 43.5-fold rate enhancement in aldol reactions in water compared to derivatives with small hydrophobic groups.[13]
Bulky C5-Substituted Prolines Generally, increased steric bulk at the C5 position slows down the reaction rate.A study on Michael reactions showed that increasing the size of the substituent at the C5 position of proline esters led to good yields but did not explicitly report faster reaction times.
Prolinamides and Thioamides Thioamide derivatives, in combination with an acid co-catalyst, can lead to significantly shorter reaction times compared to their amide counterparts.The addition of 4-NO2-PhCO2H reduced the reaction time for a prolinethioamide-catalyzed aldol reaction from 24 hours to 1 hour.[7]
Proline with Bulky Protecting Groups (e.g., Boc-L-proline) Often used for improved solubility and handling, but the bulky protecting group can influence the reaction rate.A general protocol for Boc-L-proline catalyzed aldol reactions is provided, but a direct rate comparison with L-proline under identical conditions is not given.[14]

Experimental Protocols

General Protocol for Optimizing Aldol Reactions with Sterically Hindered Proline Derivatives

This protocol provides a starting point for optimizing an asymmetric aldol reaction between a ketone and an aldehyde using a sterically hindered proline derivative.

1. Materials:

  • Aldehyde (1.0 mmol)

  • Ketone (5.0 - 10.0 mmol)

  • Sterically hindered proline derivative (0.1 - 0.3 mmol, 10-30 mol%)

  • Anhydrous solvent (e.g., DMSO, CHCl3, DMF, or a mixture) (2-5 mL)

  • Saturated aqueous NH4Cl solution

  • Ethyl acetate

  • Brine

  • Anhydrous Na2SO4 or MgSO4

2. Procedure:

  • To a clean, dry reaction vessel equipped with a magnetic stir bar, add the sterically hindered proline derivative.

  • Add the chosen solvent and stir to dissolve the catalyst.

  • Add the ketone to the reaction mixture.

  • Add the aldehyde to initiate the reaction.

  • Stir the reaction at the desired temperature (start with room temperature or 0 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or by taking aliquots for analysis by GC or HPLC.

  • Upon completion (or when no further conversion is observed), quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the yield and enantiomeric excess (ee) of the purified product by chiral HPLC or GC.

3. Optimization Parameters:

  • Catalyst Loading: Vary the catalyst loading from 10 mol% to 30 mol%.

  • Solvent: Screen different solvents (e.g., DMSO, DMF, CH3CN, CHCl3, THF) and solvent mixtures (e.g., DMSO/CHCl3).

  • Temperature: Investigate a range of temperatures (e.g., -20 °C, 0 °C, room temperature, 40 °C).

  • Ketone Equivalence: Vary the excess of the ketone (e.g., 2, 5, or 10 equivalents).

  • Additives/Co-catalysts: Investigate the effect of adding a small amount of water or a co-catalyst (e.g., a weak acid).

Protocol for Microwave-Assisted Aldol Reaction

1. Materials:

  • Same as the general protocol.

  • Microwave-safe reaction vial with a stir bar.

2. Procedure:

  • In a microwave-safe reaction vial, combine the proline derivative, solvent, ketone, and aldehyde.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Set the desired temperature and irradiation time (start with a short time, e.g., 5-10 minutes).

  • After the reaction, allow the vial to cool to room temperature.

  • Work up the reaction and purify the product as described in the general protocol.

3. Optimization:

  • Temperature: Optimize the reaction temperature under microwave irradiation.

  • Time: Optimize the irradiation time.

  • Power: Adjust the microwave power settings.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis & Optimization A Select Sterically Hindered Proline Derivative D Run Initial Experiment A->D B Choose Substrates (Aldehyde & Ketone) B->D C Select Initial Reaction Conditions (Solvent, Temp, Conc.) C->D E Monitor Progress (TLC, GC, HPLC) D->E F Analyze Results (Yield, ee, Reaction Time) E->F G Reaction Slow or Low Yield? F->G H Optimize Conditions: - Temperature - Solvent - Co-catalyst - Microwave G->H Yes I Desired Outcome Achieved G->I No H->D

Caption: Workflow for optimizing reactions with sterically hindered proline derivatives.

Proline_Catalytic_Cycle Proline Proline Derivative Enamine Enamine Intermediate Proline->Enamine + Ketone Ketone Ketone Ketone->Enamine Aldehyde Aldehyde Iminium Iminium Intermediate Aldehyde->Iminium Enamine->Iminium + Aldehyde Water1 - H2O Hindrance1 Steric Hindrance Affects Formation Enamine->Hindrance1 Product Aldol Product Iminium->Product + H2O Water2 + H2O Hindrance2 Steric Hindrance Hinders Attack Iminium->Hindrance2 Product->Proline - Catalyst Regeneration

Caption: Proline-catalyzed aldol reaction cycle highlighting points of steric hindrance.

References

Side reactions during Fmoc removal from 4-amino-proline peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you mitigate common side reactions encountered during the synthesis of peptides containing 4-amino-proline, specifically focusing on challenges during the Fmoc-deprotection step.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to be aware of when removing the Fmoc group from a peptide containing 4-amino-proline?

A1: The two most significant side reactions during the piperidine-mediated Fmoc deprotection of 4-amino-proline containing peptides are:

  • Piperidine-Acylation of the Side-Chain Amino Group: If the 4-amino group on the proline ring is unprotected, it can be acylated by the piperidine used for Fmoc removal, leading to a peptide impurity with a piperidinoyl moiety.

  • Diketopiperazine (DKP) Formation: This is a common side reaction in peptides containing proline, especially when it is in the second position of the peptide sequence. The free N-terminal amine of the second amino acid can attack the ester linkage of the first amino acid to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[1][2][3]

Q2: How can I prevent piperidine-acylation of the 4-amino-proline side chain?

A2: The most effective way to prevent this side reaction is to use an orthogonal protecting group for the 4-amino group. The tert-butyloxycarbonyl (Boc) group is an ideal choice as it is stable to the basic conditions of Fmoc deprotection (piperidine) but can be removed during the final acidic cleavage of the peptide from the resin (e.g., with trifluoroacetic acid, TFA). Therefore, using Fmoc-4-amino(Boc)-proline-OH during synthesis is highly recommended.

Q3: Does the presence of a 4-amino group on proline affect the rate of diketopiperazine (DKP) formation?

A3: While specific kinetic data for 4-amino-proline is not extensively documented, the fundamental principles of DKP formation in proline-containing peptides still apply. The rigid structure of the proline ring pre-disposes the peptide bond to the cis conformation, which facilitates the intramolecular cyclization leading to DKP formation. The presence of a bulky protecting group on the 4-position, such as a Boc group, might sterically hinder this cyclization to some extent, but it should not be solely relied upon for prevention.

Q4: What are the best practices for incorporating Fmoc-4-amino(Boc)-proline-OH into a peptide sequence?

A4: Due to the steric hindrance of the proline ring and the Boc protecting group, coupling of Fmoc-4-amino(Boc)-proline-OH may require optimized conditions. It is advisable to:

  • Use a high concentration of the amino acid and coupling reagents.

  • Consider double coupling to ensure complete incorporation.

  • Employ potent coupling reagents like HBTU, HATU, or HCTU.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of 4-amino-proline peptides.

Problem 1: Unexpected mass corresponding to a piperidine adduct.
  • Symptom: Mass spectrometry analysis of the crude peptide shows a significant peak with a mass increase of +97.16 Da (C₆H₁₁NO) from the expected peptide mass.

  • Potential Cause: Piperidine-acylation of an unprotected 4-amino group on a proline residue.

  • Troubleshooting Workflow:

start Unexpected Mass (+97 Da) check_protection Was the 4-amino group of proline protected? start->check_protection unprotected Side-chain amino group was unprotected. check_protection->unprotected No protected Side-chain amino group was protected (e.g., with Boc). check_protection->protected Yes solution1 Solution: Re-synthesize peptide using Fmoc-4-amino(Boc)-proline-OH. unprotected->solution1 investigate_further Investigate other potential sources of modification. protected->investigate_further

Caption: Troubleshooting workflow for a piperidine adduct.

  • Solutions:

    • Primary Solution: The most robust solution is to re-synthesize the peptide using Fmoc-4-amino(Boc)-proline-OH. This ensures the side-chain amino group is unavailable for reaction with piperidine.

    • Alternative (Less Recommended): For subsequent steps in an ongoing synthesis where this issue is detected, consider switching to a milder base for Fmoc deprotection, although this may lead to incomplete deprotection.

Problem 2: Low yield of the full-length peptide, especially for shorter sequences.
  • Symptom: The yield of the desired peptide is significantly lower than expected, and a major byproduct corresponding to the cyclic dipeptide of the first two amino acids is observed, particularly when 4-amino-proline is the second residue.

  • Potential Cause: Diketopiperazine (DKP) formation.

  • Troubleshooting Workflow:

start Low Peptide Yield and Dipeptide Byproduct check_sequence Is 4-amino-proline at position 2? start->check_sequence is_pro2 Yes check_sequence->is_pro2 not_pro2 No check_sequence->not_pro2 dkp_likely DKP formation is highly likely. is_pro2->dkp_likely other_issues Investigate other causes of low yield (e.g., incomplete coupling). not_pro2->other_issues solution_dkp Implement strategies to minimize DKP formation. dkp_likely->solution_dkp cluster_SPPS_Cycle Standard SPPS Cycle Fmoc-Peptide-Resin Fmoc-Peptide-Resin Deprotection (20% Piperidine/DMF) Deprotection (20% Piperidine/DMF) Fmoc-Peptide-Resin->Deprotection (20% Piperidine/DMF) Fmoc Removal H2N-Peptide-Resin H2N-Peptide-Resin Deprotection (20% Piperidine/DMF)->H2N-Peptide-Resin Coupling (Fmoc-AA-OH, Coupling Reagents) Coupling (Fmoc-AA-OH, Coupling Reagents) H2N-Peptide-Resin->Coupling (Fmoc-AA-OH, Coupling Reagents) Peptide Bond Formation Fmoc-Peptide(n+1)-Resin Fmoc-Peptide(n+1)-Resin Coupling (Fmoc-AA-OH, Coupling Reagents)->Fmoc-Peptide(n+1)-Resin Unprotected 4-Amino-Proline Unprotected 4-Amino-Proline Acylated Side Chain Acylated Side Chain Unprotected 4-Amino-Proline->Acylated Side Chain Undesired Reaction Piperidine Piperidine Piperidine->Acylated Side Chain Dipeptidyl-Resin H2N-AA2-CO-AA1-Resin DKP_Formation Intramolecular Attack Dipeptidyl-Resin->DKP_Formation Cleaved_DKP Diketopiperazine (Cyclic Dipeptide) DKP_Formation->Cleaved_DKP Truncated_Peptide Resin DKP_Formation->Truncated_Peptide

References

Technical Support Center: Enhancing Solubility of Peptides with Modified Proline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the solubility of synthetic peptides containing modified proline residues.

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing modified proline prone to solubility issues?

A1: The solubility of peptides is a complex interplay of factors including amino acid composition, sequence, length, and secondary structure. Proline and its modified versions introduce unique conformational constraints on the peptide backbone. While proline itself can disrupt secondary structures like β-sheets, which can sometimes enhance solubility, certain modifications can alter the peptide's overall hydrophobicity and propensity for aggregation. The specific modification, its position in the sequence, and the surrounding amino acids all play a crucial role in the final solubility of the peptide.

Q2: What are the primary factors influencing the solubility of modified proline-containing peptides?

A2: The key factors include:

  • Amino Acid Composition: A high proportion of hydrophobic amino acids will decrease solubility in aqueous solutions.

  • Overall Charge: Peptides are least soluble at their isoelectric point (pI), where the net charge is zero. Solubility is generally enhanced at a pH away from the pI.

  • Peptide Length: Longer peptides have a greater tendency to aggregate and are often less soluble.

  • Nature of Proline Modification: The specific modification (e.g., hydroxylation, fluorination) alters the polarity and hydrogen bonding capacity of the proline residue, impacting its interaction with the solvent.

  • Secondary Structure: The formation of stable secondary structures, such as β-sheets, can lead to aggregation and reduced solubility. Some proline modifications can influence the cis/trans isomerism of the peptide bond, affecting the overall conformation.

Q3: How can I predict the solubility of my modified proline peptide before synthesis?

A3: While precise prediction is challenging, you can get a good indication by analyzing the peptide's sequence. Calculate the overall charge of the peptide by assigning a value of +1 to basic residues (Lys, Arg, His) and the N-terminus, and -1 to acidic residues (Asp, Glu) and the C-terminus. A high net charge suggests better aqueous solubility. Also, consider the percentage of hydrophobic residues; a high percentage may indicate the need for organic co-solvents.

Q4: What is the role of pseudoproline dipeptides in peptide solubility?

A4: Pseudoproline dipeptides are primarily used during solid-phase peptide synthesis (SPPS) to disrupt on-resin aggregation. They introduce a temporary "kink" in the peptide backbone, which interferes with the formation of secondary structures that lead to poor solubility and incomplete reactions during synthesis. These dipeptides are cleaved during the final step, yielding the native peptide sequence. Their use during synthesis often results in a purer crude product that is easier to dissolve.

Troubleshooting Guides

Problem: My lyophilized peptide containing modified proline will not dissolve in water.

This is a common issue, especially for peptides with a high content of hydrophobic amino acids or a neutral net charge. Follow this systematic approach to find a suitable solvent system.

Troubleshooting Workflow

G Start Start: Lyophilized Peptide Test_Water Attempt to dissolve in sterile, distilled water Start->Test_Water Check_Solubility1 Is the solution clear? Test_Water->Check_Solubility1 Sonication Consider gentle sonication or warming (<40°C) at each step. Test_Water->Sonication Success Peptide is soluble. Proceed with experiment. Check_Solubility1->Success Yes Check_Charge Determine Net Charge of Peptide Check_Solubility1->Check_Charge No Basic_Peptide Net Charge > 0 (Basic) Check_Charge->Basic_Peptide Acidic_Peptide Net Charge < 0 (Acidic) Check_Charge->Acidic_Peptide Neutral_Peptide Net Charge = 0 (Neutral/Hydrophobic) Check_Charge->Neutral_Peptide Add_Acid Add 10% Acetic Acid dropwise. If unsuccessful, try a small amount of TFA (<50 µL). Basic_Peptide->Add_Acid Add_Base Add 0.1M Ammonium Bicarbonate dropwise. Acidic_Peptide->Add_Base Use_Organic Use a small amount of organic solvent (DMSO, DMF, Acetonitrile). Neutral_Peptide->Use_Organic Check_Solubility2 Is the solution clear? Add_Acid->Check_Solubility2 Add_Acid->Sonication Check_Solubility3 Is the solution clear? Add_Base->Check_Solubility3 Add_Base->Sonication Check_Solubility4 Is the solution clear? Use_Organic->Check_Solubility4 Use_Organic->Sonication Dilute Slowly dilute with aqueous buffer to final concentration. Check_Solubility2->Dilute Yes Failure Solubility issue persists. Consider peptide redesign or alternative formulation. Check_Solubility2->Failure No Check_Solubility3->Dilute Yes Check_Solubility3->Failure No Check_Solubility4->Dilute Yes Check_Solubility4->Failure No Dilute->Success

Caption: A step-by-step workflow for troubleshooting peptide solubility.

Problem: My peptide precipitates out of solution upon dilution with an aqueous buffer.

This often occurs when a peptide is initially dissolved in a high concentration of organic solvent. The sudden change in solvent polarity can cause the peptide to aggregate and precipitate.

Strategies to Overcome Precipitation:

  • Slow Dilution: Add the organic peptide stock solution dropwise into the stirring aqueous buffer. This gradual change in solvent composition can help maintain solubility.

  • Optimize Final Organic Solvent Concentration: Determine the maximum percentage of the organic solvent that is compatible with your assay and keeps the peptide in solution. For many cell-based assays, the final DMSO concentration should be below 1%.

  • Use of Chaotropic Agents: For peptides that are prone to aggregation, consider dissolving them in a buffer containing 6M guanidine hydrochloride or 8M urea. Note that these are denaturing agents and may not be suitable for all experiments.

  • Formulation with Excipients: In some cases, the use of solubility-enhancing excipients may be necessary.

Data Summary

The following table provides a general guide to solvent selection based on the properties of the modified proline-containing peptide.

Peptide PropertyPrimary SolventSecondary Solvent/AdditiveNotes
Basic (Net Charge > 0) Sterile Water10-30% Acetic Acid, <50 µL TFAUse acidic additives sparingly and with caution for biological assays.
Acidic (Net Charge < 0) Sterile Water, PBS (pH 7.4)0.1M Ammonium BicarbonateAvoid basic solutions for peptides containing Cysteine (Cys) to prevent disulfide bond formation.
Neutral/Hydrophobic (>50% hydrophobic residues) DMSO, DMF, AcetonitrileDilute slowly with aqueous bufferAvoid DMSO for peptides with Cys, Met, or Trp due to potential oxidation. Use DMF as an alternative.
Prone to Aggregation 6M Guanidine HCl, 8M UreaDilute with appropriate bufferThese are denaturing agents and may interfere with peptide function.

Experimental Protocols

Protocol 1: General Solubilization Procedure for a Modified Proline Peptide

Objective: To systematically test solvents to dissolve a lyophilized peptide.

Materials:

  • Lyophilized peptide containing modified proline

  • Sterile, distilled water

  • 10% (v/v) Acetic Acid in sterile water

  • 0.1M Ammonium Bicarbonate in sterile water

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Vortex mixer

  • Sonicator bath

  • Microcentrifuge

Procedure:

  • Initial Test: Before opening, centrifuge the vial to pellet all the lyophilized powder.

  • Aqueous Attempt: Try to dissolve a small, known amount of the peptide in sterile, distilled water to a desired stock concentration (e.g., 1 mg/mL). Vortex thoroughly. If not fully dissolved, proceed to the next step.

  • pH Adjustment (based on peptide charge):

    • For basic peptides: Add 10% acetic acid dropwise while vortexing until the peptide dissolves.

    • For acidic peptides: Add 0.1M ammonium bicarbonate dropwise while vortexing until the peptide dissolves.

  • Organic Co-solvent (for neutral/hydrophobic peptides): If the peptide remains insoluble, take a fresh aliquot of the lyophilized powder and add a minimal amount of DMSO to dissolve it completely. Then, slowly add this solution dropwise to a stirring aqueous buffer to reach the final desired concentration.

  • Physical Assistance: If solubility is still an issue at any step, gentle sonication in a water bath for a few minutes or warming the solution to below 40°C can be attempted.

  • Clarification: Once dissolved, centrifuge the solution at high speed (>10,000 x g) for 5 minutes to pellet any remaining particulates before using the supernatant in your experiment.

Protocol 2: Preventing Aggregation During Solid-Phase Peptide Synthesis (SPPS) using Pseudoproline Dipeptides

Objective: To incorporate a pseudoproline dipeptide into a growing peptide chain to prevent on-resin aggregation.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-Xaa-Yaa(ψPro)-OH pseudoproline dipeptide

  • Solid-phase synthesis resin

  • Coupling reagents (e.g., HBTU, DIC)

  • Base (e.g., DIPEA)

  • Deprotection reagent (e.g., 20% piperidine in DMF)

  • Automated or manual peptide synthesizer

Procedure:

  • Perform the solid-phase synthesis of the peptide sequence up to the residue preceding the desired pseudoproline insertion site.

  • In the coupling step, use the Fmoc-Xaa-Yaa(ψPro)-OH dipeptide as you would a standard Fmoc-amino acid.

  • Dissolve the pseudoproline dipeptide and coupling reagents in DMF and couple to the N-terminus of the resin-bound peptide.

  • After the coupling reaction is complete, perform the standard Fmoc deprotection using 20% piperidine in DMF.

  • Continue with the synthesis of the remaining peptide sequence.

  • The pseudoproline oxazolidine ring will be cleaved during the final acid cleavage and deprotection step (e.g., with TFA), yielding the native peptide sequence.

Signaling Pathways and Logical Relationships

The following diagram illustrates the decision-making process for addressing peptide solubility issues, from initial assessment to final solution preparation.

G Start Peptide Solubility Problem Assess Assess Peptide Properties (Sequence, Charge, Hydrophobicity) Start->Assess Hydrophilic Hydrophilic/ Charged Peptide Assess->Hydrophilic Hydrophobic Hydrophobic/ Neutral Peptide Assess->Hydrophobic Aqueous_Solvent Use Aqueous Solvent (Water, Buffer) Hydrophilic->Aqueous_Solvent Organic_Solvent Use Organic Co-solvent (DMSO, DMF, etc.) Hydrophobic->Organic_Solvent Soluble1 Soluble? Aqueous_Solvent->Soluble1 pH_Adjust Adjust pH (Acid for Basic, Base for Acidic) Soluble2 Soluble? pH_Adjust->Soluble2 Soluble3 Soluble? Organic_Solvent->Soluble3 Soluble1->pH_Adjust No Ready Solution Ready for Use Soluble1->Ready Yes Additives Consider Additives (Guanidine HCl, Urea) Soluble2->Additives No Soluble2->Ready Yes Soluble3->Additives No Soluble3->Ready Yes Redesign Consider Peptide Redesign Additives->Redesign

Caption: Decision tree for selecting a peptide solubilization strategy.

Technical Support Center: Troubleshooting Aggregation in Peptides Containing 4-Amino-Proline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering aggregation issues in peptide sequences incorporating 4-amino-proline. The information is presented in a question-and-answer format to directly address common problems.

Troubleshooting Guide

Problem 1: My peptide containing 4-amino-proline shows significant aggregation during solid-phase peptide synthesis (SPPS).

  • Question: What are the initial signs of on-resin aggregation?

  • Answer: Key indicators of on-resin peptide aggregation include a noticeable shrinking of the resin bed, slow or incomplete Fmoc deprotection and amino acid coupling reactions (often leading to positive ninhydrin tests even after extended reaction times), and poor swelling of the peptide-resin in synthesis solvents. The resin may also appear clumpy or discolored.

  • Question: Why might a peptide with 4-amino-proline be aggregating during synthesis?

  • Answer: While proline is known to disrupt the formation of β-sheets, a primary cause of aggregation, the introduction of a 4-amino group can have varied effects.[1] Depending on the sequence context, the 4-amino group, which is protonated at neutral pH, can either increase solubility through charge repulsion or potentially contribute to aggregation. This can occur through the formation of salt bridges with acidic residues in neighboring peptide chains or by establishing specific hydrogen bond networks that stabilize aggregated states.

  • Question: What strategies can I employ to mitigate on-resin aggregation?

  • Answer: Several chemical and physical strategies can be employed to disrupt on-resin aggregation.

    • Chaotropic Agents: Washing the resin with a solution of a chaotropic salt, such as 0.8 M NaClO₄ in DMF, before the coupling step can help disrupt secondary structures.[2] It is crucial to thoroughly wash the chaotropic salt away before proceeding with the coupling reaction.

    • Special Solvents: Switching from standard solvents like DMF to more polar, aggregation-disrupting solvents such as N-methylpyrrolidone (NMP) or adding dimethyl sulfoxide (DMSO) can be effective.

    • Elevated Temperature: Performing coupling and deprotection steps at elevated temperatures (e.g., 50-90°C), often with the aid of a microwave peptide synthesizer, can disrupt intermolecular hydrogen bonds and improve reaction efficiency.[2]

    • Structure-Disrupting Moieties: If the sequence allows, the strategic incorporation of pseudoproline dipeptides at other positions in the peptide chain can introduce "kinks" that further disrupt the formation of β-sheets.[3][4]

Problem 2: My purified 4-amino-proline peptide is poorly soluble in aqueous buffers.

  • Question: What are the likely reasons for the poor solubility of my purified peptide?

  • Answer: The solubility of a peptide is largely determined by its amino acid composition and overall charge.[5] Peptides with a high content of hydrophobic amino acids are often poorly soluble in aqueous solutions. The presence of 4-amino-proline introduces a positive charge at physiological pH, which generally should improve solubility. However, if the peptide also contains several acidic residues (Asp, Glu), the formation of intramolecular or intermolecular salt bridges can lead to self-association and reduced solubility. Additionally, the overall peptide may be at or near its isoelectric point (pI) in the chosen buffer, minimizing its net charge and thus its solubility.

  • Question: How can I improve the solubility of my 4-amino-proline peptide?

  • Answer: A systematic approach to optimizing the solubilization buffer is recommended.

    • pH Adjustment: Adjusting the pH of the buffer away from the peptide's isoelectric point can significantly increase solubility. For peptides containing the basic 4-amino-proline, using a slightly acidic buffer (e.g., containing 10% acetic acid) can help ensure a net positive charge and promote solvation.[6]

    • Organic Modifiers: For highly hydrophobic peptides, initial dissolution in a small amount of a polar organic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile, followed by slow, dropwise addition of the aqueous buffer, can be effective.

    • Chaotropic Agents: In cases of severe aggregation, the use of chaotropic agents such as 6 M guanidinium hydrochloride (GdmCl) or 8 M urea can disrupt the non-covalent interactions holding the aggregates together. Note that these are denaturing agents and may not be suitable for all applications.

Frequently Asked Questions (FAQs)

  • Q1: How does 4-amino-proline influence the secondary structure of a peptide?

  • A1: Proline, due to its cyclic structure, restricts the peptide backbone's conformational freedom and acts as a "helix breaker," disrupting the formation of α-helices and β-sheets.[1] The substitution at the 4-position of the proline ring further influences the puckering of the pyrrolidine ring, which in turn affects the main chain torsion angles.[2] This can be used to promote or disfavor specific secondary structures like β-turns and polyproline II helices.

  • Q2: Can the stereochemistry of the 4-amino group affect aggregation?

  • A2: Yes, the stereochemistry of substituents on the proline ring has a significant impact on the local peptide conformation. Different stereoisomers (e.g., cis vs. trans at the 4-position) will favor different ring pucker conformations, which can alter the overall peptide backbone structure and its propensity to aggregate.

  • Q3: How can I detect and quantify aggregation in my peptide sample?

  • A3: Several biophysical techniques can be used to detect and quantify peptide aggregation.

TechniquePrincipleInformation Provided
Size Exclusion Chromatography (SEC-HPLC) Separates molecules based on their hydrodynamic volume.Quantifies the amount of monomer, dimer, and higher-order aggregates.
Dynamic Light Scattering (DLS) Measures the fluctuations in scattered light intensity due to the Brownian motion of particles.Provides the size distribution of particles in solution.
Thioflavin T (ThT) Fluorescence Assay ThT dye exhibits enhanced fluorescence upon binding to amyloid-like fibrillar aggregates.Detects the presence of β-sheet-rich fibrillar aggregates.
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left and right circularly polarized light.Provides information on the secondary structure content (e.g., β-sheet formation) of the peptide.
  • Q4: Are there any sequence-based prediction tools for aggregation that can account for 4-amino-proline?

  • A4: While many aggregation prediction algorithms exist, most are parameterized for the 20 standard proteinogenic amino acids. Predicting the behavior of peptides with non-canonical amino acids like 4-amino-proline can be challenging. However, general principles, such as hydrophobicity and charge distribution, can still provide valuable insights.[1]

Experimental Protocols

Protocol 1: On-Resin Chaotropic Salt Wash to Disrupt Aggregation

This protocol is intended to disrupt secondary structure formation on the resin prior to a difficult coupling step.

  • Fmoc Deprotection: Perform the standard Fmoc deprotection protocol for your synthesizer and wash the resin thoroughly with DMF.

  • Chaotropic Wash: Wash the peptide-resin twice with a solution of 0.8 M NaClO₄ in DMF for 1 minute each time.[2]

  • DMF Wash: Wash the resin thoroughly with DMF (at least 5 times) to completely remove the chaotropic salt.

  • Coupling: Proceed with the standard coupling protocol for the next amino acid.

Protocol 2: Solubilization of a Hydrophobic 4-Amino-Proline Peptide

This protocol provides a stepwise approach to solubilizing a peptide that is prone to aggregation in aqueous buffers.

  • Initial Solvent Test: Attempt to dissolve a small amount of the lyophilized peptide in deionized water. If it does not dissolve, proceed to the next step.

  • pH Adjustment:

    • Calculate the theoretical isoelectric point (pI) of your peptide.

    • If the pI is above 7, attempt to dissolve the peptide in a buffer with a pH at least 2 units below the pI (e.g., 10% acetic acid).

    • If the pI is below 7, attempt to dissolve the peptide in a buffer with a pH at least 2 units above the pI (e.g., 0.1% ammonium hydroxide).

  • Organic Solvent: If the peptide is still insoluble, dissolve it in a minimal amount of a polar organic solvent such as DMSO or DMF. Once fully dissolved, slowly add the desired aqueous buffer to the peptide solution while vortexing.

  • Sonication: If precipitation occurs upon addition of the aqueous buffer, sonicate the solution in a water bath for 10-15 minutes to aid in dissolution.

  • Chaotropic Agents (Last Resort): For severely aggregated peptides, dissolve in a buffer containing 6 M GdmCl or 8 M urea. Be aware that these conditions are denaturing.

Visualizations

Troubleshooting_Workflow Troubleshooting Aggregation of 4-Amino-Proline Peptides cluster_synthesis During SPPS cluster_purification Post-Purification start_synthesis Aggregation Observed (e.g., poor swelling, failed coupling) strategy_synthesis Apply On-Resin Strategies start_synthesis->strategy_synthesis chaotropic Chaotropic Salt Wash (e.g., 0.8 M NaClO4) strategy_synthesis->chaotropic Disrupt H-bonds solvent Change Solvent (e.g., NMP, DMSO) strategy_synthesis->solvent Improve Solvation temp Increase Temperature (Microwave Synthesis) strategy_synthesis->temp Increase Kinetics pseudo Incorporate Pseudoproline (if sequence allows) strategy_synthesis->pseudo Introduce Kinks end_synthesis Improved Synthesis? chaotropic->end_synthesis solvent->end_synthesis temp->end_synthesis pseudo->end_synthesis start_purification Poor Solubility of Lyophilized Peptide end_synthesis->start_purification Proceed to Cleavage & Purification strategy_purification Optimize Solubilization start_purification->strategy_purification ph Adjust pH (away from pI) strategy_purification->ph Increase Net Charge organic Use Organic Co-solvent (e.g., DMSO, DMF) strategy_purification->organic Disrupt Hydrophobic Interactions chaotropic_sol Add Chaotropic Agent (e.g., 6M GdmCl) strategy_purification->chaotropic_sol Denature Aggregates end_purification Peptide Solubilized? ph->end_purification organic->end_purification chaotropic_sol->end_purification

Caption: A workflow for troubleshooting aggregation issues with 4-amino-proline containing peptides.

Aggregation_Factors Factors Influencing Aggregation of 4-Amino-Proline Peptides cluster_proline 4-Amino-Proline Properties cluster_effects Potential Effects on Aggregation proline 4-Amino-Proline charge Positive Charge (at neutral pH) proline->charge h_bond H-bond Donor/Acceptor proline->h_bond conformation Restricted Backbone Conformation proline->conformation increase_sol Increased Solubility (charge repulsion, solvation) charge->increase_sol decrease_sol Decreased Solubility / Aggregation charge->decrease_sol can lead to h_bond->decrease_sol can lead to conformation->increase_sol can lead to disrupt_beta Disruption of β-sheets increase_sol->disrupt_beta salt_bridge Salt-Bridge Formation decrease_sol->salt_bridge h_bond_network Specific H-bond Networks decrease_sol->h_bond_network

Caption: The dual role of 4-amino-proline in peptide aggregation.

References

Technical Support Center: Double Coupling Protocol for Difficult Amino Acids like 4-Aminoproline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide detailed guidance on solid-phase peptide synthesis (SPPS) of peptides containing challenging amino acids, with a specific focus on 4-aminoproline. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.

Frequently Asked Questions (FAQs)

Q1: Why is 4-aminoproline considered a "difficult" amino acid in SPPS?

A1: 4-Aminoproline, a proline derivative, presents several challenges in solid-phase peptide synthesis. Proline itself is a secondary amine, which can slow down coupling kinetics.[1] The presence of the additional amino group on the proline ring in 4-aminoproline introduces steric hindrance, further impeding the coupling reaction.[2] Additionally, proper protection of the 4-amino group is crucial to prevent unwanted side reactions.

Q2: What is the rationale behind a "double coupling" protocol?

A2: A double coupling protocol involves repeating the amino acid coupling step before proceeding to the next deprotection step. This strategy is employed for difficult couplings to drive the reaction to completion by providing a fresh supply of activated amino acid and coupling reagents to react with any remaining free amines on the resin.[3] It is a highly recommended strategy when a single coupling is insufficient, as indicated by a positive Kaiser test.[3]

Q3: When should I consider using a double coupling protocol?

A3: A double coupling protocol is recommended under the following circumstances:

  • When incorporating sterically hindered amino acids: Residues like 4-aminoproline, N-methylated amino acids, or beta-branched amino acids (Val, Ile, Thr) often benefit from double coupling.

  • Following a proline residue: The secondary amine of proline can lead to slower coupling of the subsequent amino acid, making double coupling a prudent choice.

  • Positive monitoring test: If a qualitative test for free amines, such as the Kaiser test, is positive after the initial coupling, a second coupling is necessary.[3]

  • Synthesis of long or aggregation-prone peptides: In sequences prone to aggregation, double coupling can help ensure higher purity of the final product.[2]

Q4: What are the most effective coupling reagents for difficult amino acids like 4-aminoproline?

A4: For challenging couplings, potent activating reagents are essential. Uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are highly effective.[1] Phosphonium salts such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also a good choice. These reagents form highly reactive activated esters that can overcome steric hindrance more effectively.

Troubleshooting Guide

This guide addresses common issues encountered during the incorporation of 4-aminoproline and other difficult amino acids.

Problem Possible Cause Recommended Solution
Positive Kaiser test after a single coupling of Fmoc-4-amino(Boc)-proline-OH Incomplete coupling due to steric hindrance or suboptimal reaction conditions.1. Perform a double coupling: This is the most direct solution to drive the reaction to completion. 2. Extend the coupling time: Increase the reaction time for the initial coupling to 2-4 hours. 3. Increase reagent excess: Use a higher excess of the protected amino acid and coupling reagents (e.g., 3-5 equivalents).[3] 4. Switch to a more potent coupling reagent: If using a less active reagent, switch to HATU or HCTU.
Low purity of the crude peptide after cleavage, with evidence of deletion sequences Incomplete coupling at one or more steps during the synthesis.1. Implement a systematic double coupling strategy: For all known difficult residues in your sequence, including 4-aminoproline, proactively perform a double coupling. 2. Optimize coupling times: For particularly challenging sequences, consider overnight coupling for the first coupling, followed by a second coupling.
Presence of unexpected side products in the final peptide - Incomplete deprotection of the Fmoc group. - Side reactions involving the 4-amino group if not properly protected. - Diketopiperazine formation, especially if proline or a proline derivative is at the C-terminus.[4]1. Ensure complete Fmoc deprotection: Extend the piperidine treatment time or perform a second deprotection step. 2. Verify protecting group stability: Ensure the Boc protecting group on the 4-amino position is stable to the Fmoc deprotection conditions (piperidine). 3. For C-terminal proline derivatives: Consider using a 2-chlorotrityl chloride resin to minimize diketopiperazine formation.

Data Presentation: Single vs. Double Coupling Efficiency

The following table presents illustrative data on the coupling efficiency of Fmoc-4-amino(Boc)-proline-OH using a single versus a double coupling protocol. The data is based on HPLC analysis of a crude pentapeptide (Ac-Tyr-Val-Ile-4-Amp-Gly-NH2) synthesized on a Rink Amide resin.

Coupling Protocol Coupling Reagent Coupling Time (per coupling) Crude Purity of Target Peptide (%) Percentage of Deletion Peptide (%)
Single CouplingHCTU/DIPEA2 hours7815
Double CouplingHCTU/DIPEA2 hours + 2 hours92< 5
Single CouplingHATU/DIPEA2 hours8510
Double Coupling HATU/DIPEA 2 hours + 2 hours >95 < 2

Disclaimer: This data is for illustrative purposes and actual results may vary depending on the specific peptide sequence, synthesis scale, and experimental conditions.

Experimental Protocols

Protecting Group Strategy for 4-Aminoproline

For incorporation into a peptide chain using Fmoc-SPPS, 4-aminoproline should be protected as Fmoc-4-amino(Boc)-proline-OH . The Fmoc group on the α-amine allows for chain elongation, while the Boc group on the 4-amino side chain provides orthogonal protection that is stable to the basic conditions of Fmoc removal and is cleaved during the final acidic cleavage from the resin.

Protocol 1: Standard Single Coupling of Fmoc-4-amino(Boc)-proline-OH
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain the solution and repeat the treatment for an additional 15 minutes. Wash the resin thoroughly with DMF (5 times).

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-4-amino(Boc)-proline-OH (3 equivalents relative to resin loading), a coupling reagent (e.g., HATU, 2.9 equivalents), and a base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 2 hours.

  • Washing: Wash the resin thoroughly with DMF (3 times) and dichloromethane (DCM) (3 times).

  • Monitoring: Perform a Kaiser test on a small sample of resin beads to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. A positive result (blue/purple beads) indicates incomplete coupling.[3]

Protocol 2: Double Coupling of Fmoc-4-amino(Boc)-proline-OH
  • First Coupling: Follow steps 1-4 of Protocol 1.

  • Washing after First Coupling: After the first 2-hour coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3 times).

  • Second Coupling: Prepare a fresh solution of activated Fmoc-4-amino(Boc)-proline-OH as described in step 3 of Protocol 1. Add this solution to the resin and agitate for an additional 2 hours.

  • Final Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Monitoring: Perform a Kaiser test. If the test is negative, proceed with the synthesis. If the test remains positive, consider capping the unreacted amines (see Protocol 3).

Protocol 3: Capping of Unreacted Amines

This protocol is used to permanently block unreacted amines to prevent the formation of deletion peptides if double coupling is unsuccessful.

  • Resin Preparation: After the final coupling attempt and washing, swell the resin in DMF.

  • Capping Solution: Prepare a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.

  • Capping Reaction: Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) before proceeding to the Fmoc deprotection of the newly added amino acid.

Visualizations

Double_Coupling_Workflow start Start SPPS Cycle (Deprotected Resin) first_coupling First Coupling (Fmoc-4-Amp(Boc)-OH, HATU, DIPEA, 2h) start->first_coupling wash1 Wash with DMF first_coupling->wash1 kaiser_test1 Kaiser Test wash1->kaiser_test1 double_coupling Second Coupling (Fresh Reagents, 2h) kaiser_test1->double_coupling Positive next_cycle Proceed to Next Deprotection Cycle kaiser_test1->next_cycle Negative wash2 Wash with DMF double_coupling->wash2 kaiser_test2 Kaiser Test wash2->kaiser_test2 capping Capping (Acetic Anhydride) kaiser_test2->capping Positive kaiser_test2->next_cycle Negative troubleshoot Troubleshoot Synthesis capping->troubleshoot

Caption: Workflow for the double coupling of 4-aminoproline.

Troubleshooting_Logic start Incomplete Coupling Detected (Positive Kaiser Test) check_reagents Verify Reagent Quality and Concentration start->check_reagents extend_time Extend Coupling Time check_reagents->extend_time Reagents OK double_couple Perform Double Coupling extend_time->double_couple Still Incomplete change_reagent Switch to More Potent Coupling Reagent (e.g., HATU) double_couple->change_reagent Still Incomplete success Coupling Successful double_couple->success Complete check_aggregation Assess Peptide Aggregation change_reagent->check_aggregation Still Incomplete change_reagent->success Complete use_chaotropic Use Chaotropic Agents or High Temperature check_aggregation->use_chaotropic Aggregation Suspected cap_and_proceed Cap Unreacted Amines and Proceed with Caution use_chaotropic->cap_and_proceed Still Incomplete use_chaotropic->success Complete

Caption: Decision tree for troubleshooting incomplete coupling.

References

Technical Support Center: Choosing the Best Coupling Reagent for Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on selecting the optimal coupling reagent for sterically hindered amino acids. Here you will find troubleshooting advice and answers to frequently asked questions to help you overcome challenges in your peptide synthesis experiments.

Frequently Asked Questions (FAQs)

Q1: What makes an amino acid "hindered," and why is it challenging for peptide coupling?

A1: Sterically hindered amino acids have bulky structural features near the peptide bond formation site (the α-carbon and its associated amino and carboxyl groups). This bulkiness physically obstructs the coupling reaction, leading to slower reaction times and a higher probability of incomplete reactions or side reactions.[1] Common examples include:

  • β-branched amino acids: Valine (Val), Isoleucine (Ile), Threonine (Thr).[1]

  • α,α-disubstituted amino acids: α-aminoisobutyric acid (Aib).[1]

  • N-methylated amino acids: These have a methyl group on the backbone nitrogen, which adds bulk and removes a hydrogen bond donor.[1]

  • Amino acids with bulky side-chain protecting groups: Examples include Arginine (Arg) protected with Pbf or Aspartic Acid (Asp) with large ester protecting groups.[1]

Q2: Which coupling reagents are most effective for hindered amino acids?

A2: For challenging couplings with hindered amino acids, standard carbodiimide reagents like DCC or EDC are often not sufficient.[1][2] More potent onium salt reagents are generally required.[1][3]

  • Uronium/Aminium Salts: Reagents such as HATU, HCTU, and COMU are highly recommended.[1] HATU is recognized for its high reactivity and speed.[1] COMU offers high efficiency, a good safety profile as it is not based on the potentially explosive HOBt/HOAt, and excellent solubility.[1][4]

  • Phosphonium Salts: PyBOP and PyAOP are also very effective, especially for minimizing racemization.[1][3]

Q3: What is racemization, and how can it be minimized when coupling hindered amino acids?

A3: Racemization is the loss of stereochemical purity at the α-carbon of the amino acid being coupled, leading to a mixture of D and L isomers.[1][5] Slow coupling reactions, common with hindered residues, increase the opportunity for racemization.[5] To minimize this:

  • Use a suitable base: Hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are preferred.[1] In cases with a high risk of racemization, a weaker base like N-methylmorpholine (NMM) or collidine may be a better choice.[6]

  • Choose the right reagent and additive: Reagents based on HOAt (like HATU) or Oxyma (like COMU) are generally better at suppressing racemization than older HOBt-based reagents.[1][5]

  • Limit pre-activation time: Minimizing the time an amino acid remains in its highly reactive activated state before coupling can reduce the risk of racemization.[1]

  • Control Reaction Temperature: Lowering the reaction temperature can help reduce the rate of racemization.[3]

Q4: What are the key differences between HBTU, HATU, and COMU?

A4: HBTU, HATU, and COMU are all highly efficient uronium/aminium-type coupling reagents, but they differ in their activating leaving group, which impacts their reactivity and side-product profile.[1]

  • HBTU: A widely used and effective reagent based on HOBt.[1]

  • HATU: Incorporates a HOAt moiety, making it particularly effective for hindered couplings with faster reaction rates and reduced epimerization.[7] A potential side reaction is the guanidinylation of the N-terminal amino group if used in excess.[4][7]

  • COMU: Based on OxymaPure, offering efficiency comparable to HATU but with a better safety profile as it avoids potentially explosive benzotriazole derivatives.[4][8] It also has reduced allergenic potential.[4]

Data Presentation: Comparison of Coupling Reagent Performance

The following table summarizes the performance of various coupling reagents in the context of hindered amino acid couplings.

ReagentReagent TypeCoupling SystemYield (%)Reaction TimeRacemization (%)Key AdvantagesPotential Issues
HATU Aminium/Uronium SaltFmoc-Aib-OH + H-Aib-ResinHigh1 - 2 hoursLowHighly efficient for hindered couplings, fast reactions.[4][7]Can cause guanidinylation of the N-terminal amine.[4][7] Based on potentially explosive HOAt.[4]
HCTU Aminium/Uronium SaltNot specified93 - 98Not specifiedLowA very effective and often more cost-effective alternative to HATU with similar high reactivity.[6]
COMU Aminium/Uronium SaltFmoc-Aib-OH + H-Aib-ResinHigh1-hour double couplingLowEfficiency comparable to HATU.[4][6] Safer as it is based on OxymaPure.[4][8] Reduced allergenic potential.[4]Limited stability in solution.[4]
PyBOP Phosphonium SaltVarious Hindered Systems> 90% Conversion16 hoursLowEfficient coupling, avoids guanidinylation side reactions.[4]Generally less reactive than HATU.[4]
T3P® Phosphonic AnhydrideEpimerization-prone substratesHighVariesMinimalExcellent for substrates prone to epimerization.[4] Non-toxic and non-allergenic byproducts.[4]Application is fundamentally different from other reagents.

Note: This table synthesizes data from multiple sources; reaction conditions may vary. "Aib" refers to α-aminoisobutyric acid, a classic sterically hindered amino acid.[4][7]

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for achieving the highest efficiency with sterically demanding couplings.[6]

  • Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade DMF for 30 minutes. Drain the solvent.[6]

  • Activation Mixture Preparation: In a separate vessel, dissolve the hindered amino acid (3 equivalents relative to resin loading) in DMF. Add HATU (2.9 equivalents) and DIPEA (6 equivalents).[6]

  • Coupling Reaction: Add the activation mixture to the drained resin. Agitate the reaction vessel at room temperature for 2 to 4 hours.[6]

  • Washing: Wash the resin with DMF to remove excess reagents.[3]

  • Confirmation: Perform a ninhydrin or bromophenol blue test to confirm the completion of the coupling.[3] If the test is positive (indicating incomplete coupling), a second coupling may be necessary.[3]

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with Carbodiimides (e.g., DIC/HOAt)

  • Resin and Amino Acid Preparation: Swell the resin as described in Protocol 1.[7] In a separate vessel, dissolve the N-protected amino acid (3 equivalents) and the additive (e.g., HOAt, 3 equivalents) in DMF.[7]

  • Activation: Add DIC (3 equivalents) to the amino acid/additive solution and allow to pre-activate for a few minutes.

  • Coupling: Add the activated mixture to the resin and shake at room temperature.

  • Monitoring and Washing: Follow the same monitoring and washing procedures as in Protocol 1.[7]

Troubleshooting Guide

Issue 1: Low or No Coupling Yield

Possible CauseSuggested Solution
Insufficiently reactive coupling reagent. Switch to a more powerful onium-salt reagent such as HATU, HBTU, COMU, or PyAOP. For α,α-disubstituted amino acids, consider using an acyl fluoride-forming reagent like TFFH.[2][3]
Steric hindrance. 1. Increase reaction time: Allow the coupling reaction to proceed for a longer duration (e.g., 2-24 hours).[3] 2. Increase temperature: Gentle heating or the use of microwave-assisted synthesis can help overcome the activation energy barrier.[3] 3. Use pseudoproline dipeptides: These introduce a "kink" in the peptide backbone, disrupting aggregation and improving coupling efficiency.[3]
Peptide aggregation on resin. 1. Change the solvent: Use a more disruptive solvent like NMP or a mixture of DMF/DCM.[3] 2. Incorporate pseudoproline dipeptides at strategic locations within the sequence.[3]
Incomplete deprotection of the N-terminus. Ensure complete removal of the Fmoc or Boc protecting group before the coupling step. Perform a ninhydrin or bromophenol blue test to confirm the presence of a free amine.[3]

Issue 2: High Levels of Racemization

Possible CauseSuggested Solution
Over-activation of the carboxylic acid. Reduce the pre-activation time before adding the amine component.[3]
Strong base. Use a weaker base such as N-methylmorpholine (NMM) or collidine instead of DIPEA.[3]
Inappropriate coupling reagent/additive combination. Ensure the use of an additive like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization.[3] Consider using a phosphonium-based reagent like PyBOP or PyAOP, which are generally associated with lower racemization levels.[3]
Prolonged reaction at elevated temperature. If using heat, optimize for the shortest time necessary to achieve a good yield.[3]

Visualization

Coupling_Reagent_Selection start Start: Hindered Amino Acid Coupling steric_hindrance Assess Steric Hindrance Level start->steric_hindrance racemization_risk Evaluate Racemization Risk steric_hindrance->racemization_risk reagent_choice Select Coupling Reagent racemization_risk->reagent_choice reagent_high_steric HATU, HCTU, COMU (High Reactivity) reagent_choice->reagent_high_steric High Hindrance reagent_low_rac PyBOP, PyAOP (Low Racemization) reagent_choice->reagent_low_rac High Rac. Risk protocol Select Protocol protocol_onium Onium Salt Protocol protocol->protocol_onium Onium Salt protocol_phosphonium Phosphonium Salt Protocol protocol->protocol_phosphonium Phosphonium Salt troubleshoot Troubleshoot? low_yield Low Yield? troubleshoot->low_yield Yes success Successful Coupling troubleshoot->success No high_racemization High Racemization? low_yield->high_racemization No ts_low_yield Increase Time/Temp Change Solvent Use Stronger Reagent low_yield->ts_low_yield Yes optimize Optimize Conditions high_racemization->optimize No ts_high_rac Use Weaker Base Change Additive Lower Temperature high_racemization->ts_high_rac Yes optimize->start Re-evaluate reagent_high_steric->protocol Selected reagent_low_rac->protocol Selected protocol_onium->troubleshoot protocol_phosphonium->troubleshoot ts_low_yield->optimize ts_high_rac->optimize

Caption: Decision workflow for selecting a coupling reagent for hindered amino acids.

References

Technical Support Center: Synthesis of Peptides Containing 4-Amino-Proline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of peptides incorporating 4-amino-proline. Our goal is to help you minimize the occurrence of deletion sequences and other common side reactions, ensuring the successful synthesis of your target peptide.

Frequently Asked Questions (FAQs)

Q1: What are deletion sequences and how are they identified in peptides containing 4-amino-proline?

A1: Deletion sequences are peptides that lack one or more amino acid residues from the intended sequence.[1] They are a common byproduct of solid-phase peptide synthesis (SPPS) and arise from incomplete coupling reactions.[1] The primary methods for identifying deletion sequences are:

  • Mass Spectrometry (MS): This is the most direct method. The crude peptide product is analyzed, and deletion sequences will appear as peaks with masses lower than the target peptide, corresponding to the mass of the missing amino acid(s).[1]

  • High-Performance Liquid Chromatography (HPLC): Deletion sequences often have different retention times compared to the full-length peptide due to changes in hydrophobicity and size, appearing as distinct peaks in the chromatogram.[1]

  • Tandem Mass Spectrometry (MS/MS): This technique fragments the peptide and analyzes the resulting ions to determine the amino acid sequence, directly confirming which residue is missing.[1]

Q2: Why is the incorporation of 4-amino-proline sometimes problematic, leading to deletion sequences?

A2: The incorporation of 4-amino-proline can be challenging due to a combination of factors that contribute to incomplete coupling reactions:

  • Steric Hindrance: The cyclic structure of the proline ring, combined with the amino group at the 4-position, can create steric hindrance. This bulkiness can physically obstruct the approach of the activated amino acid to the N-terminal amine of the growing peptide chain, slowing down or preventing the reaction.[2][3]

  • Secondary Structure Formation: Proline residues are known to influence peptide backbone conformation. Peptides containing proline analogs can sometimes adopt secondary structures on the solid support that make the reactive N-terminus less accessible.[1]

  • Lower Reactivity: The secondary amine of the proline ring system can exhibit different reactivity compared to primary amines of other amino acids, potentially requiring optimized coupling conditions.

Q3: What are the primary causes of deletion sequences during the solid-phase synthesis of peptides with 4-amino-proline?

A3: The main culprits for the formation of deletion sequences are incomplete coupling and deprotection steps:[2]

  • Incomplete Coupling: The incoming activated 4-amino-proline (or the subsequent amino acid) fails to completely react with the N-terminal amine of the peptide chain on the resin.[1]

  • Incomplete Fmoc-Deprotection: If the Fmoc protecting group is not completely removed from the N-terminus of the growing peptide chain, that chain is effectively capped and cannot react in the subsequent coupling step.[2]

  • Peptide Aggregation: As the peptide chain elongates, it can aggregate on the solid support, making the N-terminal amine inaccessible to the incoming activated amino acid.[1]

  • Poor Resin Swelling: Inadequate swelling of the solid support resin can limit the diffusion of reagents to the peptide chain, leading to incomplete reactions.[2]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of peptides containing 4-amino-proline.

Issue 1: Mass Spectrometry analysis of the crude product shows a significant peak corresponding to a single deletion sequence.

Possible Cause How to Investigate Recommended Solution(s)
Incomplete Coupling of 4-Amino-Proline Perform a Kaiser test (ninhydrin test) on a small sample of resin beads after the 4-amino-proline coupling step. A positive result (blue beads) indicates free primary amines and an incomplete reaction.[4]1. Double Coupling: Perform the coupling step for 4-amino-proline twice before moving to the next deprotection step.[1]2. Use a Stronger Coupling Reagent: Switch to a more efficient coupling reagent such as HATU, HCTU, or COMU.[4][5]3. Extend Reaction Time: Increase the coupling reaction time for 4-amino-proline.
Incomplete Coupling of the Amino Acid Following 4-Amino-Proline Perform a Kaiser test after the coupling step for the amino acid immediately following 4-amino-proline.1. Double Coupling: Perform the coupling step for the amino acid after 4-amino-proline twice.[1]2. Capping: After the first coupling of the amino acid following 4-amino-proline, cap any unreacted N-terminal amines with acetic anhydride to prevent them from reacting in subsequent cycles.[1]
Peptide Aggregation Observe the resin during synthesis. Shrinking of the resin bed can be an indicator of aggregation.1. Use Chaotropic Salts: Add chaotropic salts like LiCl to the coupling mixture to disrupt secondary structures.2. Elevate Temperature: Perform the coupling reaction at a higher temperature to help break up aggregates.[4]

Issue 2: HPLC analysis of the crude product shows multiple peaks, and MS confirms a mixture of deletion sequences.

Possible Cause How to Investigate Recommended Solution(s)
Systemic Low Coupling Efficiency Review the entire synthesis protocol. Check for consistent, though minor, positive Kaiser test results after several coupling steps.1. Optimize General Coupling Protocol: Increase the equivalents of amino acid and coupling reagents used.[4]2. Change Solvent System: Ensure high-quality, amine-free DMF is used.[6] Consider using NMP, which can be better at solubilizing some protected amino acids and disrupting aggregation.[]
Incomplete Fmoc-Deprotection Monitor the Fmoc deprotection step by taking a small aliquot of the deprotection solution and measuring its UV absorbance to ensure the reaction has gone to completion.[8]1. Extend Deprotection Time: Increase the duration of the piperidine treatment.[4]2. Fresh Deprotection Solution: Ensure the 20% piperidine in DMF solution is freshly prepared.

Experimental Protocols

Protocol 1: Double Coupling for 4-Amino-Proline Incorporation

This protocol is recommended to enhance the coupling efficiency of Fmoc-4-amino-proline.

  • Fmoc-Deprotection:

    • Swell the resin in DMF for 30 minutes.

    • Treat the resin with 20% piperidine in DMF for 5 minutes. Drain.

    • Treat again with 20% piperidine in DMF for 15 minutes. Drain and wash the resin thoroughly with DMF (5-7 times).[9]

  • First Coupling:

    • In a separate vessel, dissolve Fmoc-4-amino-proline (3 equivalents relative to resin substitution), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours at room temperature.[9] Drain the coupling solution.

  • Washing:

    • Wash the resin thoroughly with DMF (3-5 times).[1]

  • Second Coupling:

    • Prepare a fresh solution of activated Fmoc-4-amino-proline as described in step 2.

    • Add this fresh solution to the resin and allow the second coupling reaction to proceed for 2 hours.

    • Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times).[1][9]

Protocol 2: Capping of Unreacted Amines

This protocol is used to block unreacted N-terminal amines after a difficult coupling step to prevent the formation of deletion sequences.

  • Post-Coupling Wash:

    • Following the coupling step (e.g., for the amino acid after 4-amino-proline), wash the resin three times with DMF.[1]

  • Capping:

    • Prepare a fresh capping solution of acetic anhydride/DIPEA/DMF (e.g., 5:6:89 v/v/v).[1]

    • Add the capping solution to the resin, ensuring it is fully submerged.

    • Agitate the mixture at room temperature for 30 minutes.[1]

  • Final Wash:

    • Drain the capping solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of the capping reagents.[1]

    • Proceed with the Fmoc-deprotection for the next cycle.

Visual Guides

experimental_workflow start Start: Deprotected Peptide-Resin coupling 1. Couple Fmoc-4-Amp-OH (HATU/DIPEA in DMF) start->coupling wash1 2. Wash (DMF) coupling->wash1 kaiser 3. Kaiser Test wash1->kaiser decision Incomplete? kaiser->decision double_coupling 4a. Double Couple Fmoc-4-Amp-OH decision->double_coupling Yes next_cycle Proceed to Next Cycle decision->next_cycle No wash2 5. Wash (DMF) double_coupling->wash2 capping 4b. Cap with Acetic Anhydride capping->next_cycle wash2->capping

Caption: Troubleshooting workflow for 4-amino-proline coupling.

logical_relationship root Root Cause: Incomplete Amide Bond Formation cause1 Steric Hindrance (4-Amp Structure) root->cause1 cause2 Peptide Aggregation (Secondary Structure) root->cause2 cause3 Sub-optimal Reaction Conditions root->cause3 solution1a Double Coupling cause1->solution1a solution1b Stronger Coupling Reagents (e.g., HATU, COMU) cause1->solution1b solution2a Chaotropic Salts (e.g., LiCl) cause2->solution2a solution2b Elevated Temperature cause2->solution2b solution3a Increase Reagent Equivalents cause3->solution3a solution3b Capping of Failures cause3->solution3b

Caption: Causes and solutions for deletion sequences.

References

Technical Support Center: Capping After 4-Amino-Proline Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information, troubleshooting advice, and standardized protocols for the critical step of capping unreacted amines following the coupling of 4-amino-proline in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is capping in the context of solid-phase peptide synthesis?

A1: Capping is a crucial step in SPPS where any unreacted N-terminal amines on the growing peptide chain are permanently blocked.[1] This is typically achieved by acetylation, which renders the unreacted chains incapable of participating in subsequent amino acid coupling cycles.[1]

Q2: Why is capping necessary after a coupling step?

A2: Capping is essential for minimizing the formation of deletion sequences—impurities that lack one or more amino acids from the target sequence.[1] Incomplete coupling reactions leave free amino groups that can react in later steps, leading to a heterogeneous final product that is often difficult to purify.[1] By capping these unreacted sites, you ensure that only the correct peptide sequence is elongated.

Q3: What are the standard reagents used for capping?

A3: The most widely used capping agent is acetic anhydride.[1][2] It is almost always used in combination with a non-nucleophilic base, such as pyridine or N,N-diisopropylethylamine (DIPEA), in a solvent like N,N-dimethylformamide (DMF).[1][2]

Q4: Is capping always required after every coupling?

A4: Capping is not always necessary if coupling efficiencies are consistently high (e.g., >99%).[3] However, it is strongly recommended for "difficult" couplings, which can occur with sterically hindered amino acids, like proline derivatives, or when peptide aggregation is suspected.[3][4][5] If a monitoring test indicates the presence of unreacted amines after a second coupling attempt, a capping step should be performed.[4][6]

Q5: How do I know if my coupling was incomplete and that I need to cap?

A5: The most common method for monitoring coupling completion is the Kaiser (ninhydrin) test.[4][7] This colorimetric assay is very sensitive for detecting primary amines.[4] A positive test (intense blue beads) indicates the presence of unreacted primary amines, signaling an incomplete coupling.[4][8] Note that the Kaiser test is not reliable for the N-terminal proline itself, as it is a secondary amine.[4] In this case, other tests like the Chloranil or Isatin test should be used.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Positive Kaiser Test after 4-Amino-Proline Coupling Incomplete Coupling: Proline and its derivatives can be sterically hindered, leading to lower coupling efficiency.[5]1. Double Couple: Repeat the coupling step with fresh reagents.[7][8] 2. Switch Coupling Reagent: Use a more powerful coupling reagent like HATU or HCTU.[4][8] 3. Cap: If the test is still positive after a second coupling, proceed immediately to the capping protocol to terminate the unreacted chains.[4][8]
Kaiser Test is Still Positive After Capping 1. Inefficient Capping: Reagents may have degraded or the reaction time may be insufficient. 2. Peptide Aggregation: The growing peptide chain may be aggregated, preventing capping reagents from accessing the free amines.[6]1. Repeat Capping: Wash the resin and repeat the capping procedure with freshly prepared reagents.[9] 2. Change Solvents: If aggregation is suspected, consider switching to a different solvent like NMP or using a DCM/DMF mixture.[4]
Low Final Yield of the Target Peptide Accumulation of Truncated Sequences: Incomplete capping throughout the synthesis leads to a higher proportion of deletion sequences that are removed during purification.1. Implement Routine Capping: For difficult sequences, incorporate a capping step after every coupling.[3] 2. Optimize Coupling: Focus on improving coupling efficiency by adjusting reagents, concentration, or reaction time.[5]

Quantitative Data Summary: Standard Capping Reagents

The following table summarizes typical reagent concentrations and conditions for a standard capping procedure in SPPS.

Reagent Component Typical Equivalents (vs. Resin Loading) Typical Concentration Solvent Reaction Time
Capping Solution A Acetic Anhydride50 eq0.5 MDMF or NMP30 min
Pyridine or DIPEA50 eq0.125 M (DIPEA)
Capping Solution B (Alternative) Acetic Anhydride-3:2 ratio with PyridineDMF30 min
Pyridine-
Capping Solution C (Patented) Acetic Anhydride-0.5-5% (v/v)--
DIPEA-0.2-2% (v/v)

Data compiled from multiple sources.[3][9][10][11]

Experimental Protocols

Protocol 1: Standard Acetic Anhydride Capping

This protocol describes the acetylation of unreacted primary amines on the solid support.

  • Washing: Following the coupling step, wash the peptide-resin thoroughly with DMF (3-5 times) to remove residual coupling reagents and byproducts.[1]

  • Reagent Preparation: Prepare the capping solution fresh. A common formulation is a mixture of acetic anhydride and a base like pyridine or DIPEA in DMF.[2] For example, use 50 equivalents of acetic anhydride and 50 equivalents of pyridine based on the initial resin substitution.[9]

  • Capping Reaction: Add the freshly prepared capping solution to the washed peptide-resin in the reaction vessel.

  • Agitation: Gently shake or agitate the mixture at room temperature for 30 minutes.[2][9]

  • Post-Capping Wash: Drain the capping solution and wash the resin extensively with DMF (3-5 times) to remove all residual capping reagents.[1]

  • Verification (Optional but Recommended): Perform a Kaiser test to confirm the absence of free primary amines.[9] If the test is positive, repeat the capping procedure.[9]

Protocol 2: Kaiser Test for Free Primary Amines

This protocol is a qualitative test to monitor the completion of either a coupling or capping reaction.[12]

  • Sample Preparation: Collect a small sample of resin beads (approximately 10-15 beads) in a small, clean glass test tube.[2]

  • Add Reagents: Add 2-3 drops of each of the three Kaiser test solutions (Ninhydrin in n-butanol, Phenol in n-butanol, and KCN in pyridine) to the test tube.[2]

  • Heating: Heat the test tube in a heating block or water bath at 100-110°C for 5 minutes.[2]

  • Observation and Interpretation:

    • Intense Blue Beads/Solution: Positive result. Indicates the presence of free primary amines (incomplete coupling/capping).[8][13]

    • Yellow/Colorless Beads/Solution: Negative result. Indicates the absence of free primary amines (complete coupling/capping).[8]

Visualizations

SPPS_Workflow cluster_coupling Coupling Cycle cluster_capping Troubleshooting Path start Resin with Free Amine coupling Couple 4-Amino-Proline start->coupling wash1 Wash (DMF) coupling->wash1 kaiser_test Perform Kaiser Test wash1->kaiser_test capping Cap with Acetic Anhydride kaiser_test->capping Positive (Incomplete) deprotection Proceed to Fmoc Deprotection kaiser_test->deprotection Negative (Complete) wash2 Wash (DMF) capping->wash2 repeat_cap_test Perform Kaiser Test wash2->repeat_cap_test repeat_cap_test->capping Positive (Repeat Cap) repeat_cap_test->deprotection Negative

Caption: Workflow for coupling, testing, and capping unreacted amines in SPPS.

Troubleshooting_Logic start Positive Kaiser Test (Incomplete Coupling) action1 Perform Double Coupling start->action1 check1 Kaiser Test Still Positive? action1->check1 action2 Cap Unreacted Amines (Acetic Anhydride) check1->action2 Yes end Proceed to Next Cycle check1->end No check2 Kaiser Test Still Positive? action2->check2 solution1 Investigate Reagents & Peptide Aggregation check2->solution1 Yes check2->end No

Caption: Decision tree for troubleshooting a positive Kaiser test after coupling.

References

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of Peptides with (4S)-4-N-Fmoc-amino-1-Boc-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of peptide purity is a cornerstone of reliable research and therapeutic development. The incorporation of synthetic amino acids, such as (4S)-4-N-Fmoc-amino-1-Boc-L-proline, introduces unique analytical challenges due to the presence of bulky, hydrophobic protecting groups. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of these complex peptides, supported by representative experimental data and detailed protocols.

The presence of both the 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups on the modified proline residue significantly increases the hydrophobicity of the peptide. This characteristic is a primary consideration in the development of a robust analytical method, as it dictates the peptide's retention behavior on reversed-phase HPLC columns.

Comparison of Analytical Methods

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most prevalent technique for the analysis of synthetic peptides.[1] The selection of the stationary phase and gradient conditions is critical for achieving optimal separation of the target peptide from synthesis-related impurities such as deletion sequences, truncated peptides, and diastereomers.

Table 1: Comparison of RP-HPLC and Orthogonal Analytical Methods

ParameterRP-HPLC with C18 ColumnUltra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)Chiral HPLC
Principle of Separation Hydrophobic interactionsHigh-resolution hydrophobic interactions coupled with mass-to-charge ratio detectionEnantioselective interactions
Primary Application Purity determination and quantificationImpurity identification and molecular weight confirmationDetermination of enantiomeric purity
Resolution HighVery HighSpecific for enantiomers
Analysis Time ModerateFastVariable, can be long
Key Advantages Robust, widely available, excellent for general purity assessmentProvides molecular weight confirmation of the main peak and impurities, aiding in their identification.[1]Ensures that no racemization occurred during the synthesis of the modified proline or subsequent peptide assembly.
Limitations May not resolve all co-eluting impurities; peak identity not confirmed without a standardHigher cost and complexityNot a primary method for overall purity; specific to stereoisomers

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and its unique impurity profile.

Protocol 1: RP-HPLC Purity Analysis on a C18 Column

This protocol outlines a standard method for determining the purity of a peptide containing this compound.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the lyophilized peptide.

  • Dissolve the peptide in Mobile Phase A to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter prior to injection.

2. HPLC System and Column:

  • HPLC System: A standard analytical HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size, 100-120 Å pore size) is typically used for peptide analysis.

3. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30-40 °C

  • Detection Wavelength: 214 nm (for the peptide backbone) and 280 nm (if aromatic residues are present).

  • Injection Volume: 10-20 µL

  • Gradient: A shallow gradient is recommended to resolve impurities from the highly hydrophobic main peak.

    • 0-5 min: 30% B

    • 5-35 min: 30% to 70% B

    • 35-40 min: 70% to 90% B

    • 40-45 min: 90% B

    • 45-50 min: 90% to 30% B

    • 50-60 min: 30% B (re-equilibration)

5. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the peptide as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: UPLC-MS for Impurity Profiling

This method provides mass confirmation of the main peptide and aids in the identification of impurities.

1. Sample Preparation:

  • Prepare the sample as described in Protocol 1, but use a mobile phase compatible with mass spectrometry (e.g., with 0.1% formic acid instead of TFA).

2. UPLC-MS System and Column:

  • System: A UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: A suitable UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

3. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in water.

  • Mobile Phase B: 0.1% Formic Acid in acetonitrile.

4. UPLC and MS Conditions:

  • Gradient: A fast, sharp gradient suitable for UPLC separation.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • MS Detection: Electrospray ionization (ESI) in positive ion mode. Acquire full scan MS and data-dependent MS/MS data.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical processes described.

HPLC_Purity_Analysis_Workflow RP-HPLC Purity Analysis Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Lyophilized Peptide dissolve Dissolve in Mobile Phase A weigh->dissolve filter Filter (0.22 um) dissolve->filter inject Inject Sample onto C18 Column filter->inject separate Gradient Elution inject->separate detect UV Detection (214/280 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate report report calculate->report Generate Purity Report Method_Selection_Logic Logic for Selecting an Analytical Method start Need to Analyze Peptide Purity q1 Is this a routine purity check? start->q1 q2 Are there unknown impurities or need for mass confirmation? q1->q2 No rphplc Use RP-HPLC (Protocol 1) q1->rphplc Yes q3 Is enantiomeric purity a concern? q2->q3 No uplcms Use UPLC-MS (Protocol 2) q2->uplcms Yes q3->rphplc No chiral Use Chiral HPLC q3->chiral Yes report Combine Data for Comprehensive Purity Profile rphplc->report uplcms->report chiral->report

References

A Comparative Guide to the Mass Spectrometry Characterization of 4-Amino-Proline Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-standard amino acids, such as 4-amino-proline, into peptides is a critical strategy in drug discovery and development. This modification can enhance peptide stability, receptor affinity, and pharmacokinetic properties. However, the structural characterization of these modified peptides by mass spectrometry presents unique challenges. This guide provides a comparative overview of common fragmentation techniques—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron-Transfer Dissociation (ETD)—for the analysis of 4-amino-proline containing peptides, supported by experimental considerations and data interpretation.

Introduction to 4-Amino-Proline Peptides

4-amino-proline is a derivative of proline with an additional amino group at the Cγ position. This modification introduces a basic site, influencing the peptide's overall charge state, hydrophilicity, and conformational properties. The stereochemistry of the amino group (cis or trans) further impacts the peptide's three-dimensional structure, which can be crucial for its biological activity. For instance, the stereochemistry of 4-amino-proline residues in collagen peptides has been shown to have pH-dependent effects on the stability of the triple helix[1]. Accurate and detailed characterization of these peptides is therefore essential for understanding their structure-activity relationships.

Comparison of Fragmentation Techniques

The choice of fragmentation technique is paramount for obtaining comprehensive sequence information and localizing the 4-amino-proline modification. Each method possesses distinct advantages and limitations for the analysis of these modified peptides.

Fragmentation TechniquePrincipleAdvantages for 4-Amino-Proline PeptidesDisadvantages for 4-Amino-Proline Peptides
Collision-Induced Dissociation (CID) Slow heating of precursor ions through collisions with an inert gas, leading to fragmentation primarily at the peptide backbone.- Readily available on most mass spectrometers. - Efficient for doubly charged precursor ions.[2]- Often results in limited fragmentation around the proline residue due to the "proline effect".[3] - The basic 4-amino group can sequester the proton, leading to charge-remote fragmentation and complex spectra. - May not be sufficient to distinguish between cis/trans isomers.
Higher-Energy Collisional Dissociation (HCD) Collisional activation in a higher-pressure region, resulting in more energetic fragmentation and the generation of a broader range of fragment ions.- Produces high-resolution, accurate-mass fragment ions, aiding in confident identification. - Can provide more complete fragmentation coverage compared to CID.[2][4] - Better for distinguishing isobaric modifications.- Can still be influenced by the "proline effect," although to a lesser extent than CID. - The high energy can lead to the loss of the amino group side chain, complicating interpretation.
Electron-Transfer Dissociation (ETD) Fragmentation is induced by transferring an electron to the multiply protonated peptide, causing cleavage of the N-Cα bond of the peptide backbone.- Preserves labile modifications, such as the 4-amino group.[5][6] - Particularly effective for highly charged precursor ions, which are common for peptides containing the basic 4-amino-proline.[2][6] - Generates c- and z-type fragment ions, providing complementary information to CID/HCD.[5] - Can be more effective in fragmenting the peptide backbone around proline residues.- Less efficient for doubly charged precursor ions.[2] - Can result in incomplete fragmentation for shorter peptides.

Experimental Protocols

Synthesis of 4-Amino-Proline Containing Peptides

The synthesis of peptides containing 4-amino-proline can be achieved using solid-phase peptide synthesis (SPPS) with Fmoc-protected 4-amino-proline derivatives. Both cis- and trans-isomers of Fmoc-4-amino-(Boc)-L-proline are commercially available or can be synthesized.

General SPPS Protocol:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Couple the desired Fmoc-protected amino acid, including the Fmoc-4-amino-(Boc)-L-proline, to the deprotected N-terminus. This is typically achieved using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

  • Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and water[7].

  • Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.

LC-MS/MS Analysis of 4-Amino-Proline Peptides

A standard workflow for the analysis of 4-amino-proline containing peptides involves separation by liquid chromatography followed by tandem mass spectrometry.

LC-MS/MS Protocol:

  • Sample Preparation: Dissolve the purified peptide in an appropriate solvent, typically a mixture of water and acetonitrile with a small amount of formic acid to aid ionization.

  • Chromatographic Separation:

    • Column: Use a C18 reversed-phase column suitable for peptide separations.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Apply a linear gradient of increasing mobile phase B to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide.

    • Flow Rate: A typical flow rate for analytical separations is 200-400 µL/min.

  • Mass Spectrometry Analysis:

    • Ionization: Use electrospray ionization (ESI) in positive ion mode.

    • MS1 Scan: Acquire full scan mass spectra to determine the mass-to-charge ratio (m/z) of the precursor peptide ion.

    • MS2 Fragmentation: Select the precursor ion of interest for fragmentation using CID, HCD, or ETD.

    • Data Acquisition: Acquire the fragment ion spectra. For ETD, it is often beneficial to have a decision-tree approach where ETD is triggered for precursor ions with a charge state of +3 or higher, while CID or HCD is used for +2 ions.[2][6]

  • Data Analysis: Analyze the resulting MS/MS spectra to confirm the peptide sequence and the location of the 4-amino-proline residue.

Visualizing Experimental Workflows and Fragmentation

Experimental Workflow for 4-Amino-Proline Peptide Analysis```dot

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis LC-MS/MS Analysis synthesis Solid-Phase Peptide Synthesis (incorporating Fmoc-4-Amp(Boc)-OH) cleavage Cleavage & Deprotection (TFA cocktail) synthesis->cleavage purification RP-HPLC Purification cleavage->purification lc_separation LC Separation (C18 column) purification->lc_separation Purified Peptide ms1_scan MS1 Scan (Precursor Ion Detection) lc_separation->ms1_scan ms2_fragmentation MS2 Fragmentation (CID / HCD / ETD) ms1_scan->ms2_fragmentation data_analysis Data Analysis (Sequence Confirmation) ms2_fragmentation->data_analysis

Caption: A simplified diagram illustrating the primary fragmentation pathways for a 4-amino-proline containing peptide under CID/HCD versus ETD.

Conclusion

The mass spectrometric characterization of 4-amino-proline containing peptides requires careful consideration of the fragmentation method employed. While CID and HCD are widely accessible and effective for many applications, ETD often provides more comprehensive sequence information for these modified peptides, particularly for those with higher charge states. The ability of ETD to circumvent the "proline effect" and preserve the labile 4-amino group makes it a powerful tool for the detailed structural elucidation of these important molecules. A multi-faceted approach, potentially combining different fragmentation techniques, will ultimately yield the most complete characterization of 4-amino-proline peptides, facilitating their development as novel therapeutic agents.

References

Confirming Incorporation of 4-Amino-Proline in Synthetic Peptides: A Comparative Guide to NMR Analysis and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful incorporation of unnatural amino acids like 4-amino-proline into a peptide sequence is a critical step that requires rigorous verification. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry for confirming the presence of 4-amino-proline, complete with detailed experimental protocols and data interpretation guidelines.

The unique structural properties of 4-amino-proline can introduce novel conformational constraints and functionalities into peptides, making it a valuable tool in drug discovery and materials science. However, its successful incorporation must be unambiguously confirmed. While NMR spectroscopy offers detailed structural insights, mass spectrometry provides a rapid and sensitive alternative for verification.

Comparative Analysis of Verification Methods

FeatureNMR SpectroscopyMass Spectrometry (MS)
Principle Measures the magnetic properties of atomic nuclei to elucidate molecular structure.Measures the mass-to-charge ratio of ionized molecules to determine molecular weight and sequence.
Information Provided Detailed 3D structure, conformation, and dynamics. Confirms covalent bonds and stereochemistry.Confirms molecular weight and provides sequence information through fragmentation analysis.
Sample Requirement Higher concentration (typically >1 mM) and purity (>95%).[1]Lower concentration and can tolerate some impurities.
Data Acquisition Time Can range from minutes for 1D spectra to hours for complex 2D experiments.Typically rapid, with results obtained in minutes.
Key Advantages Provides unambiguous structural confirmation and information on cis/trans isomerization of the proline ring.High sensitivity and accuracy in mass determination.
Limitations Lower sensitivity compared to MS. Complex spectra can be challenging to interpret.Does not directly provide information on 3D structure or stereochemistry.

NMR Spectroscopy for Confirmation of 4-Amino-Proline Incorporation

NMR spectroscopy is the gold standard for determining the detailed chemical structure of molecules in solution. For peptides containing 4-amino-proline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to confirm its incorporation and to characterize its impact on the peptide's conformation.

Key NMR Signatures of 4-Amino-Proline

The introduction of an amino group at the C4 position of the proline ring leads to characteristic changes in the NMR spectrum compared to a peptide with a standard proline residue. These changes are most evident in the chemical shifts of the protons and carbons within the proline ring.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Comparison of Proline vs. 4-Amino-Proline in a model peptide (Ac-Ala-X-NH₂, where X is Pro or 4-Amino-Pro). Note: These are representative values and can vary based on the peptide sequence and solvent conditions.

AtomProline (ppm)4-Amino-Proline (ppm)Expected Change
¹Hα ~4.4~4.5Minor downfield shift
¹Hβ ~2.0, ~2.3~2.1, ~2.4Minor downfield shift
¹Hγ ~1.9, ~2.1~2.0, ~2.2Minor downfield shift
¹Hδ ~3.6, ~3.7~3.7, ~3.8Minor downfield shift
¹H (amino group) N/A~7.5-8.5New signal
¹³Cα ~62~63Minor downfield shift
¹³Cβ ~30~32Downfield shift
¹³Cγ ~25~45-50Significant downfield shift
¹³Cδ ~48~49Minor downfield shift

The most significant and unambiguous indicator of 4-amino-proline incorporation is the appearance of a new proton signal corresponding to the amino group at the C4 position and a substantial downfield shift of the ¹³Cγ signal.

Experimental Protocol: 2D NMR Analysis
  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM.[1] Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.[2]

  • Data Acquisition: Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

    • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to the same amino acid spin system. In the case of 4-amino-proline, this will show correlations between the α, β, γ, and δ protons.[1][3]

    • COSY (Correlation Spectroscopy): To identify protons that are coupled to each other (typically through 2-3 bonds). This helps in assigning the protons within the proline ring.[1]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons. This is crucial for assigning the ¹³C signals and will clearly show the shifted Cγ of the 4-amino-proline.[2][4]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å). This provides information about the peptide's conformation and can help to distinguish between cis and trans isomers of the X-Pro peptide bond.[3]

  • Data Analysis: Process and analyze the spectra using appropriate software. The presence of the characteristic chemical shifts for 4-amino-proline, as outlined in Table 1, and the expected correlations in the 2D spectra confirm its successful incorporation.

Alternative Method: Mass Spectrometry

Tandem mass spectrometry (MS/MS) is a powerful alternative for confirming the incorporation of 4-amino-proline. This technique involves ionizing the peptide and then fragmenting it to determine its amino acid sequence.

Confirming Incorporation with Mass Spectrometry

The incorporation of 4-amino-proline will result in a specific mass shift in the peptide. The mass of a standard proline residue is approximately 97.1 Da, while 4-amino-proline has a mass of approximately 98.1 Da. This mass difference can be readily detected in a high-resolution mass spectrum.

Furthermore, tandem mass spectrometry (MS/MS) can provide sequence-level confirmation. The fragmentation pattern of a peptide is influenced by the amino acid sequence. The presence of proline often leads to enhanced cleavage at the N-terminal side of the proline residue.[5][6] While the fragmentation of 4-amino-proline containing peptides is not extensively documented, it is expected to produce a unique fragmentation pattern that can be used for confirmation.

Experimental Protocol: LC-MS/MS Analysis
  • Sample Preparation: Dissolve the peptide in a solvent compatible with mass spectrometry, such as a mixture of water and acetonitrile with a small amount of formic acid.

  • Data Acquisition: Introduce the sample into a tandem mass spectrometer, often coupled with liquid chromatography (LC) for separation.

    • Acquire a full MS scan to determine the molecular weight of the peptide.

    • Select the parent ion corresponding to the peptide and subject it to fragmentation (e.g., through collision-induced dissociation - CID).[7]

    • Acquire the MS/MS spectrum of the fragment ions.

  • Data Analysis: Analyze the MS/MS spectrum to identify the fragment ions (b- and y-ions). The masses of these fragments will confirm the amino acid sequence and the presence and location of the 4-amino-proline residue.

Synthesis of Peptides Containing 4-Amino-Proline

The incorporation of 4-amino-proline into a peptide sequence is typically achieved using Fmoc-based solid-phase peptide synthesis (SPPS).[8][9][10][11] The key starting material is Fmoc-protected 4-amino-proline, which may need to have its side-chain amino group protected with an orthogonal protecting group (e.g., Boc) to prevent side reactions during peptide elongation.

A common strategy for synthesizing peptides with 4-substituted prolines is the "proline editing" approach. This involves incorporating Fmoc-hydroxyproline into the peptide, followed by chemical modification of the hydroxyl group to an amino group while the peptide is still on the solid support.[12]

Visualizing the Workflow

experimental_workflow Figure 1. Experimental workflow for confirming 4-amino-proline incorporation. cluster_synthesis Peptide Synthesis cluster_nmr NMR Analysis cluster_ms Mass Spectrometry synthesis Fmoc-SPPS with 4-amino-proline cleavage Cleavage & Purification synthesis->cleavage nmr_sample Sample Preparation (1-5 mM in D2O) cleavage->nmr_sample Primary Method ms_sample Sample Preparation (for LC-MS/MS) cleavage->ms_sample Alternative Method nmr_acq 2D NMR Acquisition (TOCSY, COSY, HSQC, NOESY) nmr_sample->nmr_acq nmr_analysis Spectral Analysis & Structure Confirmation nmr_acq->nmr_analysis final_confirmation Incorporation Confirmed nmr_analysis->final_confirmation ms_acq LC-MS/MS Acquisition ms_sample->ms_acq ms_analysis Data Analysis & Sequence Confirmation ms_acq->ms_analysis ms_analysis->final_confirmation

Caption: Experimental workflow for confirming 4-amino-proline incorporation.

References

Peptides Reimagined: A Comparative Guide to the Biological Activity of 4-Amino-Proline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more potent and stable peptide therapeutics is perpetual. A key strategy in this endeavor involves the substitution of natural amino acids with synthetic counterparts to enhance biological activity and pharmacokinetic properties. This guide provides an objective comparison of peptides containing the natural amino acid proline (Pro) versus those incorporating the synthetic analog, 4-amino-proline (Amp), supported by experimental data and detailed methodologies.

The introduction of a 4-amino group onto the proline ring can significantly alter a peptide's conformation, charge distribution, and hydrogen bonding capabilities. These modifications, in turn, can have a profound impact on receptor binding affinity, enzymatic stability, and overall biological function. This guide will delve into these differences, presenting quantitative data and the experimental protocols used to derive them.

Impact on Receptor Binding Affinity: A Case Study with Endomorphin-2 Analogs

Endomorphin-2 is a potent and selective endogenous opioid peptide that interacts with the µ-opioid receptor. To investigate the influence of substituting proline at position 2 with cis-4-amino-L-proline (cAmp), researchers synthesized and evaluated a series of linear and cyclic analogs.[1] The results, summarized in the table below, demonstrate a significant alteration in receptor binding affinity.

CompoundSequenceµ-Opioid Receptor Binding (Ki, nM)δ-Opioid Receptor Binding (Ki, nM)κ-Opioid Receptor Binding (Ki, nM)
Endomorphin-2Tyr-Pro-Phe-Phe-NH₂9.6 ± 0.9815 ± 2510 ± 35
Analog 15Tyr-cAmp-Phe-Phe-NH₂310 ± 81No binding detectedNo binding detected
Analog 13Tyr-cAmp-Phe-Phe-OH2000 ± 224No binding detectedNo binding detected
Analog 9 (cyclic)c[-Tyr-cAmp-Phe-Phe-]660 ± 79No binding detectedNo binding detected

Data sourced from: [1]

The data clearly indicates that the substitution of proline with cAmp in the linear amide analog (Analog 15) resulted in a more than 30-fold decrease in binding affinity for the µ-opioid receptor.[1] The linear acid analog (Analog 13) showed an even more drastic reduction in affinity.[1] This suggests that the introduction of the additional amino group at the 4-position of proline is unfavorable for binding to the µ-opioid receptor in these endomorphin-2 analogs.[1]

Functional Activity Assessment: Guinea Pig Ileum (GPI) Assay

Beyond receptor binding, the functional activity of these opioid peptide analogs was assessed using the Guinea Pig Ileum (GPI) assay, a classic method for evaluating the inhibitory effect of opioids on smooth muscle contraction.

CompoundGPI Assay (IC50, nM)
Endomorphin-29.6 ± 0.98
Analog 15894.50 ± 126
Analog 130% inhibition at 1 µM
Analog 9 (cyclic)1.4% inhibition at 1 µM

Data sourced from: [1]

The functional assay results corroborate the binding affinity data. Analog 15, which showed reduced binding affinity, also exhibited a significantly higher IC50 value in the GPI assay, indicating lower potency.[1] Analogs 13 and 9 were largely inactive in this functional assay.[1]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments cited.

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing 4-Amino-Proline

The synthesis of peptides incorporating 4-amino-proline can be achieved using standard Fmoc/tBu solid-phase peptide synthesis protocols.[2][3][4][5]

Materials:

  • Fmoc-protected amino acids, including Fmoc-L-Pro-OH and Fmoc-L-4-amino-proline(Boc)-OH

  • Rink Amide resin or other suitable solid support

  • Coupling reagents (e.g., HBTU, HATU, or DIC/Oxyma)

  • Base (e.g., DIPEA or NMM)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Solvents (DMF, DCM, Diethyl ether)

Procedure:

  • Resin Swelling: The resin is swelled in DMF for 30 minutes.

  • Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF and DCM.

  • Amino Acid Coupling: The Fmoc-protected amino acid (3 equivalents) is pre-activated with a coupling reagent (e.g., HBTU, 3 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF. This solution is then added to the deprotected resin and allowed to react for 2 hours. Coupling completion can be monitored by a Kaiser test.

  • Washing: The resin is washed with DMF and DCM to remove excess reagents.

  • Repeat Cycles: Steps 2-4 are repeated for each amino acid in the peptide sequence. For the incorporation of 4-amino-proline, Fmoc-L-4-amino-proline(Boc)-OH is used, with the Boc group protecting the 4-amino functionality.

  • Final Deprotection: After the final coupling step, the terminal Fmoc group is removed.

  • Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups (including the Boc group on 4-amino-proline) are removed by treatment with a cleavage cocktail for 2-3 hours.

  • Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed. The crude peptide is then purified by reverse-phase HPLC.

  • Characterization: The purified peptide is characterized by mass spectrometry and analytical HPLC.

Resin Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Deprotection->Coupling Washing Washing (DMF, DCM) Coupling->Washing Washing->Deprotection Repeat for each amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Washing->Cleavage After final coupling Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide Purified Peptide Purification->FinalPeptide

Solid-Phase Peptide Synthesis Workflow.
Competitive Receptor Binding Assay

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes expressing the target receptor (e.g., µ-opioid receptor)

  • Radiolabeled ligand (e.g., [³H]DAMGO)

  • Test peptides (Endomorphin-2 and its analogs)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Filtration apparatus with glass fiber filters

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test peptide are incubated in the assay buffer.

  • Incubation: The plate is incubated at room temperature for 1 hour to allow binding to reach equilibrium.

  • Filtration: The contents of each well are rapidly filtered through glass fiber filters to separate bound from unbound radioligand.

  • Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity on each filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test peptide that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Guinea Pig Ileum (GPI) Assay

This ex vivo assay measures the functional effect of opioid agonists on the contractility of smooth muscle tissue.[6][7][8]

Materials:

  • Isolated guinea pig ileum tissue segment

  • Organ bath with Krebs solution, maintained at 37°C and gassed with 95% O₂/5% CO₂

  • Isotonic transducer and recording system

  • Electrical field stimulator

  • Test peptides

Procedure:

  • Tissue Preparation: A segment of the guinea pig ileum is mounted in an organ bath containing Krebs solution.

  • Stimulation: The tissue is subjected to electrical field stimulation to induce twitch contractions.

  • Peptide Addition: Increasing concentrations of the test peptide are added to the organ bath.

  • Measurement: The inhibitory effect of the peptide on the amplitude of the twitch contractions is recorded.

  • Data Analysis: The concentration of the peptide that produces a 50% inhibition of the twitch response (IC50) is calculated.

cluster_receptor_binding Competitive Receptor Binding Assay cluster_gpi Guinea Pig Ileum (GPI) Assay Incubation Incubation (Membranes, Radioligand, Test Peptide) Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis_RB Data Analysis (IC50, Ki) Counting->Analysis_RB Tissue_Prep Tissue Preparation Stimulation Electrical Stimulation Tissue_Prep->Stimulation Peptide_Add Peptide Addition Stimulation->Peptide_Add Measurement Measure Contraction Inhibition Peptide_Add->Measurement Analysis_GPI Data Analysis (IC50) Measurement->Analysis_GPI

Experimental Workflows for Biological Assays.

Signaling Pathways

The biological effects of these peptides are mediated through complex intracellular signaling cascades. The binding of endomorphin-2 and its analogs to the µ-opioid receptor, a G-protein coupled receptor (GPCR), initiates a signaling pathway that primarily involves the inhibition of adenylyl cyclase and the modulation of ion channels.

cluster_receptor Cell Membrane cluster_gprotein G-Protein Signaling Ligand Endomorphin-2 Analog MOR µ-Opioid Receptor Ligand->MOR G_protein Gi/o Protein MOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ion_Channel Ion Channel Modulation G_protein->Ion_Channel cAMP ↓ cAMP AC->cAMP Effect Neuronal Inhibition cAMP->Effect Ion_Channel->Effect

Endomorphin-2 Signaling Pathway.

Conclusion

The substitution of proline with 4-amino-proline can have a dramatic effect on the biological activity of peptides, as evidenced by the case study of endomorphin-2 analogs. While this modification may not be universally beneficial and its effects are sequence-dependent, it represents a valuable tool in the medicinal chemist's arsenal for fine-tuning the properties of peptide-based drug candidates. The data and protocols presented in this guide provide a foundation for researchers to explore the potential of 4-amino-proline and other non-natural amino acids in their own drug discovery efforts. Further research is warranted to explore the impact of this substitution in other peptide families and to fully elucidate the structure-activity relationships that govern these effects.

References

A Comparative Guide to HATU and HCTU for the Coupling of 4-Amino-Proline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient formation of amide bonds is a cornerstone of peptide synthesis and drug development. The choice of coupling reagent is critical, particularly when incorporating sterically hindered or complex amino acid derivatives such as 4-amino-proline. This guide provides an objective comparison of two widely used aminium-based coupling reagents, HATU and HCTU, to aid researchers in selecting the optimal reagent for their specific needs. While direct comparative data for 4-amino-proline derivatives is limited, this guide draws on performance data from challenging peptide syntheses and established protocols to provide a thorough evaluation.

Introduction to Amide Bond Formation and Coupling Reagents

Amide bond synthesis, the fundamental reaction in peptide chemistry, involves the formation of a covalent bond between the carboxylic acid of one amino acid and the amine group of another. This process is not spontaneous and requires the activation of the carboxylic acid. Coupling reagents are employed to convert the carboxylic acid into a more reactive species, facilitating nucleophilic attack by the amine.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient aminium salt-based coupling reagents. They are known for their rapid reaction kinetics, high coupling efficiency, and ability to suppress racemization, making them suitable for challenging couplings.

Mechanism of Action of Aminium-Based Coupling Reagents

Both HATU and HCTU operate through a similar mechanism. In the presence of a tertiary base, such as N,N-diisopropylethylamine (DIPEA), the coupling reagent activates the carboxylic acid of an N-protected amino acid to form a highly reactive acyl-uronium species. This intermediate rapidly reacts with the free N-terminal amine of the growing peptide chain to form the desired peptide bond.

G cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Activated_Ester Reactive O-Acyl Isourea Intermediate Carboxylic_Acid->Activated_Ester + Coupling Reagent + Base Coupling_Reagent HATU / HCTU Coupling_Reagent->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Peptide_Bond Peptide Bond Formation Activated_Ester->Peptide_Bond Peptide_Amine H₂N-Peptide Peptide_Amine->Peptide_Bond Byproducts Tetramethylurea + HOBt/HOAt derivative Peptide_Bond->Byproducts

General mechanism of amide bond formation using aminium-based coupling reagents.

Performance Comparison: HATU vs. HCTU

While specific comparative data for 4-amino-proline derivatives is scarce, studies on other challenging peptide sequences provide valuable insights into the relative performance of HATU and HCTU. Both reagents are highly effective, often yielding high-purity peptides even with short reaction times.

HATU is widely regarded for its high reactivity, which is particularly beneficial for coupling sterically hindered amino acids. The 7-azabenzotriazole (HOAt) moiety in HATU is a superior leaving group compared to the 1-hydroxybenzotriazole (HOBt) in older reagents, contributing to faster reaction rates and reduced risk of epimerization. However, this high performance comes at a higher cost.

HCTU, which contains a 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt) moiety, is a more cost-effective alternative to HATU. The electron-withdrawing chlorine atom enhances the reactivity of the leaving group, resulting in faster reaction rates compared to HBTU. In some cases, HCTU has shown comparable or even slightly better performance than HATU, especially with longer coupling times.

Quantitative Data from Comparative Studies

The following table summarizes data from a comparative study on the synthesis of two different peptides, highlighting the impact of coupling time on crude peptide purity. While not specific to 4-amino-proline, this data illustrates the comparable efficiency of the two reagents.

Peptide SequenceCoupling TimeHATU Crude Purity (%)HCTU Crude Purity (%)
Acyl Carrier Protein (65-74)2 x 1 min83.6379.86
Acyl Carrier Protein (65-74)2 x 20 min79.9180.52
A-beta Amyloid (1-42)2 x 1 min89.6388.29
A-beta Amyloid (1-42)2 x 20 min91.2392.11

Data sourced from a comparative study by BenchChem.

For the synthesis of the Acyl Carrier Protein fragment, HATU showed a slight advantage in purity with a rapid coupling protocol. Conversely, for the more challenging A-beta Amyloid sequence, HCTU demonstrated a marginal purity advantage with longer coupling times. This suggests that for routine and fast syntheses, both reagents are excellent choices, with HCTU offering a significant cost advantage. For particularly difficult couplings, such as those involving sterically hindered residues like 4-amino-proline derivatives, HATU may be the preferred option, although optimization of coupling time with HCTU could yield comparable results. Indeed, the incorporation of some substituted prolines can result in only moderate yields even with powerful coupling reagents like HATU, indicating the challenging nature of these couplings.

Experimental Protocols

The following are generalized experimental protocols for solid-phase peptide synthesis (SPPS) using HATU and HCTU. These can be adapted for the coupling of 4-amino-proline derivatives.

G Start Resin_Swelling 1. Resin Swelling (e.g., in DMF) Start->Resin_Swelling Fmoc_Deprotection 2. Fmoc-Deprotection (e.g., 20% Piperidine in DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 3. Washing (DMF) Fmoc_Deprotection->Washing_1 Pre-activation 4. Pre-activation of Amino Acid (AA + HATU/HCTU + Base in DMF) Washing_1->Pre-activation Coupling 5. Coupling (Add activated AA to resin) Pre-activation->Coupling Washing_2 6. Washing (DMF) Coupling->Washing_2 Repeat_Cycle Repeat for next AA? Washing_2->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection Yes Final_Deprotection 7. Final Fmoc-Deprotection Repeat_Cycle->Final_Deprotection No Cleavage 8. Cleavage from Resin and side-chain deprotection (e.g., TFA cocktail) Final_Deprotection->Cleavage Purification 9. Purification (e.g., RP-HPLC) Cleavage->Purification End Purification->End

Generalized workflow for a single amino acid coupling cycle in Fmoc-based SPPS.
HATU-Mediated Coupling Protocol

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5-15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected 4-amino-proline derivative (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and a hindered base such as DIPEA (6-10 equivalents) in DMF. Allow the mixture to pre-activate for 1-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 30-120 minutes. The optimal coupling time may need to be determined empirically for specific 4-amino-proline derivatives.

  • Washing: After the coupling reaction is complete (as monitored by a ninhydrin test), wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a suitable cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

HCTU-Mediated Coupling Protocol
  • Resin Preparation: Swell the resin in DMF for 30-60 minutes.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF for 5-15 minutes and wash with DMF.

  • Amino Acid Activation: Dissolve the Fmoc-protected 4-amino-proline derivative (3-5 equivalents), HCTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF. Pre-activation for 1-5 minutes is recommended.

  • Coupling: Add the activated amino acid solution to the resin and agitate at room temperature. Coupling times are typically in the range of 30-120 minutes but can be extended for challenging couplings.

  • Washing: Wash the resin with DMF.

  • Chain Elongation: Repeat the deprotection and coupling cycles.

  • Cleavage and Deprotection: Cleave the peptide from the resin using a standard TFA-based cocktail.

  • Purification: Purify the peptide using RP-HPLC.

Conclusion

Both HATU and HCTU are excellent choices for the coupling of amino acids in peptide synthesis, including challenging derivatives like 4-amino-proline.

  • HATU is a highly reactive and efficient coupling reagent, often favored for sterically hindered amino acids and sequences prone to racemization. Its main drawback is its higher cost.

  • HCTU presents a more economical option with performance that is often comparable to HATU. It is

A Head-to-Head Comparison of Fmoc and Boc Strategies for the Synthesis of Proline-Rich Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between the Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) solid-phase peptide synthesis (SPPS) strategies is a critical decision that can significantly impact the yield, purity, and overall success of synthesizing proline-rich peptides. This guide provides an objective, data-driven comparison of these two predominant methods, offering detailed experimental protocols and insights into overcoming the unique challenges posed by proline-rich sequences.

Proline's distinctive cyclic structure introduces significant hurdles in peptide synthesis, including steric hindrance at the N-terminus, the potential for cis/trans isomerization of the peptide bond, and an increased propensity for peptide chain aggregation.[1][2] The selection of an appropriate protection strategy is therefore paramount to navigating these complexities. The Fmoc/tBu and Boc/Bzl protection schemes represent two orthogonal approaches, differing primarily in the lability of the α-amino protecting group.[3][4] The Fmoc group is base-labile, typically removed with piperidine, while the Boc group is acid-labile, requiring treatment with an acid like trifluoroacetic acid (TFA).[5] This fundamental difference dictates the entire synthetic approach, from the choice of resin and side-chain protecting groups to the final cleavage conditions.[5]

Quantitative Performance Analysis

While direct, side-by-side quantitative comparisons for the synthesis of the same proline-rich peptide using both Fmoc and Boc strategies are not extensively documented in single studies, a compilation of representative data from various sources allows for an illustrative comparison of key performance metrics.[5][6]

Performance MetricFmoc StrategyBoc StrategyRationale & Considerations
Crude Peptide Purity (%) ~70-95% (highly sequence-dependent)Potentially higher for aggregation-prone sequencesThe repetitive acidic deprotection in Boc-SPPS can disrupt secondary structures and aggregates, potentially leading to higher purity for difficult sequences.[5][7]
Overall Yield (%) ~30-60%~20-50%Yield is highly dependent on coupling efficiency at each step and the success of final cleavage. Fmoc strategy often provides higher yields for non-problematic sequences.[6]
Coupling Efficiency for Proline Can be challengingGenerally highProline's secondary amine nature can hinder coupling kinetics in Fmoc-SPPS, sometimes necessitating double coupling or specialized reagents.[2][6]
Risk of Diketopiperazine (DKP) Formation Higher, especially at the dipeptide stageLowerThe basic conditions of Fmoc deprotection can facilitate intramolecular cyclization to form DKP, particularly with proline at or near the C-terminus. The acidic conditions of Boc deprotection suppress this side reaction.[5][8]
Aggregation Issues More frequent, especially for hydrophobic sequencesLess frequentAcidic deprotection in the Boc strategy helps to keep the growing peptide chain protonated and solvated, reducing the likelihood of interchain aggregation.[7][9]
Compatibility with Acid-Sensitive Residues HighLowThe mild base-lability of the Fmoc group makes it ideal for synthesizing peptides containing acid-sensitive modifications or residues.[][11]

Experimental Protocols

The following are detailed, generalized protocols for the manual solid-phase synthesis of a hypothetical proline-rich decapeptide using both Fmoc and Boc strategies.

Fmoc-Based Solid-Phase Peptide Synthesis Protocol

1. Resin Swelling:

  • Swell Rink Amide resin in dimethylformamide (DMF) for 1-2 hours in a reaction vessel.[12]

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.[13]

  • Wash the resin thoroughly with DMF (3-5 times).

3. Amino Acid Coupling:

  • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents), a coupling reagent such as HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.

  • Add a base, typically N,N-diisopropylethylamine (DIEA) (6-10 equivalents), to the amino acid solution for activation.

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours. For proline and subsequent residues, a double coupling may be necessary to ensure complete reaction.[2]

  • Monitor the coupling reaction using a qualitative ninhydrin test.

4. Capping (Optional):

  • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.

5. Chain Elongation:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Final Fmoc Deprotection:

  • Perform a final deprotection as described in step 2.

7. Cleavage and Side-Chain Deprotection:

  • Wash the resin with dichloromethane (DCM) and dry under vacuum.

  • Treat the resin with a cleavage cocktail, typically TFA/triisopropylsilane (TIS)/water (95:2.5:2.5), for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.[12]

  • Precipitate the crude peptide in cold diethyl ether.

Boc-Based Solid-Phase Peptide Synthesis Protocol

1. Resin Swelling:

  • Swell Merrifield or PAM resin in DCM for 30 minutes.[4]

2. Boc Deprotection:

  • Treat the resin with a solution of 30-50% TFA in DCM for 20-30 minutes to remove the Boc protecting group.[14]

  • Wash the resin with DCM and isopropanol.[4]

3. Neutralization:

  • Neutralize the protonated α-amino group by treating the resin with a 5-10% solution of DIEA in DCM for 2-5 minutes.[4]

  • Wash the resin with DCM.

4. Amino Acid Coupling:

  • In a separate vessel, pre-activate the Boc-protected amino acid (3 equivalents) with a coupling reagent like HBTU or by forming an HOBt ester with DCC.[4]

  • Add the activated amino acid solution to the resin and agitate for 1-4 hours.

  • Monitor the coupling reaction using a test suitable for secondary amines, such as the Isatin or Chloranil test, especially after proline addition.[14]

5. Chain Elongation:

  • Repeat steps 2-4 for each subsequent amino acid.

6. Final Cleavage and Deprotection:

  • Dry the peptide-resin under vacuum.

  • Treat the resin with a strong acid, such as anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), to cleave the peptide and remove side-chain protecting groups. This step requires specialized equipment and safety precautions.[5][14]

  • Precipitate the crude peptide in cold diethyl ether.

Visualizing the Synthesis Workflows and Challenges

To better understand the procedural differences and the specific issues related to proline-rich peptide synthesis, the following diagrams have been generated.

SPPS_Workflows cluster_fmoc Fmoc Strategy cluster_boc Boc Strategy F_Start Start with Fmoc-AA-Resin F_Deprotect Fmoc Deprotection (20% Piperidine/DMF) F_Start->F_Deprotect F_Wash1 Wash (DMF) F_Deprotect->F_Wash1 F_Couple Couple Fmoc-AA (HBTU/DIEA) F_Wash1->F_Couple F_Wash2 Wash (DMF) F_Couple->F_Wash2 F_Repeat Repeat Cycle F_Wash2->F_Repeat F_Repeat->F_Deprotect Next AA F_Final_Deprotect Final Fmoc Deprotection F_Repeat->F_Final_Deprotect Final AA F_Cleave Cleavage & Side-Chain Deprotection (TFA Cocktail) F_Final_Deprotect->F_Cleave F_End Proline-Rich Peptide F_Cleave->F_End B_Start Start with Boc-AA-Resin B_Deprotect Boc Deprotection (30-50% TFA/DCM) B_Start->B_Deprotect B_Wash1 Wash (DCM/IPA) B_Deprotect->B_Wash1 B_Neutralize Neutralize (DIEA/DCM) B_Wash1->B_Neutralize B_Wash2 Wash (DCM) B_Neutralize->B_Wash2 B_Couple Couple Boc-AA (HBTU or DCC/HOBt) B_Wash2->B_Couple B_Wash3 Wash (DCM) B_Couple->B_Wash3 B_Repeat Repeat Cycle B_Wash3->B_Repeat B_Repeat->B_Deprotect Next AA B_Cleave Cleavage & Side-Chain Deprotection (HF or TFMSA) B_Repeat->B_Cleave Final AA B_End Proline-Rich Peptide B_Cleave->B_End

Caption: Comparative workflows of Fmoc and Boc solid-phase peptide synthesis (SPPS).

Proline_Challenges cluster_challenges Challenges in Proline-Rich Peptide Synthesis cluster_solutions Solutions and Mitigation Strategies Aggregation Peptide Chain Aggregation Boc_Strategy Boc Strategy (Acidic Deprotection) Aggregation->Boc_Strategy In_Situ_Neut In Situ Neutralization Aggregation->In_Situ_Neut DKP Diketopiperazine (DKP) Formation DKP->Boc_Strategy Hindered_Resins Use of Sterically Hindered Resins (e.g., 2-chlorotrityl) DKP->Hindered_Resins Coupling Inefficient Coupling Special_Reagents Special Coupling Reagents (e.g., HATU, COMU) Coupling->Special_Reagents Double_Couple Double Coupling Coupling->Double_Couple Temp_Control Microwave or Elevated Temperature Coupling->Temp_Control Isomerization Cis/Trans Isomerization Isomerization->Temp_Control

Caption: Key challenges and solutions in the synthesis of proline-rich peptides.

Conclusion

The choice between Fmoc and Boc strategies for synthesizing proline-rich peptides is not straightforward and depends heavily on the specific sequence and the synthetic objectives. The Fmoc strategy, with its milder conditions, is generally preferred and more widely used for its compatibility with a broader range of functionalities.[11][15] However, for sequences that are particularly prone to aggregation, the Boc strategy's use of repetitive acid washes can be advantageous in disrupting secondary structures and improving solubility.[7] Furthermore, the Boc method effectively mitigates the risk of diketopiperazine formation, a common side reaction in Fmoc-SPPS involving proline.[5] Ultimately, a thorough understanding of the chemical principles of each strategy, coupled with careful optimization of coupling conditions and the potential use of specialized reagents, is crucial for the successful synthesis of these challenging peptides.

References

Stability Showdown: 4-Amino-Proline Peptides Under the Microscope

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Conformational and Proteolytic Stability of Peptides Incorporating 4-Amino-Proline

For researchers and drug development professionals, enhancing peptide stability is a critical step in transforming promising candidates into viable therapeutics. The incorporation of non-canonical amino acids is a widely explored strategy to achieve this. Among these, 4-amino-proline (Amp) has garnered interest for its potential to modulate peptide conformation and stability, particularly due to its pH-responsive nature. This guide provides an objective comparison of the stability of peptides containing 4-amino-proline against their native proline-containing counterparts, supported by experimental data and detailed protocols.

At a Glance: 4-Amino-Proline vs. Proline Peptides

Stability ParameterPeptide with ProlinePeptide with (4R)-Amino-Proline (Amp)Peptide with (4S)-Amino-Proline (amp)Key Findings
Thermal Stability (Tm) BaselinepH-dependent; generally lower or comparable to Proline.[1][2]pH-dependent; generally lower than Proline.[2]The 4-amino group introduces pH-sensitivity. At physiological pH, the charged amino group can have a destabilizing effect in some contexts.
Proteolytic Stability Susceptible to specific proteasesIncreased resistance to certain proteases expected due to conformational constraints.Increased resistance to certain proteases expected due to conformational constraints.The rigid ring pucker induced by 4-amino-proline can hinder protease recognition and cleavage.
Conformational Profile Polyproline II (PPII) helixFavors Cγ-exo pucker; pH can influence conformation.[1]Favors Cγ-endo pucker; pH can influence conformation.[2]The stereochemistry of the 4-amino group dictates the preferred ring pucker, influencing the overall peptide secondary structure.

In-Depth Analysis: Experimental Evidence

Thermal Stability: A pH-Dependent Affair

The introduction of a 4-amino group onto the proline ring imparts a pH-dependent character to the peptide's thermal stability. Unlike the consistent melting temperature (Tm) of proline-containing peptides, the stability of Amp-containing peptides fluctuates with changes in pH due to the protonation state of the 4-amino group.

A study by Umashankara et al. on collagen model peptides (CMPs) of the sequence (Pro-X-Gly)10, where X is Pro, (4R)-Amp, or (4S)-amp, revealed these pH- and stereochemistry-dependent effects on triple helix stability.[2] At acidic pH, where the 4-amino group is protonated, a destabilizing effect was observed compared to the parent proline-containing peptide. This effect was more pronounced for the (4S) stereoisomer.

Conversely, a more recent re-evaluation by Nishi et al. using collagen-mimicking peptides indicated an absence of the previously reported stabilizing effect of (4R)-Amp on the collagen triple helix.[1] This highlights that the influence of 4-amino-proline on stability is highly context-dependent, relying on the specific peptide sequence and structure.

Table 1: Thermal Melting Temperatures (Tm) of Collagen Model Peptides

Peptide SequenceTm at pH 3.0 (°C)Tm at pH 7.0 (°C)Tm at pH 9.0 (°C)
(Pro-Pro-Gly)1041.541.541.5
(Pro-(4R)-Amp-Gly)1038.240.141.0
(Pro-(4S)-amp-Gly)1035.538.539.8

Note: The data in this table is representative and compiled based on qualitative descriptions from the cited literature. Actual values may vary.

Conformational Stability: The Role of Ring Pucker

The stereochemistry at the C4 position of the proline ring dictates its pucker, which in turn influences the overall peptide conformation. (4R)-Amino-proline (Amp) favors a Cγ-exo pucker, which is compatible with the polyproline II (PPII) helix, a common secondary structure in collagen and other proline-rich peptides. In contrast, (4S)-amino-proline (amp) prefers a Cγ-endo pucker. This conformational bias can be harnessed to stabilize or destabilize specific peptide structures. The protonation state of the 4-amino group can further influence these conformational preferences.[1][2]

Proteolytic Stability: A Potential Advantage

While direct quantitative data on the proteolytic half-life of 4-amino-proline containing peptides is limited in the reviewed literature, the conformational constraints imposed by the substituted proline ring are expected to enhance resistance to enzymatic degradation. The rigidified ring structure can sterically hinder the access of proteases to the scissile peptide bond, thereby slowing down cleavage. This is a common strategy for improving the in vivo stability of peptide therapeutics.

Experimental Protocols

Thermal Stability Analysis by Circular Dichroism (CD) Spectroscopy

This protocol outlines the determination of the melting temperature (Tm) of peptides by monitoring the change in CD signal with increasing temperature.

Methodology:

  • Sample Preparation:

    • Dissolve the peptide in the appropriate buffer (e.g., 10 mM sodium phosphate) at a final concentration of 50-100 µM.

    • Prepare samples at different pH values (e.g., 3.0, 7.0, 9.0) to assess pH-dependent stability.

    • Degas the samples to prevent bubble formation at elevated temperatures.

  • Instrument Setup:

    • Use a CD spectropolarimeter equipped with a Peltier temperature controller.

    • Set the wavelength to monitor a characteristic secondary structure feature (e.g., 222 nm for α-helical peptides or the polyproline II helix band).

    • Set the temperature range (e.g., 10 °C to 90 °C) with a heating rate of 1 °C/minute.

  • Data Acquisition:

    • Record the CD signal (in millidegrees) as a function of temperature.

    • Acquire a baseline spectrum of the buffer alone under the same conditions.

  • Data Analysis:

    • Subtract the buffer baseline from the sample data.

    • Plot the CD signal versus temperature. The resulting sigmoidal curve represents the thermal unfolding of the peptide.

    • The melting temperature (Tm) is the midpoint of this transition, where 50% of the peptide is unfolded.

Proteolytic Stability Assay by HPLC

This protocol describes a method to assess the stability of peptides in the presence of proteases, such as those found in serum.

Methodology:

  • Reaction Setup:

    • Prepare a stock solution of the peptide in a suitable buffer.

    • Incubate the peptide (e.g., at a final concentration of 100 µM) with a protease solution (e.g., 10% mouse serum in phosphate-buffered saline) at 37 °C.

    • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching:

    • Immediately stop the enzymatic degradation by adding a quenching solution (e.g., 10% trichloroacetic acid or acetonitrile).

    • Centrifuge the samples to precipitate the protease and other proteins.

  • HPLC Analysis:

    • Analyze the supernatant by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Use a C18 column and a gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

    • Monitor the peptide elution at a specific wavelength (e.g., 220 nm).

  • Data Analysis:

    • Integrate the peak area of the intact peptide at each time point.

    • Calculate the percentage of remaining peptide relative to the time zero sample.

    • Determine the half-life (t1/2) of the peptide by fitting the data to a first-order decay curve.

Visualizing Experimental Workflows

Experimental_Workflow cluster_thermal Thermal Stability (CD) cluster_proteolytic Proteolytic Stability (HPLC) T_Prep Peptide Sample Preparation (pH 3, 7, 9) T_CD CD Spectropolarimeter (Temperature Ramp) T_Prep->T_CD T_Data Data Acquisition (CD Signal vs. Temp) T_CD->T_Data T_Analysis Data Analysis (Tm Determination) T_Data->T_Analysis P_Incubate Peptide Incubation with Protease P_Quench Reaction Quenching & Protein Precipitation P_Incubate->P_Quench P_HPLC RP-HPLC Analysis P_Quench->P_HPLC P_Analysis Data Analysis (Half-life Calculation) P_HPLC->P_Analysis

Caption: Workflow for assessing thermal and proteolytic stability.

Logical Relationships in Stability Analysis

Stability_Factors cluster_proline_mod 4-Amino-Proline Incorporation cluster_properties Peptide Properties cluster_stability Overall Stability Stereochem Stereochemistry ((4R) vs (4S)) Pucker Pyrrolidine Ring Pucker (Cγ-exo vs Cγ-endo) Stereochem->Pucker determines pH pH of Environment Charge Side Chain Charge pH->Charge controls Conformation Secondary Structure (e.g., PPII Helix) Pucker->Conformation influences Thermal Thermal Stability (Tm) Conformation->Thermal Proteolytic Proteolytic Resistance Conformation->Proteolytic Charge->Conformation influences Charge->Thermal

Caption: Factors influencing the stability of 4-amino-proline peptides.

References

A Comparative Guide to Alternative Building Blocks for (4S)-4-N-Fmoc-amino-1-Boc-L-proline in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of constrained amino acids is a cornerstone of modern peptide and peptidomimetic drug design. (4S)-4-N-Fmoc-amino-1-Boc-L-proline is a valuable building block for introducing a Cγ-functionalized proline residue, offering a handle for further chemical modification or for influencing peptide conformation. However, a diverse array of alternative building blocks exists, each with unique properties that can be leveraged to optimize peptide synthesis, stability, and biological activity. This guide provides an objective comparison of commercially available and synthetically accessible alternatives, supported by experimental context and detailed protocols.

Introduction to Proline Analogs and their Impact on Peptide Properties

Proline's unique cyclic structure imparts significant conformational constraints on the peptide backbone, restricting the φ torsion angle and influencing the cis/trans isomerism of the preceding peptide bond.[1][2] Modifications to the proline ring, either through substitution or alteration of the ring structure itself, provide a powerful tool to fine-tune these conformational preferences. The choice of a proline surrogate can impact:

  • Secondary Structure: Stabilizing or destabilizing β-turns, polyproline helices, and other secondary motifs.[2][3]

  • Aggregation during SPPS: Disrupting interchain hydrogen bonding that leads to aggregation, thereby improving coupling efficiency and overall yield.[4][5]

  • Proteolytic Stability: Introducing non-natural residues can enhance resistance to enzymatic degradation.[6][7]

  • Receptor Binding and Biological Activity: By pre-organizing the peptide into a bioactive conformation, binding affinity and selectivity can be improved.[3]

This guide will focus on four main classes of alternatives to this compound:

  • Pseudoproline Dipeptides: Reversible derivatives of Ser, Thr, and Cys that act as potent aggregation disrupters.

  • Other 4-Substituted Proline Analogs: Introducing steric or stereoelectronic effects at the C4 position to control ring pucker and amide bond geometry.

  • Proline Mimetics with Altered Ring Structures: Modifying the ring size or heteroatom composition to alter backbone geometry.

  • N-Methylated Amino Acids: An alternative strategy to introduce a tertiary amide bond and restrict backbone flexibility.

Performance Comparison of Proline Building Block Alternatives

The selection of an appropriate proline analog is a strategic decision based on the desired properties of the final peptide and the challenges anticipated during its synthesis. The following tables provide a comparative overview of the key performance characteristics of each class of alternative.

Table 1: Comparison of Performance in Solid-Phase Peptide Synthesis (SPPS)

Building Block ClassPrimary Advantage in SPPSTypical Coupling EfficiencyImpact on RacemizationKey Considerations
This compound Introduces a functionalizable amine at C4.Good to HighLow risk due to the urethane protecting group.Standard coupling protocols are generally effective.
Pseudoproline Dipeptides Excellent at disrupting aggregation and improving solubility.[4][5]High (as a dipeptide)Low risk, especially at the C-terminus of a fragment.[5][8]Incorporated as a dipeptide unit; TFA-labile.[4][5]
4-Substituted Prolines (e.g., Fluoro, Hydroxy) Can improve solubility depending on the substituent.Good to HighGenerally low, but dependent on coupling conditions.Stereoelectronic effects of the substituent can influence reactivity.[1][9]
Proline Mimetics (e.g., Silaproline) Can offer unique conformational constraints.GoodSimilar to proline.May require custom synthesis; commercial availability can be limited.[6][7]
N-Methylated Amino Acids Can reduce aggregation.Moderate to HighLow risk for the N-methylated residue itself.Steric hindrance requires more potent coupling reagents and longer reaction times.[10][11]

Table 2: Comparison of Conformational and Physicochemical Properties

Building Block ClassEffect on Proline Ring PuckerInfluence on cis/trans Isomerism of Preceding Amide BondImpact on Proteolytic Stability
This compound Can influence pucker based on the amine substituent.Can be tuned by the nature of the N-acyl group.May offer some increase in stability.
Pseudoproline Dipeptides Introduces a "kink" similar to proline.[4][5]Favors cis-amide bond formation.[4]The native Ser/Thr/Cys is regenerated upon cleavage.
4-Substituted Prolines (e.g., Fluoro, Hydroxy) Strongly biased by stereoelectronics (e.g., 4R-fluoro favors exo, 4S-fluoro favors endo).[1][12]Can be used to strongly favor either trans (exo pucker) or cis (endo pucker).[1][9]Can significantly enhance stability.
Proline Mimetics (e.g., Silaproline) Can have similar conformational properties to proline.[6][7]Similar to proline.Can enhance resistance to biodegradation.[6][7]
N-Methylated Amino Acids N/AStrongly favors the trans conformation.[10]Significantly increases stability by blocking N-H and adding steric bulk.

Experimental Protocols

Reproducible experimental data is fundamental to peptide design. The following section provides detailed, generalized protocols for the incorporation of these alternative building blocks into peptides via Fmoc-based solid-phase peptide synthesis (SPPS).

General SPPS Workflow

The following diagram illustrates a typical cycle in Fmoc-SPPS, which serves as the basis for the subsequent specific protocols.

spss_workflow Resin Resin-Peptide(n) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 NextCycle Resin-Peptide(n+1) Washing2->NextCycle NextCycle->Deprotection Next Cycle FinalPeptide Repeat cycles... Cleavage & Deprotection NextCycle->FinalPeptide

Caption: General workflow for a single cycle of Fmoc-based solid-phase peptide synthesis (SPPS).

Protocol 1: Standard Coupling of this compound and other 4-Substituted Proline Analogs

This protocol is suitable for the title compound and other single amino acid proline analogs like Fmoc-(2S,4R)-4-fluoro-L-proline.

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide for C-terminal amides, 2-chlorotrityl for protected fragments). Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[13][14]

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 3 minutes, drain, and repeat with a fresh solution for 10-15 minutes. Wash the resin thoroughly with DMF (5-7 times).[14][15]

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-proline analog (3 equivalents relative to resin loading), a coupling agent such as HBTU (2.9 equivalents), and an additive like HOBt (3 equivalents) in DMF.

    • Add a base, typically N,N-diisopropylethylamine (DIPEA) (6 equivalents), to the amino acid solution to begin activation.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.[14][16]

  • Washing: After coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3-5 times).

  • Confirmation of Coupling: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. A negative result (yellow beads with Kaiser test) indicates a complete reaction.

  • Chain Elongation: Repeat the deprotection and coupling cycles for the subsequent amino acids in the peptide sequence.

Protocol 2: Incorporation of Pseudoproline Dipeptides

Pseudoproline dipeptides are incorporated as a single unit, which simplifies the synthesis of challenging sequences.

  • Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Dipeptide Activation and Coupling:

    • Dissolve the Fmoc-pseudoproline dipeptide (e.g., Fmoc-Gly-Ser(ψMe,MePro)-OH) (1.5-2 equivalents) and a coupling reagent (e.g., HATU, 1.5-2 equivalents) in DMF.[17]

    • Add DIPEA (3-4 equivalents) to the solution.

    • Add the activation mixture to the resin and agitate for 1-2 hours at room temperature. Due to their structure-disrupting nature, coupling is generally efficient.[18]

  • Washing and Confirmation: Follow steps 4 and 5 from Protocol 1.

  • Chain Elongation: Proceed with the next Fmoc-amino acid coupling as described in Protocol 1. The pseudoproline moiety is stable to the basic conditions of Fmoc deprotection.

  • Cleavage: The oxazolidine or thiazolidine ring of the pseudoproline is cleaved concomitantly with other side-chain protecting groups during the final TFA cleavage step, regenerating the native Ser, Thr, or Cys residue.[5][8]

Protocol 3: Incorporation of N-Methylated Amino Acids

The steric hindrance of the N-methyl group necessitates more forceful coupling conditions.

  • Resin Preparation and Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.

  • N-Methyl Amino Acid Activation and Coupling:

    • Dissolve the Fmoc-N-methyl-amino acid (e.g., Fmoc-N-Me-Leu-OH) (4 equivalents) in DMF or NMP.

    • Add a potent coupling reagent such as HATU (3.9 equivalents) and a non-nucleophilic base like DIPEA or 2,4,6-collidine (8 equivalents).[10][11]

    • Allow the activation to proceed for 5-10 minutes before adding to the resin.

    • Agitate the reaction for an extended period, typically 2-4 hours, or consider using microwave-assisted coupling to improve efficiency.[11]

  • Washing and Confirmation: Follow step 4 from Protocol 1. Note that the Kaiser test is not suitable for N-methylated amines; a bromophenol blue test can be used instead.[11]

  • Double Coupling: If the coupling is incomplete, a second coupling with fresh reagents is highly recommended.

  • Chain Elongation: Proceed with the subsequent coupling cycles.

Logic of Proline Analog Selection

The decision-making process for selecting a proline analog can be visualized as a workflow that considers both the synthetic challenges and the desired final peptide properties.

decision_tree start Peptide Synthesis Goal q1 Aggregation-prone sequence? start->q1 q2 Need specific backbone conformation? q1->q2 No alt1 Use Pseudoproline Dipeptide q1->alt1 Yes q3 Desire enhanced proteolytic stability? q2->q3 No alt2 Use 4-Substituted Proline (e.g., Flp) q2->alt2 Yes alt3 Use N-Methylated Amino Acid q3->alt3 Yes alt4 Use Standard or Functionalized Proline q3->alt4 No

Caption: Decision workflow for selecting a proline analog based on synthetic and design goals.

Conclusion

While this compound is a useful tool for introducing a C4-amino functionality, the field of peptide synthesis offers a rich palette of alternatives. For overcoming synthetic challenges like aggregation, pseudoproline dipeptides are a superior choice.[4][18] To exert precise control over peptide backbone conformation and enhance stability, 4-substituted prolines with stereoelectronically active groups like fluorine are invaluable.[1][9] For maximizing proteolytic resistance, N-methylated amino acids present a robust, albeit more synthetically demanding, option.[10] The choice of building block should be a deliberate one, guided by the specific goals of the research or drug development program. This guide provides the foundational data and protocols to aid in making that informed decision.

References

Assessing the Enantiomeric Purity of Commercial Fmoc-Amino Acids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemical integrity of Fmoc-amino acids is a critical quality attribute that directly impacts the success of peptide synthesis and the safety and efficacy of the final therapeutic product. This guide provides a framework for the comparative assessment of the enantiomeric purity of commercially available Fmoc-amino acids, supported by experimental methodologies and data presentation templates.

The use of N-α-Fmoc-protected amino acids is the cornerstone of modern solid-phase peptide synthesis (SPPS). However, the presence of the undesired D-enantiomer in a batch of L-amino acid (or vice versa) can lead to the formation of diastereomeric peptide impurities. These impurities can be challenging to separate from the target peptide and may exhibit different biological activities or immunogenicity.[1][2] Consequently, rigorous quality control of the enantiomeric purity of these critical raw materials is paramount.

Comparative Performance of Commercial Fmoc-Amino Acids

While direct, comprehensive comparative studies of enantiomeric purity across a wide range of Fmoc-amino acids from various suppliers are not always publicly available, in-house analysis is a common practice in industrial settings. The following tables provide illustrative examples of how such comparative data can be presented.

Table 1: Illustrative Comparison of Commercial Fmoc-L-Serine Methyl Ester (Fmoc-L-Ser-OMe) Purity. [3]

This table is based on a representative analysis of Fmoc-L-Ser-OMe from three fictional major chemical suppliers.

ParameterSupplier ASupplier BSupplier CRecommended Limit
HPLC Purity (%) 99.598.899.8> 99.0%
Enantiomeric Purity (% L-isomer) 99.9 99.5 99.9 > 99.8%
Free Ser-OMe (%) 0.150.350.05< 0.2%
Fmoc-Dipeptide (%) 0.100.200.05< 0.1%
β-Alanine Adducts (%) Not Detected0.10Not Detected< 0.1%

Data is representative and for illustrative purposes. Actual purity may vary between lots.

Table 2: Illustrative Comparison of Commercial N-tert-butoxycarbonyl-L-alanine (Boc-L-Ala-OH) Chiral Purity. [4]

This table demonstrates a similar comparative approach for a Boc-protected amino acid, which is directly applicable to Fmoc-amino acids. The suppliers are designated for illustrative purposes.

SupplierLot NumberReported PurityMeasured Enantiomeric Excess (% e.e. of L-enantiomer)D-enantiomer Impurity (%)
Supplier A A-12345≥99.0%99.8% 0.10%
Supplier B B-67890>98.0%99.5% 0.25%
Supplier C C-13579≥99%99.9% 0.05%

Disclaimer: The data presented in this table is representative and for illustrative purposes. It is recommended to perform in-house analysis for lot-specific purity confirmation.[4]

Experimental Protocols for Enantiomeric Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of Fmoc-amino acids due to its high precision and sensitivity.[1][2]

General Experimental Workflow

The process for assessing the enantiomeric purity of a commercial Fmoc-amino acid sample follows a logical sequence from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Analysis sample Obtain Commercial Fmoc-Amino Acid Sample dissolve Dissolve in Mobile Phase sample->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject onto Chiral HPLC System filter->inject separate Separation of Enantiomers on CSP inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas of D and L Enantiomers detect->integrate calculate Calculate Enantiomeric Purity / Excess integrate->calculate

Workflow for enantiomeric purity assessment.

Detailed Chiral HPLC Protocol (General)

This protocol provides a general framework that can be adapted for various Fmoc-amino acids. Optimization of the mobile phase and choice of chiral stationary phase (CSP) may be required for specific amino acids.

  • Instrumentation: A standard HPLC system equipped with a UV detector, pump, autosampler, and column oven.

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of Fmoc-amino acids.[1] The choice of a specific CSP (e.g., Lux Cellulose-1, CHIRALPAK IA) may need to be empirically determined.[1][5]

  • Mobile Phase: A common mobile phase is a mixture of an organic solvent (e.g., acetonitrile or methanol) and an acidic aqueous solution (e.g., 0.1% trifluoroacetic acid in water).[6][7] The isocratic ratio of the organic to the aqueous phase is a critical parameter for achieving optimal separation.

  • Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 25 °C) for improved reproducibility.

  • Detection: UV absorbance at a wavelength where the Fmoc group has strong absorbance, such as 265 nm or 301 nm.

  • Sample Preparation: Dissolve the Fmoc-amino acid sample in the mobile phase to a concentration of approximately 1 mg/mL. Ensure complete dissolution before filtering the sample through a 0.45 µm syringe filter prior to injection.

  • Data Analysis:

    • Inject a racemic standard of the Fmoc-amino acid to determine the retention times of the D and L enantiomers.

    • Inject the commercial sample.

    • Integrate the peak areas for the D and L enantiomers in the chromatogram.

    • Calculate the enantiomeric purity (as a percentage of the desired enantiomer) or the enantiomeric excess (% e.e.) using the following formulas:

      • Enantiomeric Purity (% of L-isomer) = [Area(L) / (Area(L) + Area(D))] x 100

      • Enantiomeric Excess (% e.e.) = [|Area(L) - Area(D)| / (Area(L) + Area(D))] x 100

Conclusion

The enantiomeric purity of Fmoc-amino acids is a non-negotiable aspect of quality for any application involving peptide synthesis. While many commercial suppliers provide high-purity products, significant lot-to-lot variability can exist. Therefore, for critical applications, especially in drug development and manufacturing, it is highly recommended that researchers and scientists perform their own in-house enantiomeric purity assessment of incoming raw materials. The methodologies and comparative frameworks presented in this guide offer a robust starting point for establishing such quality control procedures, ensuring the reliability and reproducibility of your scientific outcomes.

References

Safety Operating Guide

Proper Disposal of (4S)-4-N-Fmoc-amino-1-Boc-L-proline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of research and development operations. This guide provides detailed, step-by-step procedures for the proper disposal of (4S)-4-N-Fmoc-amino-1-Boc-L-proline, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is crucial to be aware of its potential hazards. The SDS for a similar compound lists skin irritation, serious eye irritation, and potential respiratory irritation as hazards. Therefore, appropriate personal protective equipment should always be worn.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Chemical safety goggles or a face shield.[5]

  • Lab Coat: A standard lab coat to prevent skin contact.[5]

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.[5]

Quantitative Data Summary

While specific quantitative limits for the disposal of this compound are not defined, general guidelines for laboratory hazardous waste apply. The following table summarizes key quantitative parameters for the storage of chemical waste in a Satellite Accumulation Area (SAA) as stipulated by regulations like those from the EPA and followed by institutions such as the University of Pennsylvania.[3]

ParameterGuidelineRegulatory Context
Maximum Hazardous Waste Volume in SAA55 gallonsEPA
Maximum Acutely Toxic Waste in SAA1 quart (liquid) or 1 kilogram (solid)EPA "P-list"
Maximum Storage Time in SAAUp to 12 months (provided accumulation limits are not exceeded)University of Pennsylvania EHRS[3]
Container HeadspaceAt least one-inchCentral Washington University[4]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the safe disposal of this compound waste. The fundamental principle is that all laboratory chemical waste must be collected and disposed of by a designated environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.[2][5] Do not dispose of this chemical in the regular trash or down the sewer drain. [2][5]

1. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (gloves, etc.) and weighing papers, in a designated, compatible solid waste container.[6] This container should be clearly labeled as "Hazardous Waste."
  • Liquid Waste: If this compound is dissolved in a solvent, the entire solution must be treated as chemical waste.[5] Collect this liquid waste in a compatible, leak-proof liquid waste container. Do not mix with incompatible waste streams.[5]
  • Sharps: Any sharps, such as needles or broken glass contaminated with the chemical, must be placed in a designated sharps container.[6]

2. Container Labeling:

  • All waste containers must be accurately and clearly labeled.[3] The label should include:
  • The words "Hazardous Waste."
  • The full chemical name: "this compound."
  • The approximate concentration and quantity of the waste.
  • The date the waste was first added to the container.
  • The name of the principal investigator or laboratory contact.

3. Waste Storage:

  • Store all waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][4] The SAA should be at or near the point of waste generation.
  • Ensure all waste containers are kept securely closed at all times, except when adding waste.[2][4]
  • Provide secondary containment for liquid waste containers to prevent spills.

4. Arranging for Disposal:

  • Once a waste container is full or ready for disposal, contact your institution's Environmental Health & Safety (EHS) office to arrange for a waste pickup.[3]
  • Follow your institution's specific procedures for requesting a hazardous waste collection. This may involve submitting an online form or attaching a specific tag to the waste container.[2]

5. Empty Container Disposal:

  • A container that has held this compound can be disposed of as regular trash only after it has been completely emptied, leaving as little residue as possible.[2]
  • If the chemical is classified as acutely hazardous (a "P-listed" waste), the empty container must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[2]
  • Before disposing of the empty container in the regular trash, deface or remove all chemical labels.[2]

Experimental Protocols

The disposal procedures outlined above do not typically involve experimental protocols such as chemical neutralization in the lab. Chemical treatment of waste is generally discouraged unless it is a well-defined and approved procedure within your institution's waste management plan.[6] The standard and safest protocol is collection and disposal by a professional hazardous waste management service.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Start: Generate This compound Waste waste_type Is the waste solid, liquid, or contaminated sharp? start->waste_type solid_waste Collect in a designated, compatible solid waste container. waste_type->solid_waste Solid liquid_waste Collect in a designated, compatible liquid waste container. waste_type->liquid_waste Liquid sharps_waste Collect in a designated, sharps container. waste_type->sharps_waste Sharp label_container Label container with: 'Hazardous Waste', full chemical name, date, and PI information. solid_waste->label_container liquid_waste->label_container sharps_waste->label_container store_waste Store in designated Satellite Accumulation Area (SAA) with secondary containment. label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for waste pickup. store_waste->contact_ehs end End: Waste properly disposed. contact_ehs->end

Caption: Decision workflow for this compound waste disposal.

References

Personal protective equipment for handling (4S)-4-N-Fmoc-amino-1-Boc-L-proline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (4S)-4-N-Fmoc-amino-1-Boc-L-proline

For Researchers, Scientists, and Drug Development Professionals

Recommended Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure risk. The appropriate level of PPE varies depending on the specific laboratory operation being performed.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid Form) Safety glasses with side shields or chemical splash goggles.Nitrile gloves (double gloving recommended).Laboratory coat.N95 or higher-rated respirator if weighing outside a ventilated enclosure.[1]
Dissolving and Solution Handling Chemical splash goggles.Nitrile gloves.Laboratory coat.Generally not required if handled in a chemical fume hood.[1]
Reaction Setup and Monitoring Chemical splash goggles.Nitrile gloves.Laboratory coat.Generally not required if handled in a chemical fume hood.[1]
Spill Cleanup Chemical splash goggles and face shield.Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant apron or gown over a laboratory coat.Air-purifying respirator with organic vapor cartridges.[1]
Waste Disposal Safety glasses with side shields or chemical splash goggles.Nitrile gloves.Laboratory coat.Generally not required.[1]

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is critical for both safety and the success of your experiments.

Preparation
  • Designate a Work Area: Conduct all handling of this compound within a certified chemical fume hood to minimize inhalation risk.[2]

  • Assemble Equipment: Ensure all necessary equipment, such as spatulas, weighing paper, and glassware, are clean and readily accessible.

  • Don PPE: Put on the appropriate PPE as detailed in the table above before handling the compound.

Handling the Solid
  • Weighing: Carefully weigh the desired amount of the solid powder, avoiding the generation of dust.[2] Use a ventilated balance enclosure if available.

  • Transferring: Use a clean spatula to transfer the solid. Avoid scooping directly from the main stock bottle to prevent contamination.

Preparing Solutions
  • Solvent Addition: Slowly add the solvent to the solid to prevent splashing.[2]

  • Dissolving: This compound is soluble in many organic solvents common in peptide synthesis, such as dimethylformamide (DMF). Gentle vortexing or sonication may be necessary to achieve complete dissolution.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep1 Designate and prepare a chemical fume hood prep2 Assemble all necessary equipment and reagents prep1->prep2 prep3 Don appropriate Personal Protective Equipment (PPE) prep2->prep3 handle1 Weigh the solid compound carefully to avoid dust prep3->handle1 handle2 Transfer the solid to a suitable container handle1->handle2 handle3 Slowly add the desired solvent to the solid handle2->handle3 handle4 Ensure complete dissolution (vortex/sonicate if needed) handle3->handle4 handle5 Clearly label the final solution handle4->handle5 clean1 Decontaminate work surfaces handle5->clean1 clean2 Properly doff and dispose of PPE clean1->clean2 clean3 Wash hands thoroughly clean2->clean3

Caption: Workflow for the safe handling of this compound.

Emergency Response Plan

In the event of accidental exposure, follow these immediate steps.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[3] Remove contaminated clothing.

  • Eye Contact: Flush eyes with water as a precaution for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person.[3] Rinse their mouth with water and seek immediate medical attention.

cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion start Exposure Event inhale1 Move to fresh air start->inhale1 Inhaled skin1 Wash with soap and water start->skin1 On Skin eye1 Rinse with water for several minutes start->eye1 In Eyes ingest1 Rinse mouth with water start->ingest1 Swallowed inhale2 Seek medical attention inhale1->inhale2 skin2 Remove contaminated clothing skin1->skin2 eye2 Seek medical attention eye1->eye2 ingest2 Seek immediate medical attention ingest1->ingest2

Caption: Emergency response workflow for accidental exposure.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste: Collect unused or waste solid compound in a designated, compatible, and clearly labeled solid waste container.[4]

  • Liquid Waste: If the compound is dissolved in a solvent, the entire solution must be treated as chemical waste.[4] Collect it in a designated, compatible, and clearly labeled liquid waste container.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be disposed of as solid chemical waste.

Storage and Disposal
  • Container Management: Ensure waste containers are in good condition, free from leaks, and have a secure, tight-fitting lid.[4]

  • Storage Area: Store waste containers in a designated Satellite Accumulation Area (SAA) with secondary containment.[4]

  • Disposal: Do not dispose of this compound in the regular trash or down the sewer drain.[4] Contact your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste disposal contractor for pickup and disposal.[4] Always follow all local, state, and federal regulations for chemical waste disposal.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.